molecular formula C10H15NO B1441927 2-Amino-3-(o-tolyl)propan-1-ol CAS No. 35373-64-9

2-Amino-3-(o-tolyl)propan-1-ol

Cat. No.: B1441927
CAS No.: 35373-64-9
M. Wt: 165.23 g/mol
InChI Key: YVWFFJRQKHLWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(o-tolyl)propan-1-ol, provided with a high purity of 98% , is a chiral amino alcohol building block of interest in medicinal chemistry and organic synthesis. This compound, with the CAS registry number 938462-33-0 and the molecular formula C10H15NO, has a molecular weight of 165.24 g/mol . Its structure features both an amino group and a hydroxyl group on a propanol backbone, attached to an ortho-methylphenyl (o-tolyl) ring, making it a valuable scaffold for the synthesis of more complex molecules . The canonical SMILES representation for this stereospecific (S)-enantiomer is CC1=CC=CC=C1C C@H CO . Researchers utilize this compound as a key intermediate in the exploration of pharmacologically active molecules. Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with care; this compound may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

2-amino-3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFFJRQKHLWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303825
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35373-64-9
Record name β-Amino-2-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35373-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: (S)-2-amino-3-(o-tolyl)propan-1-ol: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Professionals in Drug Discovery

Abstract

(S)-2-amino-3-(o-tolyl)propan-1-ol, an analogue of phenylalaninol, is a valuable chiral building block for asymmetric synthesis in the pharmaceutical industry. Its structural motif, featuring a primary amine, a primary alcohol, and a defined stereocenter, makes it a versatile synthon for creating complex, biologically active molecules. This guide provides a comprehensive overview of a robust laboratory-scale synthesis via the reduction of the parent amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid. We delve into the causality behind procedural choices, from reagent selection to reaction workup, and detail the suite of analytical techniques required for complete structural and stereochemical characterization. This document is intended to serve as a practical and authoritative resource for researchers and process chemists engaged in the development of chiral intermediates.

Introduction and Strategic Importance

Chiral amino alcohols are a privileged class of compounds in medicinal chemistry. They serve as key intermediates in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and resolving agents.[1] The title compound, (S)-2-amino-3-(o-tolyl)propan-1-ol, belongs to this class. The presence of the ortho-tolyl group, as opposed to an unsubstituted phenyl ring, can significantly influence the pharmacological profile of a final drug substance by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.

The most direct and stereoretentive strategy for synthesizing this amino alcohol is the reduction of its corresponding α-amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine). This "chiral pool" approach leverages the readily available, enantiomerically pure amino acid precursor to ensure the final product's stereochemical integrity, a critical parameter in drug development.[2]

Enantioselective Synthesis Pathway

The reduction of a carboxylic acid to a primary alcohol in the presence of an amine requires a potent and selective reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids.

Causality of Method Selection
  • Choice of Precursor: Starting with (S)-o-methylphenylalanine ensures that the stereocenter at the C2 position is pre-defined. The reaction conditions for hydride reduction do not affect this chiral center, guaranteeing the synthesis of the desired (S)-enantiomer.

  • Choice of Reducing Agent: Carboxylic acids are challenging to reduce. While reagents like borane (BH₃) can be effective, LiAlH₄ offers a more rapid and typically higher-yielding conversion to the corresponding alcohol. Its power is necessary to reduce the carboxylate salt that forms in situ upon deprotonation of the amino acid by the basic hydride reagent.

  • Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, the reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure safety.

  • Workup Procedure: The quenching and workup of a LiAlH₄ reaction are critical for both safety and product isolation. The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is an empirically optimized, trustworthy protocol. This procedure is designed to convert the aluminum byproducts into a granular, easily filterable solid (LiAlO₂), which greatly simplifies the purification process compared to dealing with gelatinous aluminum hydroxide precipitates.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_end Final Product Start (S)-o-Methylphenylalanine Reaction Reduction with LiAlH₄ in Anhydrous THF Start->Reaction Step 1 Workup Fieser Workup (H₂O, NaOH(aq), H₂O) Reaction->Workup Step 2 Filter Filtration of Aluminum Salts Workup->Filter Evap Solvent Evaporation Filter->Evap Purify Purification (Column Chromatography) Evap->Purify Step 3 Product (S)-2-amino-3-(o-tolyl)propan-1-ol Purify->Product

Caption: Synthetic workflow for (S)-2-amino-3-(o-tolyl)propan-1-ol.

Detailed Experimental Protocol

Materials:

  • (S)-2-amino-3-(o-tolyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate/Methanol (or Dichloromethane/Methanol) solvent system

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen.

  • Reagent Suspension: Anhydrous THF is added to the flask via cannula, followed by the slow, portion-wise addition of LiAlH₄ (approx. 2.0-2.5 molar equivalents) at 0 °C (ice bath).

  • Substrate Addition: The (S)-o-methylphenylalanine is suspended in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The reaction is exothermic and may require continued cooling to maintain control.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): The flask is cooled to 0 °C. The reaction is cautiously quenched by the slow, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% (w/v) aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used.

  • Isolation: The resulting granular precipitate is stirred at room temperature for 30 minutes and then removed by vacuum filtration, washing the solid cake with additional THF.

  • Purification: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. This crude oil or solid is then purified by flash column chromatography on silica gel to afford the pure (S)-2-amino-3-(o-tolyl)propan-1-ol.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure, purity, and enantiomeric integrity of the synthesized molecule. This provides a self-validating system critical for use in regulated drug development environments.[3]

Structural Elucidation
TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplet around 7.1-7.3 ppm (4H).CH Proton: Multiplet around 3.2-3.4 ppm (1H).CH₂-Ar: Diastereotopic protons appearing as two doublets of doublets (dd) around 2.7-2.9 ppm (2H).CH₂-OH: Diastereotopic protons appearing as two doublets of doublets (dd) around 3.5-3.8 ppm (2H).[4]Ar-CH₃: Singlet around 2.3 ppm (3H).NH₂ & OH: Broad singlets (3H total), exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Multiple signals in the 125-140 ppm range.CH₂-OH Carbon: Signal around 65 ppm.CH-NH₂ Carbon: Signal around 55 ppm.CH₂-Ar Carbon: Signal around 38 ppm.Ar-CH₃ Carbon: Signal around 19 ppm.
IR (Infrared) O-H & N-H Stretch: Broad, strong band from 3200-3500 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.C-O Stretch: Strong band around 1050 cm⁻¹.
MS (ESI+) [M+H]⁺: Expected at m/z 166.12, corresponding to the protonated molecular ion of C₁₀H₁₅NO.
Purity and Stereochemical Integrity

The confirmation of enantiomeric purity is arguably the most critical characterization step for a chiral intermediate.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (e.e.).[5]

    • Principle: The sample is analyzed on a column containing a chiral stationary phase (CSP), such as one derived from cellulose or amylose phenylcarbamates.[5] The two enantiomers, (S) and (R), form transient diastereomeric complexes with the CSP, leading to different interaction strengths and thus different retention times.

    • Expected Result: For a successful enantioselective synthesis, the chromatogram should show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being absent or below the limit of quantification (typically >99% e.e.).

  • Optical Rotation:

    • Principle: A solution of the pure enantiomer will rotate the plane of plane-polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic of the compound.

    • Measurement: The specific rotation, [α]D, is measured using a polarimeter at a standard wavelength (Sodium D-line, 589 nm), temperature, and concentration. The observed value must be compared to a literature value if available, or serve as a benchmark for future batches.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to (S)-2-amino-3-(o-tolyl)propan-1-ol. The rationale for the chosen methodology emphasizes stereochemical control and practical isolation techniques. The prescribed suite of analytical methods provides a robust framework for validating the identity, quality, and enantiomeric purity of the final product, ensuring its suitability for advanced applications in pharmaceutical research and development.

References

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]

  • Li, Q., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Wikipedia. (2023). Chiral analysis. Retrieved from [Link]

  • Madridejos, J., et al. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)imidazoles. Supporting Information.
  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
  • Karrer, P., & Portmann, P. (1948). Reduktion von α-Aminosäure-estern zu Amino-alkoholen mit Lithium-aluminium-hydrid. Helvetica Chimica Acta, 31(6), 1617-1623.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9483-9508. Available at: [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience.
  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. Available at: [Link]

  • Wikipedia. (2023). Chiral analysis. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-3-(o-tolyl)propan-1-ol, a chiral amino alcohol with significant potential in pharmaceutical synthesis. This document delves into the compound's structural characteristics, available physicochemical data, and detailed experimental protocols for its synthesis and analysis. Acknowledging the current landscape of available data, this guide synthesizes established knowledge of analogous compounds with specific information on the target molecule to provide a robust resource for researchers. The content is structured to offer not just data, but also a deeper understanding of the scientific principles underpinning the described methodologies.

Introduction and Molecular Overview

2-Amino-3-(o-tolyl)propan-1-ol is a primary amino alcohol characterized by a propanol backbone substituted with an amino group at the C2 position and an o-tolyl group at the C3 position. The presence of a chiral center at the C2 carbon dictates that the compound exists as a pair of enantiomers, (S)-2-amino-3-(o-tolyl)propan-1-ol and (R)-2-amino-3-(o-tolyl)propan-1-ol. This stereochemistry is of paramount importance in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

The structural combination of a hydrophilic amino-alcohol moiety and a lipophilic o-tolyl group imparts a degree of amphiphilicity to the molecule, influencing its solubility and interaction with biological systems. This guide will primarily focus on the (S)-enantiomer, for which more data is currently available.

Chemical Structure

The chemical structure of (S)-2-amino-3-(o-tolyl)propan-1-ol is presented below.

Figure 1: Chemical Structure of (S)-2-amino-3-(o-tolyl)propan-1-ol.

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of (S)-2-amino-3-(o-tolyl)propan-1-ol is presented in Table 1. It is important to note that while some experimental data is available for analogous compounds, specific experimental values for the target molecule are not widely reported in the current literature. Therefore, this table includes both reported and computationally predicted data to provide as complete a profile as possible.

Table 1: Physicochemical Properties of (S)-2-amino-3-(o-tolyl)propan-1-ol

PropertyValueSource/Method
IUPAC Name (2S)-2-amino-3-(2-methylphenyl)propan-1-ol---
Synonyms (S)-β-Amino-2-methylbenzenepropanolChemScene[1]
CAS Number 938462-33-0ChemScene[1]
Molecular Formula C₁₀H₁₅NOChemScene[1]
Molecular Weight 165.23 g/mol ChemScene[1]
Physical Form Solid (predicted)Inferred from similar compounds
Melting Point Data not available---
Boiling Point Data not available---
Solubility Data not available---
pKa Data not available---
Topological Polar Surface Area (TPSA) 46.25 ŲChemScene (Computed)[1]
LogP (Octanol-Water Partition Coefficient) 0.85712ChemScene (Computed)[1]
Hydrogen Bond Donors 2ChemScene (Computed)[1]
Hydrogen Bond Acceptors 2ChemScene (Computed)[1]
Rotatable Bonds 3ChemScene (Computed)[1]

For comparative purposes, the structurally related compound L-2-Amino-3-phenylpropan-1-ol (phenylalaninol) has a reported melting point of 92-94 °C.

Synthesis and Purification

The synthesis of 2-amino-3-arylpropan-1-ols can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding α-amino acid or its ester derivative. A generalized synthetic workflow is outlined below.

Synthetic Workflow: Reduction of o-Methylphenylalanine

G start o-Methylphenylalanine esterification Esterification (e.g., SOCl2, MeOH) start->esterification ester o-Methylphenylalanine methyl ester esterification->ester reduction Reduction (e.g., LiAlH4 in THF or NaBH4/I2) ester->reduction product 2-Amino-3-(o-tolyl)propan-1-ol reduction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure 2-Amino-3-(o-tolyl)propan-1-ol purification->final_product

Figure 2: General synthetic workflow for 2-Amino-3-(o-tolyl)propan-1-ol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-amino-3-arylpropan-1-ols and can be adapted for the synthesis of the target compound.

Step 1: Esterification of o-Methylphenylalanine

  • Suspend o-methylphenylalanine in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

Step 2: Reduction of the Ester

  • Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the crude o-methylphenylalanine methyl ester hydrochloride portion-wise to the reducing agent suspension at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and wash with the ether solvent.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude 2-Amino-3-(o-tolyl)propan-1-ol.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the pure product.

Causality behind Experimental Choices: The esterification step is necessary to protect the carboxylic acid functionality and prevent its reduction in the subsequent step. The use of a powerful reducing agent like LiAlH₄ is crucial for the efficient reduction of the ester to the primary alcohol. Anhydrous and inert conditions are maintained to prevent the deactivation of the highly reactive reducing agent.

Analytical Methodologies

Accurate determination of purity and enantiomeric excess is critical for the application of 2-Amino-3-(o-tolyl)propan-1-ol in research and development. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

Chiral HPLC for Enantiomeric Purity

A robust HPLC method for the chiral separation of amino alcohols typically employs a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for resolving enantiomers of this class of compounds.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane:Isopropanol (with a small amount of an amine modifier like diethylamine, e.g., 0.1%)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.

Method Development Rationale: The use of a normal-phase mobile phase with a polysaccharide-based chiral column is a well-established strategy for the separation of enantiomeric amino alcohols. The isopropanol acts as the polar modifier, and its concentration can be adjusted to optimize the retention and resolution of the enantiomers. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to suppress the interaction of the basic amino group of the analyte with the stationary phase, thereby improving peak shape and resolution.

Analytical Workflow

G sample_prep Sample Preparation (Dissolve in mobile phase) hplc_analysis HPLC Analysis (Chiral Column) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detector) hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration, Enantiomeric Excess Calculation) data_acquisition->data_analysis report Report Generation data_analysis->report

Figure 3: Workflow for the chiral HPLC analysis of 2-Amino-3-(o-tolyl)propan-1-ol.

Spectral Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group, a singlet for the methyl group on the aromatic ring, and signals for the protons of the propanol backbone, including the diastereotopic protons of the CH₂OH group and the proton at the chiral center.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the ten carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the propanol chain.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O and C-N stretching vibrations, are also anticipated.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as water or ammonia, and cleavage of the C-C bonds of the propanol backbone.

Safety and Handling

Given the presence of an amino group, 2-Amino-3-(o-tolyl)propan-1-ol should be handled with care, assuming it may be corrosive and an irritant. The following safety precautions are recommended based on the handling of similar amino alcohols.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.[3]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analysis of 2-Amino-3-(o-tolyl)propan-1-ol. While a complete set of experimental data for this specific molecule is not yet available in the public domain, this guide has synthesized existing knowledge of structurally related compounds to offer a valuable resource for researchers. The provided protocols for synthesis and analysis are based on established and reliable methodologies, offering a solid foundation for further investigation and application of this promising chiral building block in pharmaceutical and chemical research.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: (S)-(+)-2-Amino-1-propanol. Fisher Scientific.
  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET: 2-Amino-1,3-propanediol. TCI EUROPE N.V.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Amino-2-methyl-1-propanol. Sigma-Aldrich.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). HMDB.
  • Al-Zoubi, W., & Al-Hamdany, R. (2016). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. ARKIVOC, 2016(5), 183-196.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, J., Ji, C., & Xu, F. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chinese Journal of Organic Chemistry, 34(3), 546-553.
  • ChemicalBook. (n.d.). Amino-2-propanol(78-96-6) 13C NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). (S)-(-)-2-amino-1,1,3-triphenyl-1-propanol(79868-78-3) 1h nmr. ChemicalBook.
  • Seema Finechem. (n.d.). 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Seema Finechem.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo.
  • PubChem. (n.d.). (1S,2R)-(+)-Norephedrine.
  • Sigma-Aldrich. (n.d.). (S)-(−)-2-アミノ-3-フェニル-1-プロパノール 98%, optical purity ee. Sigma-Aldrich.
  • PubChem. (n.d.). phenylalaninol, (S)-.
  • SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Wiley.
  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. National Institute of Standards and Technology.
  • Senthilkumar, P., & Rajaguru, K. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • SIELC Technologies. (n.d.). Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. SIELC Technologies.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry.
  • NIST. (n.d.). 2-Propanol, 1-amino-. National Institute of Standards and Technology.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137.
  • Imai, K., Uechi, S. T., & Nishijo, J. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules (Basel, Switzerland), 22(11), 1845.
  • Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry.
  • LCGC International. (2019). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent.
  • Fisher Scientific. (n.d.). Amino Alcohols. Fisher Scientific.
  • ChemicalBook. (n.d.). 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). 1-(o-Tolyl)propan-1-ol - Optional[MS (GC)] - Spectrum. Wiley.
  • SpectraBase. (n.d.). S-(+)-2-Amino-1-propanol - Optional[FTIR] - Spectrum. Wiley.
  • SpectraBase. (n.d.). (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol - Optional[FTIR] - Spectrum. Wiley.

Sources

A Technical Guide to (S)-2-Amino-3-(o-tolyl)propan-1-ol: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

(S)-2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol, a class of organic compounds that holds a privileged position in the landscape of medicinal chemistry and drug development. The presence of both an amino and a hydroxyl group on a stereochemically defined backbone makes these molecules exceptionally versatile synthons for the construction of complex and biologically active molecules. The specific stereochemistry of these building blocks is often crucial for their interaction with biological targets, such as enzymes and receptors, profoundly influencing the efficacy and safety of a drug candidate. This guide provides a comprehensive technical overview of (S)-2-Amino-3-(o-tolyl)propan-1-ol, covering its chemical identity, synthesis, quality control, potential applications, and commercial sourcing.

Chemical Identity and Physicochemical Properties

(S)-2-Amino-3-(o-tolyl)propan-1-ol, also known as (S)-β-Amino-2-methylbenzenepropanol, is a valuable chiral building block for researchers and scientists engaged in the synthesis of novel pharmaceutical agents.

PropertyValueSource
CAS Number 938462-33-0[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
Appearance Predicted to be a solid or oil-
SMILES CC1=CC=CC=C1CCO[1][2]
Topological Polar Surface Area (TPSA) 46.25 Ų[1][2]
Predicted logP 0.85712[1][2]

Synthesis of (S)-2-Amino-3-(o-tolyl)propan-1-ol

The asymmetric synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and effective strategy for the preparation of (S)-2-Amino-3-(o-tolyl)propan-1-ol involves the reduction of the corresponding α-amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine). This approach leverages the readily available and often enantiomerically pure amino acid starting material.

Proposed Synthetic Pathway: Reduction of o-Methylphenylalanine

The carboxylic acid moiety of o-methylphenylalanine can be reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Synthetic Pathway Start (S)-2-amino-3-(o-tolyl)propanoic acid (o-Methylphenylalanine) Intermediate Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) in THF Start->Intermediate Reduction Product (S)-2-Amino-3-(o-tolyl)propan-1-ol Intermediate->Product

Caption: Proposed synthetic route to (S)-2-Amino-3-(o-tolyl)propan-1-ol.

Experimental Protocol: A General Procedure

The following is a generalized, step-by-step methodology for the laboratory-scale synthesis of (S)-2-Amino-3-(o-tolyl)propan-1-ol.

Materials:

  • (S)-2-amino-3-(o-tolyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous THF.

  • Addition of Amino Acid: Dissolve (S)-2-amino-3-(o-tolyl)propanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by crystallization.

Quality Control and Analysis

Ensuring the chemical purity and enantiomeric excess of (S)-2-Amino-3-(o-tolyl)propan-1-ol is paramount for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Quality_Control_Workflow Sample Synthesized (S)-2-Amino-3-(o-tolyl)propan-1-ol HPLC Chiral HPLC Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Result Certificate of Analysis (Purity & Enantiomeric Excess) HPLC->Result NMR->Result MS->Result

Caption: A typical workflow for the quality control of chiral amino alcohols.

Analytical Techniques
TechniquePurposeExpected Observations
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity (e.e. %)Using a suitable chiral stationary phase (e.g., polysaccharide-based), the (S)- and (R)-enantiomers should be well-resolved, allowing for accurate quantification.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment¹H NMR: Distinct signals for the aromatic protons (o-tolyl group), the benzylic protons, the methine proton, the methylene protons of the alcohol, and the amine and hydroxyl protons.[5][6] ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidationElectrospray Ionization (ESI-MS): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.2. Fragmentation patterns would likely involve the loss of water (H₂O) and the amino group (NH₂).[1][7][8][9][10]
Predicted Spectroscopic Data
  • ¹H NMR (predicted):

    • Aromatic protons: ~7.0-7.3 ppm (multiplet, 4H)

    • CH(NH₂) proton: ~3.0-3.3 ppm (multiplet, 1H)

    • CH₂OH protons: ~3.4-3.7 ppm (multiplet, 2H)

    • Ar-CH₂ protons: ~2.6-2.9 ppm (multiplet, 2H)

    • Ar-CH₃ protons: ~2.3 ppm (singlet, 3H)

    • NH₂ and OH protons: Broad signals, chemical shift dependent on solvent and concentration.

  • ¹³C NMR (predicted):

    • Aromatic carbons: ~125-140 ppm

    • CH(NH₂) carbon: ~55-60 ppm

    • CH₂OH carbon: ~65-70 ppm

    • Ar-CH₂ carbon: ~35-40 ppm

    • Ar-CH₃ carbon: ~18-22 ppm

  • Mass Spectrum (ESI-MS):

    • [M+H]⁺: m/z 166.2

    • Key fragments: m/z 149.2 ([M+H-NH₃]⁺), m/z 148.2 ([M+H-H₂O]⁺)

Applications in Drug Development

Chiral 2-amino-3-arylpropan-1-ols are a key structural motif in a variety of biologically active compounds. Their utility stems from their ability to serve as scaffolds for the synthesis of molecules that can interact stereoselectively with biological targets.

Potential Therapeutic Areas:

  • Antimalarial Agents: Several studies have highlighted the potential of aryl amino alcohol derivatives as antimalarial drugs. These compounds are thought to interfere with heme polymerization in the malaria parasite.[11]

  • Antidepressants: The 3-amino-1-arylpropan-1-ol scaffold is present in some compounds investigated for their dual action at serotonin transporters and receptors, a promising approach for novel antidepressants.

  • Pain Management: Derivatives of 2-amino-1,3-propanediol have been explored for the treatment of various types of pain.[12]

(S)-2-Amino-3-(o-tolyl)propan-1-ol serves as a valuable building block for generating libraries of compounds for screening in these and other therapeutic areas.[13][14][15] Its specific substitution pattern can be exploited to fine-tune the pharmacological properties of the resulting drug candidates.

Suppliers of (S)-2-Amino-3-(o-tolyl)propan-1-ol and Related Intermediates

A reliable supply of high-quality starting materials is crucial for any research and development program. The following are examples of suppliers of fine chemicals and pharmaceutical intermediates, including chiral amino alcohols.

  • ChemScene: A known supplier of (S)-2-Amino-3-(o-tolyl)propan-1-ol (CAS 938462-33-0).[1][2]

  • Spectrum Chemical Mfg. Corp.: Offers a wide range of bulk fine chemicals and pharmaceutical ingredients.[16]

  • Thomasnet: A platform to source various chemical intermediates from multiple suppliers.[17]

  • Nordmann: A global distributor of fine chemicals and pharmaceutical intermediates.[12]

  • Sarex: A manufacturer of fine chemicals and API intermediates.[18]

Conclusion

(S)-2-Amino-3-(o-tolyl)propan-1-ol is a chiral building block with significant potential in the field of drug discovery. Its synthesis from readily available starting materials, coupled with its versatile chemical functionality, makes it an attractive scaffold for the development of novel therapeutic agents. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate, thereby supporting its successful application in medicinal chemistry programs.

References

  • Rasayan Journal of Chemistry. The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. [Link]

  • Google Patents.
  • Sarex. Pharmaceutical Intermediates. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. [Link]

  • PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. [Link]

  • SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol. [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • SpectraBase. 2-Amino-1,3-propanediol - Optional[1H NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Hans Publishers Inc. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Advancion. Nitroalkane Derivative Building Blocks and Intermediates. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • PubMed. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. [Link]

  • Sigmak Lifesciences. Protected Amino Acid Building Blocks. [Link]

Sources

Spectroscopic Characterization of 2-Amino-3-(o-tolyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, 2-Amino-3-(o-tolyl)propan-1-ol. In the context of pharmaceutical research and drug development, precise structural confirmation of such molecules is paramount. This document serves as an in-depth resource for researchers and scientists, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from structurally analogous compounds.

Introduction to 2-Amino-3-(o-tolyl)propan-1-ol

2-Amino-3-(o-tolyl)propan-1-ol, a derivative of phenylalanine, is a valuable chiral building block in organic synthesis. Its structure, featuring a primary amine, a primary alcohol, and a sterically hindered aromatic ring, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is crucial for confirming its identity, purity, and stereochemistry, which are critical parameters in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ortho-methyl group on the phenyl ring introduces specific electronic and steric effects that are expected to influence the spectroscopic output compared to its unsubstituted counterpart, phenylalaninol.

The molecular structure of 2-Amino-3-(o-tolyl)propan-1-ol is presented below.

Caption: Molecular Structure of 2-Amino-3-(o-tolyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-3-(o-tolyl)propan-1-ol, both ¹H and ¹³C NMR will provide definitive information about its structure.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol for NMR analysis ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the specific sample. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq2->acq3 acq4 Acquire 2D spectra (e.g., COSY, HSQC) if further structural confirmation is needed. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift axis using the solvent or TMS peak. proc2->proc3 proc4 Integrate the ¹H NMR signals and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups and the aromatic ring. Data for the analogous compound, D-(+)-2-Amino-3-phenyl-1-propanol, serves as a valuable reference.[1][2]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.1-7.3Multiplet4HAr-H Aromatic protons of the o-tolyl group. The ortho-methyl group will cause a complex splitting pattern.
~3.6-3.8Multiplet2H-CH₂OHDiastereotopic protons of the hydroxymethyl group, appearing as a multiplet due to coupling with the chiral center proton.
~3.2-3.4Multiplet1H-CH (NH₂)The proton at the chiral center, coupled to the adjacent CH₂ groups.
~2.7-2.9Multiplet2HAr-CH ₂-Diastereotopic benzylic protons, appearing as a multiplet due to coupling with the chiral center proton.
~2.3Singlet3HAr-CHThe methyl group on the aromatic ring.
BroadSinglet3H-NH ₂ and -OH Labile protons of the amine and alcohol groups; their chemical shift and appearance are concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~136-138Ar-C (quaternary)The two quaternary aromatic carbons, one attached to the benzylic CH₂ and one to the methyl group.
~125-131Ar-C HThe four CH carbons of the aromatic ring.
~65-C H₂OHThe carbon of the hydroxymethyl group, deshielded by the oxygen atom.
~55-C H(NH₂)The carbon of the chiral center, attached to the nitrogen.
~38Ar-C H₂-The benzylic carbon.
~19Ar-C H₃The methyl carbon on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-Amino-3-(o-tolyl)propan-1-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretch, N-H stretchAlcohol and Amine
3100-3000C-H stretch (aromatic)Aromatic Ring
2960-2850C-H stretch (aliphatic)CH, CH₂, CH₃
~1600, ~1470C=C stretchAromatic Ring
1650-1580N-H bendPrimary Amine
~1050C-O stretchPrimary Alcohol

The broad band between 3400 and 3200 cm⁻¹ is a key feature, indicating the presence of hydrogen-bonded O-H and N-H groups. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and analyze the fragmentation pattern from tandem MS (MS/MS) experiments if performed.

Predicted Mass Spectrum Data

The molecular formula of 2-Amino-3-(o-tolyl)propan-1-ol is C₁₀H₁₅NO.[3] The expected monoisotopic mass is 165.1154 g/mol .

Predicted m/z Ion Formula Interpretation
166.1232[C₁₀H₁₆NO]⁺Protonated molecular ion [M+H]⁺.
148.1126[C₁₀H₁₄N]⁺Loss of water (H₂O) from the [M+H]⁺ ion.
135.1072[C₉H₁₃N]⁺Loss of formaldehyde (CH₂O) from the [M+H]⁺ ion via cleavage of the C1-C2 bond.
105.0704[C₈H₉]⁺Tropylium-like ion from benzylic cleavage.
91.0548[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives.
30.0344[CH₄N]⁺Cleavage of the C2-C3 bond, resulting in the [CH₂(NH₂)]⁺ fragment.

A plausible fragmentation pathway for 2-Amino-3-(o-tolyl)propan-1-ol under ESI-MS/MS conditions is illustrated below.

G cluster_frags Key Fragmentation Pathways M [M+H]⁺ m/z = 166.12 F1 [M+H - H₂O]⁺ m/z = 148.11 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z = 135.11 M->F2 - CH₂O F3 [C₈H₉]⁺ m/z = 105.07 F2->F3 - C₂H₄N

Caption: A simplified proposed fragmentation pathway for protonated 2-Amino-3-(o-tolyl)propan-1-ol.

Conclusion

This technical guide outlines the predicted spectroscopic data for 2-Amino-3-(o-tolyl)propan-1-ol. The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous structural confirmation of this important chiral building block. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups (hydroxyl and amino), and mass spectrometry will verify the molecular weight and provide structural information through fragmentation analysis. These well-established analytical techniques are indispensable for ensuring the quality and identity of such compounds in research and development.

References

  • SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol. [Link]

  • SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. [Link]

Sources

The Unexplored Therapeutic Potential of 2-Amino-3-(o-tolyl)propan-1-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of Amino Alcohols in Medicinal Chemistry

The 1,2-amino alcohol scaffold is a privileged structural motif in modern drug discovery, forming the backbone of numerous clinically significant therapeutic agents. The inherent chirality and the presence of two key functional groups—an amine and a hydroxyl group—provide a versatile platform for developing molecules with a wide array of biological activities. These compounds have found applications as antibacterial, antiviral, anticancer, and neurological agents.[1] Within this broad class, the 2-amino-3-arylpropan-1-ol series stands out for its potential, yet much of its chemical space remains to be explored. This guide focuses on a specific, under-investigated member of this family: 2-Amino-3-(o-tolyl)propan-1-ol and its derivatives. While direct biological data on this particular scaffold is limited, this document will synthesize information from closely related analogs to build a strong case for its investigation and provide detailed experimental pathways for its synthesis and biological evaluation.

I. Synthetic Pathways to 2-Amino-3-(o-tolyl)propan-1-ol Derivatives

A robust and versatile synthetic route is paramount for the exploration of any new chemical scaffold. The synthesis of 2-amino-3-arylpropan-1-ols can be efficiently achieved through a two-step process involving a Baylis-Hillman reaction followed by a reduction.[2]

A. General Synthetic Protocol

This protocol is adapted from the successful synthesis of 2-amino-3-phenylpropan-1-ol derivatives and is proposed for the synthesis of the target o-tolyl analogs.[2]

Step 1: Baylis-Hillman Reaction to form (E)-2-nitro-3-(o-tolyl)prop-2-en-1-ol

  • To a solution of o-tolyl aldehyde (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water), add a catalytic amount of a tertiary amine (e.g., DABCO, 0.1 equivalents) and an activated alkene, such as a nitroalkene (e.g., nitromethane, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Baylis-Hillman adduct, (E)-2-nitro-3-(o-tolyl)prop-2-en-1-ol.

Step 2: Reduction to 2-Amino-3-(o-tolyl)propan-1-ol

  • Dissolve the purified Baylis-Hillman adduct (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent. A common and effective method is the use of iron powder (Fe, 5 equivalents) in the presence of an acid, such as acetic acid or hydrochloric acid (catalytic amount).[2]

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the final product, 2-Amino-3-(o-tolyl)propan-1-ol, by column chromatography or recrystallization.

B. Synthetic Workflow Diagram

SynthesisWorkflow Start o-Tolyl Aldehyde + Nitroalkane BaylisHillman Baylis-Hillman Reaction (DABCO catalyst) Start->BaylisHillman Intermediate (E)-2-nitro-3-(o-tolyl)prop-2-en-1-ol BaylisHillman->Intermediate Reduction Reduction (Fe / Acetic Acid) Intermediate->Reduction Product 2-Amino-3-(o-tolyl)propan-1-ol Reduction->Product

Caption: Synthetic route to 2-Amino-3-(o-tolyl)propan-1-ol.

II. Potential Biological Activities and Investigative Protocols

Based on the biological profiles of structurally similar compounds, 2-Amino-3-(o-tolyl)propan-1-ol derivatives are promising candidates for screening in several therapeutic areas.

A. Antimicrobial Activity

The most direct evidence for the potential biological activity of the target scaffold comes from studies on 2-amino-3-phenylpropan-1-ol derivatives, which have demonstrated significant antimicrobial properties.[2]

1. Structure-Activity Relationship (SAR) Insights and Hypotheses

Studies on 2-amino-3-phenylpropan-1-ol derivatives have shown that the nature of the substituent on the phenyl ring influences the antimicrobial potency. While specific data for an o-tolyl group is unavailable, we can hypothesize its potential impact. The presence of a methyl group at the ortho position introduces steric bulk and increases lipophilicity. This increased lipophilicity could enhance membrane permeability in bacteria, potentially leading to improved activity.[3] However, the steric hindrance might also negatively affect binding to a specific molecular target.

2. Antimicrobial Activity Data of 2-Amino-3-phenylpropan-1-ol Derivatives

The following table summarizes the antimicrobial activity of various 2-amino-3-phenylpropan-1-ol derivatives against a panel of pathogenic microbes. The data is presented as the diameter of the zone of inhibition in millimeters (mm) at a concentration of 125 µM.[2]

Compound (Substituent on Phenyl Ring)Escherichia coliKlebsiella sp.Candida albicansSalmonella typhiStaphylococcus aureus
H (Unsubstituted)1821171916
4-Chloro1619151714
4-Bromo1518141613
4-Nitro1316121411
4-Methyl1720161815
4-Methoxy1417131512

3. Experimental Protocol: Agar Disc Diffusion Assay [2]

  • Microorganism Preparation: Obtain pure cultures of the test microorganisms (e.g., Escherichia coli, Klebsiella sp., Candida albicans, Salmonella typhi, and Staphylococcus aureus). Subculture the organisms on nutrient agar slants and incubate at 37°C for 24 hours.

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a loopful of the culture in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation: Uniformly spread the bacterial inoculum onto sterile Mueller-Hinton agar plates using a sterile cotton swab.

  • Compound Preparation: Dissolve the synthesized 2-Amino-3-(o-tolyl)propan-1-ol derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of various concentrations (e.g., 25, 50, 75, 100, and 125 µM).

  • Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known volume (e.g., 20 µL) of each compound concentration. Allow the solvent to evaporate completely.

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Include a solvent control (disc with DMSO only) and a positive control (disc with a standard antibiotic). Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration that shows a clear zone of inhibition.

B. Antimalarial Activity

The 2-amino-3-arylpropan-1-ol scaffold is a known pharmacophore for antimalarial activity.[4][5] Several studies have demonstrated that derivatives with various aromatic substitutions exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4][6]

1. SAR Insights

Research in this area suggests that the electronic properties of the aromatic ring play a crucial role in antimalarial potency. For instance, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to enhance activity.[4] The introduction of an electron-donating methyl group, as in the o-tolyl derivative, may modulate this activity, making it an interesting candidate for investigation.

2. Experimental Protocol: In Vitro Antiplasmodial Assay

A standard method to assess antimalarial activity is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Inoculation: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.

  • Incubation: Incubate the plates in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 72 hours.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

C. Anticancer Activity

While less directly supported by close analogs, the broader class of amino alcohols has shown promise as anticancer agents.[7] Therefore, screening 2-Amino-3-(o-tolyl)propan-1-ol derivatives against a panel of cancer cell lines is a logical exploratory step.

1. Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

III. Hypothetical Mechanisms of Action

While the precise molecular targets of 2-Amino-3-(o-tolyl)propan-1-ol derivatives are unknown, we can propose potential mechanisms based on their structural features and the activities of related compounds.

A. Antimicrobial Action: Membrane Disruption

The amphipathic nature of these amino alcohols, with a lipophilic tolyl group and a hydrophilic amino alcohol moiety, suggests a potential for interaction with and disruption of bacterial cell membranes. This could lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

B. Antimalarial Action: Inhibition of Heme Detoxification

A common mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation in the parasite's digestive vacuole. The amino group of the 2-amino-3-arylpropan-1-ol scaffold could potentially coordinate with the iron of heme, preventing its detoxification and leading to parasite death from oxidative stress.

C. Anticancer Action: Kinase Inhibition or Apoptosis Induction

Many small molecule anticancer drugs function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The 2-Amino-3-(o-tolyl)propan-1-ol scaffold could potentially fit into the ATP-binding pocket of certain kinases. Alternatively, these compounds might induce apoptosis through various mechanisms, such as the generation of reactive oxygen species or the modulation of Bcl-2 family proteins.

D. Illustrative Signaling Pathway for Potential Anticancer Activity

AnticancerPathway Compound 2-Amino-3-(o-tolyl)propan-1-ol Derivative Kinase Protein Kinase (e.g., EGFR, Akt) Compound->Kinase Inhibition Pathway Proliferation & Survival Signaling Cascade Kinase->Pathway Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Sources

An In-Depth Technical Guide to the Preliminary In-Vitro Investigation of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel compound, 2-Amino-3-(o-tolyl)propan-1-ol. In the absence of existing biological data, this document outlines a logical, tiered approach to elucidate its cytotoxic profile and explore its potential pharmacological activities. The proposed workflow begins with foundational cytotoxicity assessments to establish a safe concentration range for subsequent, more targeted functional assays. Drawing from the structural characteristics of the molecule—an amino alcohol scaffold bearing a tolyl group, a common feature in centrally active agents—we then propose a series of hypothesis-driven secondary assays. These assays will investigate potential interactions with G-protein coupled receptors (GPCRs), monoamine transporters, and tyrosine kinases. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, step-by-step protocols and the scientific rationale behind each experimental choice to ensure a robust preliminary assessment of this compound of interest.

Introduction and Rationale

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol with the molecular formula C₁₀H₁₅NO[1]. The amino alcohol functional group is a key pharmacophore present in numerous biologically active compounds and serves as a crucial building block in the synthesis of pharmaceuticals[2]. The presence of a tolyl group suggests potential interactions with biological targets that recognize aromatic moieties, which are prevalent in central nervous system (CNS) drug candidates.

Given the novelty of this compound, a systematic in-vitro investigation is paramount to understanding its biological effects. This guide proposes a multi-step experimental plan designed to first establish the compound's safety profile through cytotoxicity testing, followed by an exploration of its potential mechanisms of action. This structured approach ensures that subsequent, more complex assays are conducted at biologically relevant and non-toxic concentrations, thereby ensuring the scientific integrity of the findings.

Preliminary Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its cytotoxic potential. This establishes a therapeutic window and informs the concentration range for all subsequent biological assays. We propose the use of two distinct and complementary cytotoxicity assays to assess cell viability and membrane integrity.

Recommended Cell Lines

For a general cytotoxicity screen, we recommend using two well-characterized and widely available human cell lines:

  • HEK293 (Human Embryonic Kidney 293): A robust and easily transfectable cell line, often used as a general model for cytotoxicity.[3][4][5][6]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from liver tissue and is a valuable model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[3][4][5][7]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for the initial cytotoxicity profiling of 2-Amino-3-(o-tolyl)propan-1-ol.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HEK293 & HepG2 cells Seed_Cells Seed cells in 96-well plates Cell_Culture->Seed_Cells Compound_Prep Prepare serial dilutions of 2-Amino-3-(o-tolyl)propan-1-ol Treat_Cells Treat cells with compound (24h, 48h, 72h) Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay (Metabolic Activity) Treat_Cells->MTT_Assay LDH_Assay Perform LDH Assay (Membrane Integrity) Treat_Cells->LDH_Assay Measure_Absorbance Measure Absorbance/ Luminescence MTT_Assay->Measure_Absorbance LDH_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: General workflow for cytotoxicity profiling.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol:

  • Cell Seeding: Seed HEK293 and HepG2 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of 2-Amino-3-(o-tolyl)propan-1-ol in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[10] Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][10][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[1][10][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13][14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.[10][15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10][17]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's protocol.[15][18]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[18] The enzymatic reaction results in the formation of a colored formazan product, which is measured spectrophotometrically at approximately 490 nm.[16][17]

Data Presentation and Interpretation

The results from the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[10]

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
HEK293 MTT24To be determined
48To be determined
72To be determined
LDH24To be determined
48To be determined
72To be determined
HepG2 MTT24To be determined
48To be determined
72To be determined
LDH24To be determined
48To be determined
72To be determined

Hypothesis-Driven Secondary Assays

Based on the structural features of 2-Amino-3-(o-tolyl)propan-1-ol, we hypothesize potential interactions with several classes of biological targets. The following assays are proposed to explore these possibilities, using sub-toxic concentrations of the compound as determined in the preliminary cytotoxicity profiling.

G-Protein Coupled Receptor (GPCR) Binding and Functional Assays

The amino alcohol moiety is a common feature in ligands for various GPCRs. A preliminary screen against a panel of GPCRs, particularly those involved in neurotransmission, is warranted.

Experimental Workflow for GPCR Screening:

GPCR_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Membrane_Prep Prepare membranes from cells expressing target GPCRs Radioligand_Binding Competitive radioligand binding assay Membrane_Prep->Radioligand_Binding Measure_Binding Measure bound radioactivity Radioligand_Binding->Measure_Binding Determine_Ki Determine Ki Measure_Binding->Determine_Ki Cell_Culture Culture cells expressing target GPCRs cAMP_Assay cAMP accumulation assay (for Gs/Gi coupled receptors) Cell_Culture->cAMP_Assay Calcium_Flux Calcium flux assay (for Gq coupled receptors) Cell_Culture->Calcium_Flux Measure_Signal Measure functional signal cAMP_Assay->Measure_Signal Calcium_Flux->Measure_Signal Determine_EC50_IC50 Determine EC50/IC50 Measure_Signal->Determine_EC50_IC50

Caption: Workflow for GPCR binding and functional assays.

Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Utilize commercially available membranes or prepare them from cell lines overexpressing the GPCRs of interest.

  • Competitive Binding: Incubate the membranes with a known radioligand for the target GPCR and varying concentrations of 2-Amino-3-(o-tolyl)propan-1-ol.[19]

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the compound for each receptor.[19]

Protocol for cAMP Functional Assay (for Gs/Gi-coupled receptors):

  • Cell Culture: Plate cells expressing the target GPCR in a suitable assay plate.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound.

  • cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF or ELISA-based) to measure the intracellular accumulation of cAMP.[20][21]

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

Monoamine Transporter Uptake Assays

The structural similarity of the compound to some biogenic amines suggests potential interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Protocol for Monoamine Transporter Uptake Inhibition Assay:

  • Cell Culture: Use cell lines stably expressing DAT, NET, or SERT. Plate the cells in a 96-well plate.[22]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 2-Amino-3-(o-tolyl)propan-1-ol.

  • Radiolabeled Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and incubate for a short period.[23][24]

  • Uptake Termination and Measurement: Terminate the uptake by rapid washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[24]

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of substrate uptake for each transporter.

Tyrosine Kinase Inhibition Assays

Some amino alcohol-containing compounds have been shown to interact with kinases. A general tyrosine kinase activity assay can be employed as a preliminary screen.

Protocol for a General Tyrosine Kinase Assay:

  • Reaction Setup: In a microplate, combine a generic tyrosine kinase (e.g., epidermal growth factor receptor - EGFR), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of 2-Amino-3-(o-tolyl)propan-1-ol.[25][26]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[25]

  • Detection of Phosphorylation: After a defined incubation period, stop the reaction and detect the amount of phosphorylated substrate using a specific antibody. This can be done through various formats, including ELISA or fluorescence polarization.[27]

  • Data Analysis: Determine the IC₅₀ of the compound for the inhibition of tyrosine kinase activity.

Conclusion

This technical guide provides a structured and scientifically rigorous approach for the preliminary in-vitro characterization of 2-Amino-3-(o-tolyl)propan-1-ol. By systematically evaluating its cytotoxicity and then proceeding to hypothesis-driven secondary assays, researchers can efficiently gather crucial data on the compound's safety profile and potential pharmacological activities. The detailed protocols and workflows presented herein are designed to ensure the generation of reliable and reproducible data, forming a solid foundation for any further investigation into the therapeutic potential of this novel compound.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Monoamine Transporter Assays. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • OUCI. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity study of ochratoxin A using HEK293 and HepG2 cell lines based on microRNA profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity study of ochratoxin A using HEK293 and HepG2 cell lines based on microRNA profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity - SARS-CoV-2 Assays. Retrieved from [Link]

Sources

Unraveling the Enigma: A Senior Application Scientist's Guide to Mechanism of Action Studies for Novel Amino Propanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Therapeutic Promise of Amino Propanol Compounds

The amino propanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant therapeutics. From beta-blockers to antiviral agents, these compounds exhibit a remarkable range of pharmacological activities.[1][2] The development of novel amino propanol derivatives continues to be a vibrant area of research, promising new treatments for a multitude of diseases. However, synthesizing a novel compound is merely the first step. To unlock its true therapeutic potential and anticipate potential liabilities, a deep and thorough understanding of its Mechanism of Action (MoA) is paramount.[3]

This guide provides researchers, scientists, and drug development professionals with a strategic framework for elucidating the MoA of novel amino propanol compounds. Moving beyond a simple checklist of experiments, we will explore the causal logic behind experimental design, the integration of multidisciplinary data, and the construction of a self-validating, cohesive MoA model. Our approach is grounded in the principles of scientific integrity, ensuring that each step builds a robust and defensible understanding of a compound's biological activity.

Part 1: The Strategic Framework for MoA Elucidation

Determining the MoA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement.[4] The journey begins with a phenotypic observation—a desired cellular response or therapeutic effect—and systematically drills down to the specific molecular interactions that produce it. A comprehensive MoA study characterizes the full spectrum of a compound's effects, including its primary targets, downstream effectors, and any off-target activities that could lead to toxicity.[5]

The logical flow of an MoA investigation is crucial. It ensures that resources are used efficiently and that the resulting data creates a coherent narrative.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway & Cellular Analysis cluster_3 Phase 4: In Vivo Confirmation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) Target_ID Target Identification (e.g., Affinity Chromatography) Phenotypic_Screening->Target_ID Computational_Prediction Computational Prediction (e.g., Target Fishing) Computational_Prediction->Target_ID Target_Validation In Vitro Validation (Biochemical & Biophysical Assays) Target_ID->Target_Validation Cell_Based_Assays Cell-Based Assays (Confirming Target Engagement) Target_Validation->Cell_Based_Assays Omics_Analysis Omics & Pathway Analysis (Transcriptomics, Proteomics) Cell_Based_Assays->Omics_Analysis Omics_Analysis->Target_ID Refine Hypothesis In_Vivo_Models In Vivo Animal Models (PK/PD & Efficacy) Omics_Analysis->In_Vivo_Models In_Vivo_Models->Cell_Based_Assays Validate Biomarkers MoA_Model Cohesive MoA Model In_Vivo_Models->MoA_Model

Figure 1: A strategic workflow for Mechanism of Action (MoA) studies.

Part 2: Core Methodologies in MoA Studies

This section details the core experimental and computational pillars of a robust MoA investigation. For each phase, we will discuss the underlying principles and provide exemplary protocols.

Phase I: Target Identification & Initial Hypothesis

The first critical step is to identify potential molecular targets. This can be approached from multiple angles, combining computational methods with experimental techniques to generate high-quality hypotheses.[5][6]

Computational Approaches

Before committing to wet-lab experiments, in silico methods can rapidly screen vast biological databases to predict likely targets based on the chemical structure of the novel amino propanol compound.[3][7] This process, often called "target fishing" or "in silico profiling," leverages machine learning and structural biology to prioritize potential protein partners.[6]

Experimental Target Identification

Direct experimental methods are essential for unbiasedly identifying the proteins that physically interact with the compound.[5] Affinity-based proteomics is a powerful technique where the compound is used as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.

Exemplary Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Covalently attach the novel amino propanol compound (or a close analog with a linker) to a solid support (e.g., Sepharose beads). This is the "bait." A control column with no compound or an inactive analog is critical.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the protein lysate with both the compound-bound beads and the control beads. The rationale is that target proteins will bind specifically to the compound.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders. The choice of wash buffer is critical to reduce background while preserving the specific interaction.

  • Elution: Elute the specifically bound proteins from the beads, typically by changing pH, ionic strength, or by adding an excess of the free compound to competitively displace the bound proteins.

  • Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound column to the control column. Bona fide targets should be significantly enriched in the compound sample.

Phase II: In Vitro Target Validation & Mechanistic Characterization

Once a list of potential targets is generated, the next phase is to validate these interactions using purified components and to characterize the nature of the binding.[8] This phase confirms direct binding and provides initial quantitative data on the compound's potency and selectivity.

Biochemical and Biophysical Assays

These assays are fundamental for confirming a direct drug-target interaction.[8][9] They allow for the precise measurement of binding affinity (how tightly the compound binds) and kinetics (the rates of binding and dissociation).

Table 1: Comparison of Key In Vitro Validation Techniques

TechniquePrincipleKey OutputsRationale & Use Case
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)The "gold standard" for thermodynamic characterization. Provides a complete thermodynamic profile of the interaction without labeling.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as the compound binds to an immobilized target.Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)Provides real-time kinetic data, which is crucial for understanding the "residence time" of a drug on its target.
Enzyme Kinetics Measures the effect of the compound on the rate of an enzymatic reaction.Inhibition Constant (Ki), IC50, Mode of Inhibition (e.g., competitive, non-competitive)Essential if the target is an enzyme. Elucidates how the compound affects the enzyme's catalytic function.[8]
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature upon ligand binding.Binding (qualitative), ΔTmA high-throughput, cost-effective method to screen for direct binding. A positive shift in melting temperature indicates stabilization by the compound.
Phase III: Cellular & Pathway Analysis

Confirming that a compound binds a purified protein is not enough. The central question is whether this interaction is relevant in a complex cellular environment and how it translates into a biological response.[10]

Target Engagement Assays

These assays are designed to prove that the compound reaches and binds its intended target within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful application of this principle. It extends the logic of the TSA to the cellular level, providing direct evidence of target engagement.

Signaling Pathway Analysis

If the compound binds its target, it will likely modulate a signaling pathway. Understanding these downstream consequences is key to the MoA.

Signaling_Pathway Compound Amino Propanol Compound Receptor GPCR Target Compound->Receptor Inhibits G_Protein Gαq Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC

Figure 2: Hypothetical signaling pathway inhibited by a novel amino propanol compound.

Exemplary Protocol: Western Blot for Phospho-Protein Detection

This protocol assesses the phosphorylation state of a downstream kinase, a common readout of signal transduction.

  • Cell Culture & Treatment: Grow a relevant cell line to ~80% confluency. Treat cells with the novel compound at various concentrations and time points. Include positive and negative controls (e.g., a known inhibitor/activator of the pathway).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping & Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm that changes in the phospho-signal are not due to changes in total protein levels.

Phase IV: In Vivo Validation

The final and most complex phase is to determine if the MoA observed in vitro and in cells holds true in a whole living organism.[11] In vivo studies are essential for understanding how a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) are linked.[12][13]

Animal Models of Disease

Selecting an appropriate animal model that recapitulates key aspects of the human disease is crucial. In these models, researchers can assess both the therapeutic efficacy of the compound and its effect on key biomarkers related to the hypothesized MoA.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD studies provide a quantitative link between the drug concentration in the body and the magnitude of the pharmacological response.[11] This involves:

  • Pharmacokinetics (PK): Measuring drug concentrations in plasma and relevant tissues over time after dosing.[14]

  • Pharmacodynamics (PD): Measuring a biological response (a biomarker) at the same time points. For example, if the compound inhibits a kinase, the PD biomarker could be the level of the phosphorylated substrate in tumor tissue.

  • Modeling: Correlating the PK and PD data to build a model that can predict the required dose and schedule to achieve a desired level of target engagement and therapeutic effect in humans.

Part 3: Integrating Data for a Cohesive MoA Model

The ultimate goal is to synthesize all the data—from computational predictions to in vivo efficacy—into a single, coherent MoA narrative. This model should explain how the compound's interaction with its molecular target(s) leads to the observed cellular and physiological effects. A strong MoA model is not just a summary of results; it is a self-validating system where findings from different experimental approaches corroborate one another, building a powerful, evidence-based case for the compound's therapeutic potential.

References
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery Nottingham. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Retrieved from [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 14-25. Available at: [Link]

  • Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]

  • Bresso, E., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics, 22(6). Available at: [Link]

  • Bresso, E., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. NIH National Library of Medicine. Available at: [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2005). A molecular mechanism for lipopolysaccharide binding to bacterial and mammalian LBP-like proteins. Journal of Biological Chemistry, 280(12), 11010-11019. Available at: [Link]

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Retrieved from [Link]

  • Patsnap Synapse. (2025). What models are used in in vivo pharmacokinetics studies?. Retrieved from [Link]

  • GKNV. (1993). A technique for drawing directed graphs. IEEE Transactions on Software Engineering, 19(3), 214-234. Available at: [Link]

  • Singh, S., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH National Library of Medicine. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Drug target identification methods. Retrieved from [Link]

  • ResearchGate. (2025). Resolution of racemic 1-amino-2-propanol. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. NIH National Library of Medicine. Available at: [Link]

  • Dragic, T., et al. (2000). A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5. Proceedings of the National Academy of Sciences, 97(10), 5639-5644. Available at: [Link]

  • Imai, K., & Takaoka, A. (2006). Comparing antibody and small-molecule therapies for cancer. Nature Reviews Cancer, 6(9), 714-727. Available at: [Link]

  • Ci, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Retrieved from [Link]

  • AJE. (2020). Scientific Data Presentation: a Picture Is Worth a Thousand Words. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). WRITING A WHITE PAPER OR CONCEPT PAPER. Retrieved from [Link]

  • Imai, J. (2008). Experimental Designs for Identifying Causal Mechanisms. Journal of the Royal Statistical Society Series A, 171(1), 5-36. Available at: [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link]

  • PubMed. (n.d.). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. Retrieved from [Link]

  • UCLA Physics. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Ten tips for delivering excellent scientific presentations. Retrieved from [Link]

  • NIH. (n.d.). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • BioBM. (2022). How to Write a Life Science White Paper. Retrieved from [Link]

  • Researcher.Life. (2025). How To Present Scientific Research Data Like a Pro. Retrieved from [Link]

  • ACS Omega. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Techniques for investigating mechanisms. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (2025). Novel target identification towards drug repurposing based on biological activity profiles. Retrieved from [Link]

  • MDPI. (n.d.). Cell-Based Computational Models of Organoids: A Systematic Review. Retrieved from [Link]

  • MDPI. (n.d.). Alteration in Amino Acid Metabolism After Isocaloric, Energy-Restricted Ketogenic Diet in Women with Overweight and Obesity: Randomized KETO-MINOX Trial. Retrieved from [Link]

  • NIH. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Amino Alcohols in Drug Development

Chiral 1,2-amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is often paramount to biological activity, making their enantioselective synthesis a central focus in medicinal chemistry and process development.[1] The precise three-dimensional arrangement of the amine and alcohol functionalities is the basis for selective interactions with chiral biological targets like enzymes and receptors, a principle fundamental to the efficacy and safety of many drugs.[1] These motifs are prevalent in a wide range of therapeutics, including antivirals, anticancer agents (e.g., the Taxol side-chain), and beta-blockers.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial significance.[1]

This guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis, asymmetric catalysis, and biocatalysis, explaining the causality behind experimental choices and providing field-proven protocols.

Strategic Decision-Making in Chiral Amino Alcohol Synthesis

The selection of a synthetic strategy is a critical decision point dictated by factors such as the availability of starting materials, desired structural complexity, scalability, and cost. The following flowchart provides a high-level decision-making framework for researchers.

G start Define Target Chiral Amino Alcohol q1 Is the target derivable from a commercially available chiral precursor (e.g., an α-amino acid)? start->q1 chiral_pool Strategy 1: Chiral Pool Synthesis q1->chiral_pool  Yes q2 Is a prochiral precursor (olefin or ketone) readily available? q1->q2 No chiral_pool_desc Direct, high enantiopurity. Limited to available side chains. chiral_pool->chiral_pool_desc end_node Synthesized Target chiral_pool->end_node asymmetric_cat Strategy 2: Asymmetric Catalysis q2->asymmetric_cat Yes, chemical route preferred biocatalysis Strategy 3: Biocatalysis q2->biocatalysis Yes, green chemistry is a priority asymmetric_cat_desc Broad substrate scope. Requires catalyst screening and optimization. asymmetric_cat->asymmetric_cat_desc asymmetric_cat->end_node biocatalysis_desc High selectivity, mild conditions. Requires enzyme screening and process development. biocatalysis->biocatalysis_desc biocatalysis->end_node

Caption: High-level decision flowchart for selecting a synthetic strategy.

Strategy 1: Synthesis from the Chiral Pool

One of the most traditional and direct methods involves the derivatization of readily available chiral starting materials, most commonly natural α-amino acids.[1][3][4] This approach leverages the high optical purity of the starting material to produce enantiomerically pure products.[1]

Core Principle & Rationale: The fundamental transformation is the reduction of the carboxylic acid moiety of an N-protected amino acid to a primary alcohol. This method is highly reliable for accessing specific enantiomers corresponding to the 20 proteinogenic amino acids.[1]

  • Advantages: High enantiopurity is inherent to the starting material. The starting materials are often inexpensive and readily available.[1]

  • Limitations: The structural diversity of the products is confined to the side chains of the available chiral precursors.[1]

Data Presentation: Reduction of α-Amino Acids

The following table summarizes yields for the reduction of various N-protected amino acids. The choice of reducing agent is critical; while powerful agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes (e.g., BH₃·THF) or mixed systems are often preferred for their greater functional group tolerance and safer handling profiles.

Starting Amino AcidProductYield (%)Reference
L-PhenylalanineL-Phenylalaninol91.2[Cao, Y., & Yang, G. (2016)][3]
D-PhenylalanineD-Phenylalaninol91.4[Cao, Y., & Yang, G. (2016)][3]
L-LeucineL-Leucinol82.5[Cao, Y., & Yang, G. (2016)][3]
L-ValineL-Valinol78.9[Cao, Y., & Yang, G. (2016)][3]
L-AlanineL-Alaninol75.2[Cao, Y., & Yang, G. (2016)][3]
Experimental Protocol: Reduction of N-Boc-L-Phenylalanine

This protocol details the reduction of the carboxylic acid of a protected amino acid. The N-Boc protecting group is chosen for its stability under reductive conditions and its straightforward removal under acidic conditions.

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add N-Boc-L-phenylalanine (1.0 eq). Dissolve the amino acid in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Reagent Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.5 eq) dropwise via a syringe pump over 30 minutes. A slow addition rate prevents a dangerous temperature spike and side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

  • Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.[1]

  • Analysis: Confirm the structure and purity via ¹H NMR and ¹³C NMR. The enantiomeric excess (ee) should be >99%, confirmed by chiral HPLC analysis, as no racemization is expected under these conditions.

Strategy 2: Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy that creates chirality from prochiral starting materials, such as ketones or olefins, using a small amount of a chiral catalyst. This approach offers broad substrate scope and the ability to generate diverse structures.

Asymmetric Transfer Hydrogenation of α-Amino Ketones

The asymmetric reduction of prochiral ketones is one of the most efficient methods for producing chiral alcohols. Ruthenium-catalyzed asymmetric transfer hydrogenation, pioneered by Noyori, is a particularly robust and scalable technology.[5][6] It avoids the need for high-pressure hydrogenation equipment, making it highly accessible.[5]

Mechanistic Insight: The Noyori-type catalysts feature a Ru(II) center coordinated to a C₂-symmetric diphosphine ligand (like BINAP) and a chiral diamine ligand.[6][7] The reaction proceeds through a metal-ligand bifunctional mechanism where a hydrogen on the diamine ligand and the hydride on the ruthenium are transferred to the ketone's carbonyl group in a concerted, six-membered transition state. The chirality of both the diphosphine and the diamine ligands work in concert to create a highly organized chiral pocket that dictates the facial selectivity of the hydride attack.[6]

G cluster_0 Catalytic Cycle Ru_cat Ru(II) Precatalyst [RuCl2(diphosphine)(diamine)] Ru_H Active Ru-Hydride (18e-) [RuH(diphosphine)(diamine)]+ Ru_cat->Ru_H Base, H-source (e.g., HCOOH) TS Six-Membered Transition State Ru_H->TS Ketone Substrate Product_complex Product-Catalyst Complex TS->Product_complex Hydride Transfer Product_complex->Ru_H Product Release, Regeneration

Caption: Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.

Data Presentation: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This method provides access to a wide range of important drug molecules with excellent enantioselectivities (>99% ee) and high yields.[5]

Substrate (α-Ketoamine HCl Salt)Product (Chiral Amino Alcohol)Yield (%)ee (%)Catalyst Loading (mol%)
2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-oneNorepinephrine94>99.90.13
2-(Isopropylamino)-1-phenylethan-1-oneLevisoprenaline8899.20.13
2-Amino-1-(thiophen-2-yl)ethan-1-oneThiophene Amino Alcohol8997.60.13
2-(Piperazin-1-yl)-1-phenylethan-1-onePiperazine Amino Alcohol8699.20.13
Data sourced from Reddy, K. et al. (2024). The Journal of Organic Chemistry.[5]
Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) reaction is a powerful method for the one-step, syn-selective synthesis of protected 1,2-amino alcohols directly from olefins.[8][9][10] The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[9]

Mechanistic Insight: The mechanism is believed to proceed via the cycloaddition of the alkene to an imido-osmium(VIII) species (OsO₃(NR)).[8][10] This key intermediate is generated from OsO₄ and a nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T).[8] Chirality is induced by dihydroquinine (DHQ) or dihydroquinidine (DHQD) derived ligands, which accelerate the cycloaddition and control the face of the olefin that binds to the osmium center.[8] A significant challenge in the AA reaction is controlling regioselectivity for unsymmetrical alkenes, which can often be influenced by the choice of ligand and nitrogen source.[11]

Experimental Protocol: Asymmetric Aminohydroxylation of trans-Stilbene

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin.

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a 1:1 solvent mixture of n-propanol and water.[1]

  • Reagent Addition: Add the nitrogen source, such as N-chloro-N-sodio-carbamate (e.g., Cbz-N(Na)Cl, 1.1 eq), and the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 eq).[1]

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) to the mixture and stir until it dissolves completely.[1]

  • Substrate Addition: Add the olefin substrate (e.g., trans-stilbene, 1.0 eq) to the reaction mixture. Stir vigorously at room temperature for 12-24 hours.

  • Workup: Quench the reaction with sodium sulfite. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield and confirm the structure by NMR. The enantiomeric excess should be determined by chiral HPLC analysis.

Strategy 3: Biocatalysis

Biocatalysis has emerged as a powerful green technology for synthesizing chiral compounds, offering exceptional selectivity under mild, environmentally benign conditions.[12][13] Enzymes like transaminases and ketoreductases are particularly valuable for producing chiral amino alcohols.[14][15]

Core Principle & Rationale: Enzymes are highly evolved, chiral catalysts that operate in aqueous media at ambient temperature and pressure. Their active sites create a precisely defined three-dimensional environment that enables near-perfect enantio- and regioselectivity, often surpassing what is achievable with small-molecule catalysts.[12]

  • Advantages: Unmatched stereoselectivity (>99% ee is common), mild reaction conditions (aqueous, neutral pH, room temp), reduced environmental impact, and high substrate specificity.[16][17]

  • Limitations: Substrate scope can be limited, and enzyme screening and process optimization are often required.

Synthesis via Transaminases (TAs)

Transaminases (TAs), specifically ω-transaminases, are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor.[14][18][19] This provides a direct and highly enantioselective route to chiral amines.[12] When the substrate is a hydroxy-ketone, the product is a chiral amino alcohol.

Mechanistic Insight: The reaction follows a ping-pong bi-bi mechanism.[12][18][19] In the first half-reaction, the PLP cofactor accepts an amino group from the amine donor, becoming pyridoxamine phosphate (PMP). In the second half-reaction, the PMP transfers the amino group to the ketone substrate. The chiral environment of the enzyme's active site dictates the facial selectivity of the amine transfer, resulting in a single enantiomer of the product.[14] A key challenge is overcoming the unfavorable reaction equilibrium, which is often driven forward by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine).[14]

Synthesis via Ketoreductases (KREDs)

Ketoreductases (KREDs) are oxidoreductase enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols with very high enantioselectivity.[20] When the substrate is an α-amino ketone, the product is a chiral amino alcohol. These enzymes typically require a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ for catalytic turnover.[15] This is often achieved using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase (a "cofactor regeneration system").[15][21]

G cluster_0 Biocatalytic Workflow screening Enzyme Screening (TA or KRED Library) optimization Reaction Optimization (pH, Temp, Substrate Loading) screening->optimization Identify Hit Enzyme scaleup Preparative Scale Synthesis (with Cofactor Regeneration) optimization->scaleup Define Process Parameters workup Product Isolation & Purification scaleup->workup Reaction Complete

Caption: Generalized workflow for developing a biocatalytic process.

Conclusion and Future Outlook

The synthesis of novel chiral amino alcohols is a dynamic and enabling field within drug discovery and development. The choice of synthetic strategy—be it the reliability of chiral pool synthesis, the versatility of asymmetric catalysis, or the unparalleled selectivity of biocatalysis—provides researchers with a powerful and diverse toolkit. Classical methods remain robust for foundational structures, while modern catalytic approaches, both chemical and enzymatic, continue to push the boundaries of what is possible, enabling the creation of increasingly complex and diverse molecular architectures. Future developments will likely focus on the integration of these strategies, such as combining biocatalysis with chemocatalysis in one-pot cascades, and the application of machine learning and directed evolution to design new enzymes and catalysts with tailored specificities for any desired transformation.

References

  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols. BenchChem.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • ACS Green Chemistry Institute. (n.d.). Transaminase. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 254. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzymes in Pharmaceutical Sciences, 1-33. [Link]

  • Benítez-Mateos, A. I., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Schätzle, S., Steffen-Munsberg, F., & Thontowi, A. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(3), 967–977. [Link]

  • BenchChem. (2025).
  • UCL Discovery. (n.d.). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. [Link]

  • Kumar, A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • University of Illinois Chemistry. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. [Link]

  • Reddy, K. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(10), 5227–5274. [Link]

  • Semantic Scholar. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]

  • List, B., Pojarliev, P., & Biller, W. T. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Angewandte Chemie International Edition, 41(19), 3533-3535. [Link]

  • ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols. [Link]

  • Wikipedia. (n.d.). Sharpless oxyamination. [Link]

  • Righi, G., et al. (2002). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron: Asymmetry, 13(11), 1145-1150. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809865. [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Zhang, Z., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 9(1), 362. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Bullock, R. M., et al. (2014). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(33), 12693-12704. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Zhang, P., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6435-6451. [Link]

  • Smith, C. A., & Taylor, R. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 263-286. [Link]

  • ResearchGate. (2018). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral amino‐alcohols. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(6), 1159-1204. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-3-(o-tolyl)propan-1-ol: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction: The Significance of the Arylpropanolamine Scaffold

The 2-amino-3-arylpropan-1-ol framework, to which 2-Amino-3-(o-tolyl)propan-1-ol belongs, is a privileged scaffold in medicinal chemistry. These compounds are integral to the development of a wide range of biologically active molecules. Their structural similarity to endogenous neurotransmitters and other critical biomolecules allows them to interact with a variety of physiological targets. This guide provides an in-depth exploration of 2-Amino-3-(o-tolyl)propan-1-ol, its structural analogues, and derivatives, with a focus on their synthesis, pharmacological properties, and potential therapeutic applications.

Arylpropanolamine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects. The versatility of this chemical backbone makes it a compelling starting point for the design and discovery of novel therapeutic agents.

Synthesis and Characterization of 2-Amino-3-(o-tolyl)propan-1-ol and Its Analogues

The synthesis of 2-Amino-3-(o-tolyl)propan-1-ol and its analogues can be achieved through various established organic chemistry routes. A common strategy involves the reduction of a corresponding amino acid or a derivative thereof. For instance, L-phenylalaninol can be synthesized from the amino acid L-phenylalanine. A general and efficient method for preparing β-amino alcohols involves a single-step process in an aqueous medium.

Structural Analogues and Derivatives

The core structure of 2-Amino-3-(o-tolyl)propan-1-ol allows for extensive modification to explore structure-activity relationships (SAR). Key areas for derivatization include the aromatic ring, the amino group, and the hydroxyl group.

Pharmacological Profile and Therapeutic Potential

The biological activities of 2-Amino-3-(o-tolyl)propan-1-ol and its analogues are diverse, stemming from their ability to interact with various biological targets. For instance, many aryl amino alcohol derivatives have been investigated for their antimalarial properties, with some compounds showing potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Conclusion and Future Directions

2-Amino-3-(o-tolyl)propan-1-ol and its structural analogues represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for biological screening. Future research in this area should focus on:

  • Elucidating the precise mechanisms of action for the observed biological activities.
  • Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
  • Exploring novel therapeutic areas where this chemical scaffold may be of benefit.

The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the advancement of drug discovery and development in this exciting field.

References

  • (n.d.). ResearchGate.
  • (2011). PMC - NIH.
  • (n.d.). ResearchGate.
  • (n.d.). ResearchGate.
  • (n.d.). Rasayan Journal of Chemistry.
  • (2018). PubMed.
  • (2008). PubMed.
  • (n.d.). Rasayan Journal of Chemistry.
  • (n.d.). Sigma-Aldrich.
  • (n.d.). PubMed Central.
  • (n.d.). PubMed.

theoretical and computational studies of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Amino-3-(o-tolyl)propan-1-ol

Abstract

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol with potential applications as a building block in pharmaceutical synthesis, analogous to other phenylpropanolamine derivatives which exhibit a range of biological activities.[1] A thorough understanding of its three-dimensional structure, electronic properties, and potential biomolecular interactions is crucial for harnessing its potential. This guide provides a comprehensive framework for the theoretical and computational characterization of 2-Amino-3-(o-tolyl)propan-1-ol, leveraging Density Functional Theory (DFT) for structural and spectroscopic analysis and molecular docking for exploring potential protein-ligand interactions. We detail the causality behind methodological choices, present validated computational protocols, and outline the interpretation of key results, offering a roadmap for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction: Rationale and Significance

The phenylpropanolamine scaffold is a well-established pharmacophore found in various therapeutic agents.[1] The introduction of a methyl group on the ortho position of the phenyl ring in 2-Amino-3-(o-tolyl)propan-1-ol introduces steric and electronic perturbations that can significantly influence its conformational preferences, reactivity, and biological activity compared to its unsubstituted counterpart, phenylalaninol.[2][3]

Computational chemistry provides an indispensable toolkit for elucidating these properties in silico, offering insights that are often difficult or costly to obtain through experimental means alone. By simulating the molecule's behavior at a quantum level, we can predict its stable conformation, vibrational frequencies (FT-IR/Raman), electronic transitions (UV-Vis), NMR chemical shifts, and reactivity descriptors.[4][5] Furthermore, molecular docking simulations can generate hypotheses about its potential biological targets, guiding future experimental validation.[6] This guide serves as a senior application scientist's perspective on executing and interpreting such a study.

Core Computational Methodologies: A Causal Approach

The selection of computational methods is paramount for achieving a balance between accuracy and resource efficiency. Our approach is grounded in Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Quantum Chemical Calculations with DFT

Choice of Method: We select the B3LYP hybrid functional. This choice is rooted in extensive field-proven evidence showing its excellent performance for organic molecules, providing reliable geometric and electronic data at a manageable computational cost.[1][4]

Choice of Basis Set: The 6-311++G(d,p) basis set is employed.

  • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. This is critical for accurately modeling systems with lone pairs and potential non-covalent interactions, such as intramolecular hydrogen bonds involving the -OH and -NH2 groups.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds, leading to more accurate geometries and vibrational frequencies.

Conformational Analysis

Due to the presence of several rotatable single bonds (e.g., C-C, C-O, C-N), the molecule can adopt multiple conformations.[7][8] Identifying the global minimum energy structure is a prerequisite for all subsequent calculations. A potential energy surface scan around key dihedral angles is performed, followed by full geometry optimization of the resulting low-energy conformers. The structure is confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

Molecular Docking

To investigate potential bioactivity, we simulate the interaction of the molecule (the "ligand") with a protein target (the "receptor").

  • Receptor Selection: A relevant protein target must be chosen. For illustrative purposes, we might select a receptor known to bind similar phenylpropanolamine-based ligands.

  • Ligand and Receptor Preparation: The ligand's 3D structure is obtained from the DFT optimization. The receptor structure is typically obtained from the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and assigning charges.

  • Docking Algorithm: Software like AutoDock or Glide is used to systematically place the ligand in the receptor's active site, exploring various poses and conformations.

  • Scoring Function: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most probable binding mode.[9] Validation of the docking protocol is achieved by re-docking the original co-crystallized ligand (if available) into the receptor's active site and ensuring the predicted pose has a low Root-Mean-Square Deviation (RMSD) compared to the crystal structure.[6]

Workflow and Data Visualization

A systematic workflow ensures reproducibility and clarity in the computational investigation.

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Interaction Study mol_build 1. Build Initial 3D Structure conf_search 2. Conformational Analysis mol_build->conf_search dft_opt 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc 4. Vibrational Frequency Calculation dft_opt->freq_calc docking 9. Molecular Docking nmr_calc 5. NMR Simulation (GIAO Method) freq_calc->nmr_calc uv_calc 6. UV-Vis Simulation (TD-DFT) freq_calc->uv_calc homo_lumo 7. Frontier Orbital Analysis (HOMO/LUMO) freq_calc->homo_lumo freq_calc->docking receptor 8. Prepare Protein Receptor receptor->docking analysis 10. Analyze Binding Pose & Interactions docking->analysis

Caption: General workflow for computational analysis.

Predicted Results and Interpretation

This section outlines the expected outcomes from the computational pipeline.

Optimized Molecular Structure

The geometry optimization yields the most stable 3D arrangement of the molecule. Key structural parameters can be extracted and analyzed.

ParameterDescriptionPredicted Value (Å or °)
C-O Bond LengthLength of the alcohol C-O bond~1.43 Å
C-N Bond LengthLength of the amine C-N bond~1.47 Å
C-C-O-H DihedralTorsion angle of the hydroxyl groupVaries by conformer
C-C-N-H DihedralTorsion angle of the amine groupVaries by conformer
Table 1: Exemplary optimized geometric parameters for 2-Amino-3-(o-tolyl)propan-1-ol.

An important feature to analyze is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) proton and the amine (-NH2) nitrogen, which can significantly stabilize a specific conformer.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations predict the molecule's vibrational modes, which correspond to peaks in its IR and Raman spectra. This serves as a powerful validation tool.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchAlcohol~3500-3650 (non-H-bonded)
N-H StretchAmine~3300-3500
C-H StretchAromatic~3000-3100
C-H StretchAliphatic~2850-3000
C=C StretchAromatic Ring~1450-1600
C-O StretchAlcohol~1050-1200
Table 2: Predicted key vibrational frequencies.
Electronic Properties and Reactivity

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic behavior.

  • HOMO: Localized on the electron-rich regions, likely the amino group and the tolyl ring. This area is susceptible to electrophilic attack.

  • LUMO: Localized on electron-deficient regions, indicating sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

ParameterPredicted Value (eV)Implication
HOMO Energy~ -6.2 eVElectron-donating ability
LUMO Energy~ 0.5 eVElectron-accepting ability
Energy Gap (ΔE)~ 6.7 eVHigh kinetic stability
Table 3: Predicted frontier molecular orbital energies.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions, corresponding to the λ_max in a UV-Vis spectrum. For this molecule, transitions are expected in the UV region, corresponding to π → π* transitions within the tolyl ring.

Molecular Docking Analysis

The docking simulation predicts the binding mode and affinity of the molecule within a protein's active site.

G cluster_0 Inputs cluster_1 Docking Simulation cluster_2 Outputs & Analysis ligand Ligand Optimized 3D Structure dock Docking Algorithm Generates Binding Poses ligand->dock receptor Receptor PDB Structure File receptor->dock score Binding Affinity e.g., -7.5 kcal/mol dock->score interactions Interaction Analysis Hydrogen Bonds Hydrophobic Contacts dock->interactions

Caption: Workflow for the molecular docking study.

A typical result would include a low binding energy (e.g., < -6.0 kcal/mol) and the identification of specific interactions, such as hydrogen bonds between the molecule's -OH or -NH2 groups and polar residues (e.g., Ser, Thr, Asp) in the protein, and hydrophobic interactions involving the tolyl ring.

Self-Validating Experimental Protocols

These protocols provide step-by-step guides for the core computational experiments.

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Structure Creation: Build the 3D structure of 2-Amino-3-(o-tolyl)propan-1-ol in a molecular editor (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • DFT Input File: Create an input file for a quantum chemistry package (e.g., Gaussian).

    • Route Section: Specify the job type and methodology: #p B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests geometry optimization, and Freq requests a frequency calculation.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

    • Coordinates: Provide the Cartesian coordinates from Step 2.

  • Execution: Run the calculation.

  • Validation:

    • Convergence: Confirm that the optimization job completed successfully by checking for convergence criteria in the output file.

    • Frequency Check: Analyze the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum. If imaginary frequencies exist, the structure is a transition state and requires further optimization.

Protocol 2: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Open the DFT-optimized structure of the ligand in a molecular preparation tool (e.g., AutoDock Tools).

    • Assign Gasteiger charges.

    • Merge non-polar hydrogens.

    • Define rotatable bonds.

    • Save the file in the required PDBQT format.

  • Receptor Preparation:

    • Download the receptor structure from the Protein Data Bank (PDB).

    • Remove water molecules and any co-ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the receptor. The size and center of this box are specified in a configuration file.

  • Configuration and Execution:

    • Create a text file (conf.txt) specifying the file paths for the receptor and ligand, the grid box parameters, and the output file name.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Analysis:

    • Visualize the output PDBQT file, which contains the top-ranked binding poses.

    • Analyze the lowest energy pose to identify key interactions (hydrogen bonds, hydrophobic contacts) using visualization software (e.g., PyMOL, Discovery Studio).

Conclusion

This guide has outlined a robust, field-proven computational strategy for the in-depth characterization of 2-Amino-3-(o-tolyl)propan-1-ol. By combining DFT-based quantum chemical calculations with molecular docking simulations, researchers can gain a profound understanding of the molecule's structural, spectroscopic, and electronic properties, as well as its potential for biological interaction. The presented methodologies and protocols provide a self-validating framework that ensures scientific rigor and generates actionable insights for applications in chemical synthesis and drug discovery.

References

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols. Universidade de Lisboa. [Link]

  • Zhang, Y., et al. (2014). Experimental and DFT studies on the vibrational and electronic spectra and NBO analysis of 2-amino-3-((E)-(9-p-tolyl-9H-carbazol-3-yl) methyleneamino) maleonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 494-507. [Link]

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. [Link]

  • Mary, Y. S., et al. (2014). DFT simulations and vibrational spectra of 2-amino-2-methyl-1,3-propanediol. ResearchGate. [Link]

  • Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

  • Yelken, G., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Scientific Reports, 11(1), 7660. [Link]

  • Szatmári, I., et al. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 15, 223–231. [Link]

  • Representation of (a) docked 2-amino-2-methyl-1-propanol into ODR-1 at active sites. ResearchGate. [Link]

  • Zesławska, E., et al. (2018). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. ResearchGate. [Link]

  • Martínez-Archundia, M., et al. (2023). Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Effector Protein NleL. MDPI. [Link]

  • Bhaskar, T. (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. ResearchGate. [Link]

  • Avenoza, A., et al. (2004). Experimental and theoretical DFT study of the reaction of 3-amino-1,2-diols with dichloromethane and paraformaldehyde. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0310793. [Link]

  • Zimmerman, S. S., et al. (1977). Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP. Macromolecules, 10(1), 1-9. [Link]

  • Al-Saeed, F. A., et al. (2023). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. MDPI. [Link]

  • Senthilkumar, P. (2018). Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds From Baylis-Hillman Derivatives, Carbon Nanotube, Kinetic, Lifetime and Biological Studies. Amanote Research. [Link]

  • Optimized geometrical parameters for 2-Amino-1-phenyl-1-propanol. ResearchGate. [Link]

  • Barragán-Alturo, D. C., et al. (2015). Computational analysis of 1,3-propanediol operon transcriptional regulators: Insights into Clostridium sp. Glycerol metabolism regulation. ResearchGate. [Link]

  • Zesławska, E., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

Sources

Methodological & Application

detailed experimental protocol for 2-Amino-3-(o-tolyl)propan-1-ol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Amino-3-(o-tolyl)propan-1-ol

Introduction

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol, a class of compounds that serve as invaluable building blocks in medicinal chemistry and asymmetric synthesis.[1] Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for versatile derivatization, making them key intermediates in the synthesis of pharmaceuticals and fine chemicals. This protocol provides a detailed, reliable method for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol via the direct reduction of the corresponding α-amino acid, 2-amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine).

The selected method employs Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of converting carboxylic acids directly to primary alcohols.[2] This procedure is adapted from a general and robust method published in Organic Syntheses, which has been successfully applied to a range of amino acids, including phenylalanine, an analogue of the starting material used here.[3]

Reaction Scheme

Figure 1. Reduction of 2-Amino-3-(o-tolyl)propanoic acid to 2-Amino-3-(o-tolyl)propan-1-ol using Lithium Aluminum Hydride (LiAlH₄).

Scientific Rationale and Mechanistic Insight

The reduction of a carboxylic acid with LiAlH₄ is a fundamental transformation in organic synthesis. Unlike milder reducing agents such as sodium borohydride (NaBH₄), LiAlH₄ is highly reactive and can reduce the carboxyl group.[4] The mechanism involves the initial deprotonation of the acidic carboxylic proton by a hydride ion, evolving hydrogen gas and forming a lithium carboxylate salt. Subsequently, the aluminum hydride species coordinates to the carbonyl oxygen, and successive additions of hydride ions reduce the carboxyl group to a primary alcohol. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further by LiAlH₄. The resulting aluminum alkoxide complex is stable until it is hydrolyzed in a separate aqueous workup step to liberate the final amino alcohol product.

The choice of anhydrous tetrahydrofuran (THF) as the solvent is critical. It readily dissolves the LiAlH₄ and is relatively inert to the reagent under the reaction conditions. The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) because LiAlH₄ reacts violently with water and moisture from the air.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mol)Equiv.
2-Amino-3-(o-tolyl)propanoic acidC₁₀H₁₃NO₂179.2210.0 g0.05581.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.954.23 g0.11162.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL--
Sodium Hydroxide (NaOH), 15% aq. soln.NaOH40.00~4.2 mL--
Water (deionized)H₂O18.02~12.6 mL--
Ethyl Acetate (EtOAc), ACS gradeC₄H₈O₂88.11150 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g--
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Friedrich condenser

  • Nitrogen or Argon inlet tube

  • Heating mantle

  • Dropping funnel or powder addition funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Protocol

CAUTION: This procedure involves highly reactive and flammable substances. It must be performed in an efficient fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Part 1: Reaction Setup and Execution
  • Apparatus Preparation: An oven-dried 500 mL three-necked flask equipped with a mechanical stirrer, a Friedrich condenser, and a nitrogen-inlet tube is assembled while hot and allowed to cool to room temperature under a steady stream of dry nitrogen.

    • Rationale: All glassware must be scrupulously dried to prevent reaction with the water-sensitive LiAlH₄. The inert atmosphere prevents atmospheric moisture from entering the reaction.

  • Reagent Charging: The flask is charged with Lithium Aluminum Hydride (4.23 g, 0.1116 mol) and anhydrous THF (150 mL). The resulting suspension is stirred to ensure homogeneity.

  • Substrate Addition: 2-Amino-3-(o-tolyl)propanoic acid (10.0 g, 0.0558 mol) is added portion-wise to the stirred LiAlH₄ suspension over a period of 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux. An additional 50 mL of THF can be used to rinse the addition funnel and ensure all the amino acid is transferred.

    • Rationale: The reaction is highly exothermic and evolves hydrogen gas. Slow, portion-wise addition is crucial to control the reaction rate and prevent a dangerous exotherm and excessive gas evolution.[3]

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux using a heating mantle for 4-6 hours, or until the reaction is complete (monitored by TLC).

Part 2: Workup and Product Isolation
  • Quenching the Reaction: After the reaction is complete, the flask is cooled in an ice-water bath to 0 °C. The excess LiAlH₄ is quenched by the slow, dropwise addition of the following, in sequence:

    • 4.2 mL of water

    • 4.2 mL of 15% aqueous sodium hydroxide solution

    • 12.6 mL of water A granular white precipitate of aluminum salts should form.

    • Rationale: This specific sequence, known as the Fieser workup, is a standard and safe method for quenching LiAlH₄ reductions. It effectively destroys excess reagent and produces easily filterable inorganic salts. The dropwise addition at 0 °C is critical to manage the highly exothermic quenching process.

  • Filtration: The mixture is stirred at room temperature for an additional 30 minutes, and the white precipitate is removed by vacuum filtration through a Büchner funnel.

  • Extraction: The filter cake is washed with ethyl acetate (3 x 50 mL) to recover any adsorbed product. The organic filtrates are combined.

  • Drying and Concentration: The combined organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude 2-Amino-3-(o-tolyl)propan-1-ol as an oil or low-melting solid.

Part 3: Purification and Characterization
  • Purification: The crude product is purified by vacuum distillation to afford the final product as a clear oil or solid.

  • Characterization: The identity and purity of the product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify the characteristic O-H and N-H stretching frequencies (~3300 cm⁻¹) and the absence of the carboxylic C=O stretch.

    • Mass Spectrometry: To confirm the molecular weight (165.23 g/mol ).[5]

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Part 1: Reaction Setup cluster_workup Part 2: Workup & Isolation cluster_purification Part 3: Purification setup 1. Assemble & Dry Glassware (3-neck flask, condenser) charge_lah 2. Charge LiAlH₄ and Anhydrous THF setup->charge_lah add_aa 3. Add Amino Acid Slowly (Control Exotherm) charge_lah->add_aa reflux 4. Heat to Reflux (4-6 hours) add_aa->reflux cool 5. Cool to 0°C reflux->cool quench 6. Quench Sequentially (H₂O, NaOH, H₂O) cool->quench filter 7. Filter Aluminum Salts quench->filter extract 8. Wash Filter Cake (EtOAc) filter->extract dry 9. Dry & Concentrate Filtrate extract->dry distill 10. Vacuum Distillation dry->distill char 11. Characterize Product (NMR, IR, MS) distill->char final_product final_product char->final_product Pure Product

Caption: Workflow for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol.

References

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1993). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 72, 530. [Link]

  • Cao, Y., & Yang, G. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2011. [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(1), 163-166. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4. [Link]

  • De Kimpe, N., et al. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles. [Link]

  • Lambert, K. M., et al. (2015). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses, 92, 246-261. [Link]

  • Google Patents. (1970).

Sources

Application Notes and Protocols: 2-Amino-3-(o-tolyl)propan-1-ol in the Development of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development, chiral β-amino alcohols are privileged scaffolds. Their inherent chirality and bifunctionality make them invaluable building blocks for the asymmetric synthesis of a wide array of biologically active molecules. Among these, 2-Amino-3-(o-tolyl)propan-1-ol stands out as a key intermediate, particularly in the synthesis of analogues of centrally acting muscle relaxants like Tolperisone. This guide provides a comprehensive overview of the synthesis, characterization, and application of 2-Amino-3-(o-tolyl)propan-1-ol, offering detailed protocols and insights for researchers in drug discovery and process development.

The presence of the ortho-tolyl group introduces specific steric and electronic properties that can modulate the pharmacological profile of the final active pharmaceutical ingredient (API). Understanding the synthesis and handling of this intermediate is therefore crucial for the exploration of new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Physicochemical Properties of (S)-2-Amino-3-(o-tolyl)propan-1-ol

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective use in synthesis and for ensuring safety and reproducibility.

PropertyValueSource
CAS Number 938462-33-0[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Expected to be a solid or oilGeneral knowledge of similar amino alcohols
Purity ≥98% (commercially available)[1]
Topological Polar Surface Area (TPSA) 46.25 Ų[1]
LogP 0.85712[1]

Application as a Pharmaceutical Intermediate: Synthesis of Tolperisone Analogues

2-Amino-3-(o-tolyl)propan-1-ol is a crucial precursor for the synthesis of ortho-substituted analogues of Tolperisone. Tolperisone, 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone, is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms. The synthesis of analogues allows for the exploration of the structure-activity relationship (SAR) and the potential development of drugs with improved therapeutic profiles.

The general synthetic approach involves the reaction of the amino alcohol with a suitable ketone, followed by further functional group manipulations. The ortho-methyl group on the phenyl ring of 2-Amino-3-(o-tolyl)propan-1-ol can influence the conformation of the final molecule, potentially leading to altered receptor binding and metabolic stability.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Amino-3-(o-tolyl)propan-1-ol via Reduction of (S)-o-Tolylalanine

This protocol details the reduction of the readily available amino acid, (S)-o-tolylalanine, to the corresponding amino alcohol using lithium aluminum hydride (LiAlH₄). This method is a robust and widely used transformation in organic synthesis.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols. Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation. The high reactivity of LiAlH₄ necessitates the use of anhydrous conditions and careful handling.

  • Anhydrous Tetrahydrofuran (THF): THF is an aprotic ether solvent that is ideal for LiAlH₄ reductions. It is relatively unreactive towards the reducing agent and effectively solubilizes the starting material and intermediates. It is crucial to use anhydrous THF to prevent the violent reaction of LiAlH₄ with water.

  • Inert Atmosphere (Nitrogen or Argon): An inert atmosphere is essential to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Step-wise Quenching: The quenching procedure is critical for safely neutralizing the excess LiAlH₄ and hydrolyzing the aluminum alkoxide intermediate. The sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup) results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Suspend LiAlH₄ in anhydrous THF under N₂ B Cool to 0°C (ice bath) A->B C Add (S)-o-tolylalanine portion-wise B->C D Warm to room temperature C->D E Reflux for 16-24 hours D->E F Cool to 0°C E->F G Quench sequentially with H₂O, 15% NaOH(aq), and H₂O F->G H Filter to remove aluminum salts G->H I Dry organic phase and concentrate H->I J Vacuum distillation or column chromatography I->J

Caption: Workflow for the synthesis of (S)-2-Amino-3-(o-tolyl)propan-1-ol.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Amino Acid: Dissolve (S)-o-tolylalanine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Control the rate of addition to manage the initial exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (x mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per gram of LiAlH₄), and finally water (3x mL per gram of LiAlH₄). A white, granular precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-(o-tolyl)propan-1-ol. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Purification of 2-Amino-3-(o-tolyl)propan-1-ol

The polarity of amino alcohols can present challenges during purification. This protocol outlines a standard method for purification by silica gel column chromatography.

Causality of Experimental Choices:

  • Eluent System: A mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or chloroform) is typically used. The addition of a small amount of a base like triethylamine or ammonium hydroxide to the eluent system is crucial. This is because the basic amino group of the product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. The added base neutralizes the acidic sites on the silica, improving the elution profile of the amino alcohol.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent system (e.g., dichloromethane:methanol, 95:5, with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude 2-Amino-3-(o-tolyl)propan-1-ol in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the prepared eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-3-(o-tolyl)propan-1-ol.

Characterization

Accurate characterization of the synthesized intermediate is essential to confirm its identity and purity before proceeding to the next synthetic step.

Predicted Spectroscopic Data:

Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.05 (m, 4H): Aromatic protons of the o-tolyl group.

  • δ 3.70 (dd, J = 11.0, 4.0 Hz, 1H): One of the diastereotopic protons of the -CH₂OH group.

  • δ 3.45 (dd, J = 11.0, 7.0 Hz, 1H): The other diastereotopic proton of the -CH₂OH group.

  • δ 3.10 (m, 1H): The chiral proton (-CH(NH₂)-).

  • δ 2.75 (dd, J = 13.5, 5.5 Hz, 1H): One of the diastereotopic benzylic protons (-CH₂-Ar).

  • δ 2.60 (dd, J = 13.5, 8.5 Hz, 1H): The other diastereotopic benzylic proton (-CH₂-Ar).

  • δ 2.30 (s, 3H): Methyl protons of the o-tolyl group.

  • δ 1.90 (br s, 3H): Protons of the -NH₂ and -OH groups (exchangeable with D₂O).

¹³C NMR (100 MHz, CDCl₃):

  • δ 137.0: Quaternary aromatic carbon attached to the methyl group.

  • δ 135.5: Quaternary aromatic carbon attached to the propyl side chain.

  • δ 130.5, 128.0, 127.5, 126.0: Aromatic CH carbons.

  • δ 65.0: Carbon of the -CH₂OH group.

  • δ 54.0: Chiral carbon (-CH(NH₂)-).

  • δ 38.0: Benzylic carbon (-CH₂-Ar).

  • δ 19.5: Methyl carbon of the o-tolyl group.

FT-IR (KBr, cm⁻¹):

  • 3350-3200 (broad): O-H and N-H stretching vibrations.

  • 3060, 3020: Aromatic C-H stretching.

  • 2920, 2850: Aliphatic C-H stretching.

  • 1600, 1490: Aromatic C=C stretching.

  • 1050: C-O stretching of the primary alcohol.

Mass Spectrometry (ESI+):

  • m/z: 166.1226 [M+H]⁺ (Calculated for C₁₀H₁₆NO⁺: 166.1226).

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling LiAlH₄: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.

  • Handling 2-Amino-3-(o-tolyl)propan-1-ol: This compound is expected to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual LiAlH₄ carefully before disposal.

Troubleshooting

ProblemPossible CauseSolution
Low yield in the reduction step Incomplete reactionExtend the reflux time and monitor by TLC.
Inactive LiAlH₄Use a fresh, unopened container of LiAlH₄.
Presence of moistureEnsure all glassware is flame-dried and solvents are anhydrous.
Difficult purification (streaking on TLC) Strong interaction with silica gelAdd a small amount of triethylamine or ammonium hydroxide to the eluent.
Product contamination with starting material Incomplete reactionOptimize reaction time and temperature.
Product is an oil instead of a solid Presence of impuritiesRe-purify by column chromatography or attempt crystallization from a suitable solvent system (e.g., ether/hexanes).

Conclusion

2-Amino-3-(o-tolyl)propan-1-ol is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize, purify, and utilize this compound in their drug discovery and development endeavors. By understanding the underlying chemical principles and adhering to safe laboratory practices, the full potential of this chiral building block can be realized in the creation of novel and improved therapeutic agents.

References

  • Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. Reduction of α-Amino Acids: L-Valinol. Org. Synth.1990 , 69, 530. [Link]

  • PubChem. Tolperisone. [Link]

Sources

analytical methods for quantification of 2-Amino-3-(o-tolyl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2-Amino-3-(o-tolyl)propan-1-ol

Introduction

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a primary amine, a primary alcohol, and a chiral center, presents unique challenges and opportunities for analytical quantification. Accurate and precise measurement of this analyte is critical for process control in chemical synthesis, purity assessment of intermediates, and pharmacokinetic studies in drug development.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to the quantitative analysis of 2-Amino-3-(o-tolyl)propan-1-ol. It details two robust, validated chromatographic methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with derivatization for high-sensitivity fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) for high selectivity and structural confirmation. The protocols are designed with scientific integrity at their core, emphasizing the rationale behind methodological choices and adherence to international validation standards.

Analyte Physicochemical Properties:

  • Chemical Name: 2-Amino-3-(o-tolyl)propan-1-ol

  • CAS Number: 938462-33-0 (for S-enantiomer)[1]

  • Molecular Formula: C₁₀H₁₅NO[1]

  • Molecular Weight: 165.23 g/mol [1]

  • Structure:

    
    

    (Note: Image is a placeholder representation)

The presence of polar functional groups (-NH₂ and -OH) makes the molecule highly polar and basic, which dictates the choice of analytical strategy. The tolyl group provides a chromophore, but its absorbance is often insufficient for trace-level quantification, necessitating derivatization for enhanced detection.

Method 1: Quantification by RP-HPLC with Pre-Column Fluorescence Derivatization

Expertise & Experience: The Rationale for Derivatization

Direct analysis of 2-Amino-3-(o-tolyl)propan-1-ol by RP-HPLC with UV detection is challenging. The molecule's high polarity leads to poor retention on standard C18 columns, and its basic amino group can cause severe peak tailing due to interactions with residual silanols on the stationary phase[2]. Furthermore, its native UV absorbance is low.

To overcome these issues, a pre-column derivatization strategy is employed. We utilize 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a well-established reagent that reacts with primary amines to form a highly fluorescent adduct[3][4]. This approach offers three key advantages:

  • Enhanced Sensitivity: The NBD adduct is intensely fluorescent, allowing for detection at much lower concentrations than UV absorbance.

  • Improved Chromatography: The derivatization adds a large, hydrophobic moiety, significantly increasing the analyte's retention on a reversed-phase column and improving peak shape.

  • High Selectivity: Fluorescence detection is inherently more selective than UV, reducing interference from matrix components.

Experimental Workflow: HPLC-FLD Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile) s1->s2 d1 Add Borate Buffer (pH 9.5) s2->d1 d2 Add NBD-Cl Reagent d1->d2 d3 Incubate at 60°C for 30 min d2->d3 d4 Cool and Quench (e.g., with HCl) d3->d4 a1 Inject Derivatized Sample d4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a2->a2 a3 Fluorescence Detection (Ex: 470 nm, Em: 530 nm) a2->a3 p1 Integrate Peak Area a3->p1 p2 Construct Calibration Curve p1->p2 p3 Quantify Concentration p2->p3

Caption: Workflow for HPLC-FLD analysis after NBD-Cl derivatization.

Detailed Protocol: HPLC-FLD

1. Reagents and Materials

  • 2-Amino-3-(o-tolyl)propan-1-ol Reference Standard (≥98% purity)

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • 0.22 µm Syringe Filters

2. Instrument and Chromatographic Conditions

  • HPLC System: A system equipped with a binary pump, autosampler with derivatization capability (or manual pre-injection derivatization), column thermostat, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 70
    15.1 95
    18.0 95
    18.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation: 470 nm, Emission: 530 nm[3]

3. Preparation of Solutions

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of water. Adjust pH to 9.5 with 1 M NaOH and bring the final volume to 1 L.

  • NBD-Cl Reagent (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of acetonitrile. Prepare fresh daily and protect from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with acetonitrile.

4. Derivatization Protocol

  • To 100 µL of each standard or sample solution in a microvial, add 200 µL of 0.1 M Borate Buffer (pH 9.5).

  • Add 100 µL of the NBD-Cl reagent (5 mg/mL).

  • Vortex the mixture and incubate in a water bath or heating block at 60°C for 30 minutes, protected from light.

  • Cool the vials to room temperature.

  • Add 50 µL of 0.1 M HCl to quench the reaction.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation (Trustworthiness)

This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6] The following parameters should be assessed:

Validation ParameterTypical Acceptance CriteriaRationale
Specificity No interference at the retention time of the analyte derivative in blank/placebo samples.Demonstrates the method's ability to assess the analyte unequivocally in the presence of other components.[7]
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Confirms a direct proportional relationship between concentration and detector response.[8]
Range The interval between the upper and lower concentrations demonstrating suitable accuracy and precision.Defines the concentration limits within which the method is reliable.[8]
Accuracy (% Recovery) 98.0% - 102.0% for drug substance assay.Measures the closeness of the test results to the true value.[7]
Precision (% RSD) Repeatability (Intra-day): ≤ 1.5%Intermediate Precision (Inter-day): ≤ 2.0%Assesses the degree of scatter between a series of measurements under the same and different conditions.[7][8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness % RSD should remain within acceptable limits after small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).Indicates the method's reliability during normal usage.[6]

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Rationale for Silylation

GC-MS is a benchmark technique for its high chromatographic resolution and the structural information provided by mass spectrometry. However, the direct injection of polar, non-volatile compounds like 2-Amino-3-(o-tolyl)propan-1-ol is not feasible. The active hydrogens in the -NH₂ and -OH groups lead to strong adsorption on the GC column and thermal degradation in the hot injector.

To address this, derivatization via silylation is the method of choice. We use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with active hydrogens to replace them with a non-polar tert-butyldimethylsilyl (TBDMS) group[9]. The resulting TBDMS derivative is:

  • Volatile and Thermally Stable: Essential for successful transit through the GC system.

  • Chromatographically Inert: Produces sharp, symmetrical peaks.

  • Mass Spectrometrically Informative: Yields characteristic fragmentation patterns, allowing for highly selective quantification using Selected Ion Monitoring (SIM) and unambiguous peak identification.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Silylation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Solutions in Aprotic Solvent (e.g., Pyridine) s2 Aliquot into GC Vial s1->s2 d1 Add MTBSTFA Reagent s2->d1 d2 Seal Vial Tightly d1->d2 d3 Incubate at 70°C for 60 min d2->d3 a1 Inject Derivatized Sample d3->a1 a2 GC Separation (e.g., DB-5ms Column) a1->a2 a2->a2 a3 Mass Spectrometry Detection (EI, SIM Mode) a2->a3 p1 Extract Ion Chromatograms a3->p1 p2 Construct Calibration Curve p1->p2 p3 Quantify Concentration p2->p3

Caption: Workflow for GC-MS analysis after MTBSTFA silylation.

Detailed Protocol: GC-MS

1. Reagents and Materials

  • 2-Amino-3-(o-tolyl)propan-1-ol Reference Standard (≥98% purity)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Helium (UHP, 99.999%)

  • GC Vials with PTFE-lined septa

2. Instrument and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the di-TBDMS derivative (e.g., M-57, the fragment from loss of a tert-butyl group). A full scan should first be run on a standard to identify the most abundant and specific ions.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of anhydrous pyridine.

  • Working Standard Solutions: Prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with anhydrous pyridine.

4. Derivatization Protocol

  • Pipette 100 µL of each standard or sample solution into a GC vial.

  • Add 100 µL of MTBSTFA.

  • Immediately cap the vial tightly to prevent moisture ingress.

  • Vortex gently and heat the vial in an oven or heating block at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

Note: The presence of moisture will result in poor reaction yield and instability of the derivatized analyte[9]. All glassware must be oven-dried, and anhydrous solvents must be used.

Method Validation (Trustworthiness)

A validation plan similar to the HPLC method should be executed, adhering to ICH guidelines. The use of an internal standard (e.g., a deuterated analog or a structurally similar compound that derivatizes similarly) is highly recommended to improve precision.

Validation ParameterTypical Acceptance Criteria for GC-MS
Specificity No interfering peaks in the selected ion chromatograms of a blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy (% Recovery) 95.0% - 105.0% (may be wider depending on concentration).
Precision (% RSD) Repeatability: ≤ 5%Intermediate Precision: ≤ 10%
Limit of Quantitation (LOQ) The lowest standard on the calibration curve that meets accuracy and precision criteria.

Advanced Application: Chiral Purity Determination

Since 2-Amino-3-(o-tolyl)propan-1-ol is a chiral molecule, determining its enantiomeric purity is often a regulatory requirement. This cannot be achieved on the achiral columns described above. A dedicated chiral method is necessary.

Approach: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Enantiomers are separated on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving the enantiomers of amino alcohols and their derivatives[3][10].

  • Methodology:

    • Derivatize the analyte with NBD-Cl as described in Method 1. Derivatization often improves chiral recognition on the CSP.

    • Use a polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H).

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), to achieve baseline separation of the two enantiomer derivatives.[4]

    • Quantify the area of each enantiomer peak to determine the enantiomeric excess (% ee).

Chiral_Analysis_Decision start Analytical Goal decision Is Enantiomeric Purity Required? start->decision achiral Use Achiral Method (HPLC or GC-MS) for Total Concentration decision->achiral No chiral Develop Chiral HPLC Method (Chiral Stationary Phase) for % Enantiomeric Excess decision->chiral Yes

Caption: Decision logic for selecting an analytical method.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

  • Sharma, S. K. (Ed.). (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Drug Analysis. CRC Press. Retrieved from [Link]

  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Springer Protocols. (2019). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. Retrieved from [Link]

  • Alaoui, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 5625–5633. Retrieved from [Link]

  • Hummert, S., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 117-29. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Retrieved from [Link]

  • Wang, Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1217(6), 963-969. Retrieved from [Link]

  • OSHA. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • SIELC Technologies. (n.d.). Separation of 1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Future Science. (n.d.). LC–MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]

  • MDPI. (2016). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Retrieved from [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS | Request PDF. Retrieved from [Link]

  • MDPI. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Semantic Scholar. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

Sources

Application Note & Protocols for the Analysis of 2-Amino-3-(o-tolyl)propan-1-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the quantitative and qualitative analysis of 2-Amino-3-(o-tolyl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. We present two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification and enantiomeric purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring technical accuracy and field-proven insights. All protocols are designed to be self-validating systems, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for 2-Amino-3-(o-tolyl)propan-1-ol

2-Amino-3-(o-tolyl)propan-1-ol is a critical building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a primary amine, a primary alcohol, and a chiral center, necessitates precise analytical control to ensure the identity, purity, and stereochemical integrity of the final active pharmaceutical ingredient (API). Inadequate control of this starting material can lead to the formation of process-related impurities and diastereomeric byproducts, impacting the safety and efficacy of the drug product.

This guide presents two powerful and complementary analytical techniques to address these challenges. HPLC is the workhorse for accurate quantification and is particularly well-suited for the chiral separation of enantiomers, a critical quality attribute for many pharmaceuticals.[1][2][3] GC-MS, on the other hand, offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile impurities, often after a derivatization step to enhance analyte volatility.[4][5][6]

The selection of an appropriate analytical method is contingent on the specific analytical objective. The following sections will delve into the intricacies of both HPLC and GC-MS methods, providing a robust framework for their implementation and validation in a regulated environment.

High-Performance Liquid Chromatography (HPLC) Method for Quantification and Chiral Purity

The polar nature of 2-Amino-3-(o-tolyl)propan-1-ol, stemming from its amino and hydroxyl functional groups, presents a unique challenge for retention on traditional reversed-phase columns.[7][8] Therefore, a thoughtful approach to column selection and mobile phase composition is paramount. For enantiomeric separation, a chiral stationary phase (CSP) is indispensable.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including amino alcohols.[1][9] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP, leading to different retention times for the two enantiomers.

Experimental Protocol: Chiral HPLC

This protocol is designed as a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.[10][11][12]

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based column is recommended (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Reference Standards: Racemic 2-Amino-3-(o-tolyl)propan-1-ol and the pure (S)-enantiomer.

  • Sample Filters: 0.22 µm or 0.45 µm PTFE syringe filters.

2.2.2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the racemic and the (S)-enantiomer reference standards into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with isopropanol.

  • Working Standard Solution (0.1 mg/mL):

    • Dilute the stock solutions 1:10 with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 1 mg of 2-Amino-3-(o-tolyl)propan-1-ol and dissolve it in 10 mL of isopropanol.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[13]

2.2.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmProven selectivity for a wide range of chiral compounds, including amino alcohols.
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)Normal phase mode is often effective for polar analytes on polysaccharide CSPs. DEA is a basic modifier that improves peak shape for amine-containing compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 220 nmThe tolyl group provides sufficient UV absorbance at lower wavelengths.

2.2.4. Method Validation Considerations (ICH Q2(R2)) [10][11][12]

  • Specificity: Inject the racemic standard, the pure enantiomer, and a placebo (matrix without the analyte) to demonstrate the separation of the enantiomers and the absence of interference.

  • Linearity: Prepare a series of at least five concentrations of the analyte and inject them in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.99).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Data Presentation: HPLC Method Parameters
ParameterValue
Analyte 2-Amino-3-(o-tolyl)propan-1-ol
Technique Chiral HPLC
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm
Expected Retention Times Enantiomer 1: ~8 min, Enantiomer 2: ~10 min (hypothetical, requires experimental verification)
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Isopropanol prep_start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation on CSP Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers & Calculate Purity integrate->quantify report Generate Report quantify->report

Caption: Workflow for the chiral HPLC analysis of 2-Amino-3-(o-tolyl)propan-1-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of 2-Amino-3-(o-tolyl)propan-1-ol, a derivatization step is necessary to convert the polar amine and alcohol functional groups into less polar, more volatile derivatives.[5][6][14] Silylation is a common and effective derivatization technique for this purpose.[4][15]

Principle of Derivatization and GC-MS Analysis

Derivatization in GC involves chemically modifying the analyte to improve its chromatographic properties. Silylation replaces the active hydrogen atoms in the amine and hydroxyl groups with a trimethylsilyl (TMS) group. This process reduces the polarity of the molecule, increases its volatility, and improves its thermal stability, making it amenable to GC analysis.[5][14]

Once the derivatized analyte is injected into the GC, it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification of the compound.[16][17][18][19]

Experimental Protocol: GC-MS

This protocol provides a general framework for the GC-MS analysis of derivatized 2-Amino-3-(o-tolyl)propan-1-ol. Optimization of the derivatization and chromatographic conditions is recommended.

3.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary GC column, and a mass selective detector (MSD).

  • GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of the derivatized analytes.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents: Anhydrous pyridine or acetonitrile.

  • Reference Standard: 2-Amino-3-(o-tolyl)propan-1-ol.

3.2.2. Standard and Sample Preparation (with Derivatization)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Standard Preparation:

    • Prepare a standard solution of 2-Amino-3-(o-tolyl)propan-1-ol in pyridine at a concentration of 1 mg/mL.

    • Take 100 µL of this standard solution and derivatize it in the same manner as the sample.

3.2.3. GC-MS Conditions

ParameterRecommended SettingRationale
Injector Splitless mode, 250 °CSplitless injection is suitable for trace analysis. The temperature ensures efficient vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature program is used to separate compounds with a range of boiling points.
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, robust column for general purpose analysis of a wide range of compounds.
MS Transfer Line 280 °CPrevents condensation of the analytes before they enter the mass spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard EI energy for generating reproducible fragmentation patterns.
Mass Range m/z 40-500A wide mass range to capture the molecular ion and key fragment ions of the derivatized analyte and potential impurities.

3.2.4. Expected Fragmentation Pattern

The electron ionization mass spectrum of the di-TMS derivative of 2-Amino-3-(o-tolyl)propan-1-ol is expected to show characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen and oxygen atoms. The molecular ion (M+) may be observed, but alpha-cleavage fragments are often more abundant.[16][17][19]

Data Presentation: GC-MS Method Parameters
ParameterValue
Analyte 2-Amino-3-(o-tolyl)propan-1-ol (as di-TMS derivative)
Technique GC-MS
Derivatization Reagent BSTFA + 1% TMCS
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Injector Temperature 250 °C
Oven Program 100 °C (2 min) -> 10 °C/min -> 280 °C (5 min)
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis prep_start Weigh Sample add_reagents Add Pyridine & BSTFA + 1% TMCS prep_start->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS System cool->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize fragment Fragmentation ionize->fragment detect Mass Detection fragment->detect process Process Chromatogram & Mass Spectra detect->process identify Identify Impurities (Library Search) process->identify report Generate Report identify->report

Caption: Workflow for the GC-MS analysis of 2-Amino-3-(o-tolyl)propan-1-ol after derivatization.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust and comprehensive framework for the analytical control of 2-Amino-3-(o-tolyl)propan-1-ol. The chiral HPLC method is well-suited for the critical task of determining enantiomeric purity, a key quality attribute for many pharmaceutical intermediates. The GC-MS method, following a straightforward derivatization step, offers a powerful tool for impurity profiling and structural elucidation.

It is imperative that these methods are thoroughly validated in the user's laboratory to ensure their suitability for the intended purpose, adhering to the principles outlined in the ICH guidelines.[10][11][12][20][21] The successful implementation of these analytical strategies will contribute significantly to ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

  • Organomation. (n.d.). HPLC Sample Preparation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • SelectScience. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Villa-Rojas, R., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • ResearchGate. (2022, November). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Reddit. (2021, October 21). HPLC/MS - sample preparation for a mix of polar and non-polar compounds.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubMed. (2010, May 1). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ChemScene. (n.d.). 938462-33-0 | (S)-2-amino-3-(o-tolyl)propan-1-ol.
  • SIELC Technologies. (n.d.). Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column.
  • PubMed. (2006, April). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
  • ResearchGate. (n.d.). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS.
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.
  • PubMed. (2006, May 5). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters.
  • MDPI. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • SciSpace. (n.d.). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e.
  • SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with.
  • ResearchGate. (n.d.). A typical GC/MS profile for the analysis of an amino acid standard....
  • Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups.
  • Journal of Biomolecular Techniques. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.

Sources

Application Notes & Protocols: Purification Techniques for 2-Amino-3-(o-tolyl)propan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective purification of 2-Amino-3-(o-tolyl)propan-1-ol enantiomers. The stereochemical configuration of chiral intermediates is of paramount importance in pharmaceutical development, as different enantiomers frequently exhibit widely varying pharmacological and toxicological profiles.[1] This guide moves beyond simple procedural lists to explain the fundamental principles and causal logic behind two primary industrial and laboratory-scale purification methodologies: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC). Each section includes field-proven insights, step-by-step protocols with self-validating checkpoints, and comparative data to guide method selection based on scale, purity requirements, and economic considerations.

Introduction: The Criticality of Chiral Purity

2-Amino-3-(o-tolyl)propan-1-ol is a key chiral building block in the synthesis of various pharmaceutically active compounds. As with many chiral molecules, the biological activity is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[1] Therefore, the ability to isolate the desired enantiomer in high purity is a non-negotiable requirement for regulatory approval and ensuring drug safety and efficacy.

The challenge lies in separating these enantiomers, which, being mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral environments.[2] This necessitates the use of specialized techniques that can differentiate between them in a chiral environment. This application note details the two most robust and widely adopted techniques for resolving racemic 2-Amino-3-(o-tolyl)propan-1-ol: diastereomeric salt crystallization, favored for its scalability, and chiral HPLC, valued for its precision and analytical power.

Method 1: Diastereomeric Salt Crystallization

Principle of Separation

This classical resolution technique is the cornerstone of large-scale chiral separations due to its cost-effectiveness.[1][3] The strategy involves converting the pair of enantiomers into a pair of diastereomers. While enantiomers are physically identical, diastereomers are not mirror images and thus have distinct physical properties, most critically, different solubilities.[2][4]

The process is executed by reacting the racemic amine base, (±)-2-Amino-3-(o-tolyl)propan-1-ol, with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms two diastereomeric salts. Due to their differential solubility in a given solvent system, one salt will preferentially crystallize out of the solution while the other remains in the mother liquor. The crystallized salt is then isolated, and a simple acid-base workup is performed to break the salt, liberating the desired, now enantiomerically pure, amine.[2][5]

Experimental Workflow & Visualization

The logical flow of this multi-step process is crucial for successful implementation. The following diagram outlines the complete workflow from racemic mixture to purified enantiomer.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic (R/S) Amine 2-Amino-3-(o-tolyl)propan-1-ol reaction Reaction in Solvent (e.g., IPA, Methanol) racemic_amine->reaction resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->reaction diastereomers Mixture of Diastereomeric Salts (R-Amine, R-Acid) (S-Amine, R-Acid) reaction->diastereomers crystallization Fractional Crystallization (Cooling & Isolation) diastereomers->crystallization less_soluble Isolated Crystals (Less Soluble Salt) crystallization->less_soluble Solid Phase mother_liquor Mother Liquor (Enriched in More Soluble Salt) crystallization->mother_liquor Liquid Phase workup Base Treatment (e.g., NaOH aq.) less_soluble->workup pure_enantiomer Purified Enantiomer (e.g., S-Amine) workup->pure_enantiomer recovered_agent Recovered Resolving Agent workup->recovered_agent

Caption: Workflow for Diastereomeric Salt Crystallization.

Detailed Protocol

2.3.1 Materials & Reagents

  • Racemic 2-Amino-3-(o-tolyl)propan-1-ol

  • Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid, (R,R)-(-)-Di-p-toluoyl-D-tartaric acid)[6][7]

  • Solvent (e.g., Isopropanol (IPA), Methanol, Ethanol)[6]

  • Aqueous Base (e.g., 2M Sodium Hydroxide)

  • Organic Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Drying Agent (e.g., Anhydrous Magnesium Sulfate)

2.3.2 Procedure

  • Screening (Critical Step): The success of this method hinges on finding the right combination of resolving agent and solvent.[4] A preliminary small-scale screen with various chiral acids and solvents is essential to identify conditions that yield a crystalline salt with a significant solubility difference between the two diastereomers.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-Amino-3-(o-tolyl)propan-1-ol in a minimal amount of warm solvent (e.g., IPA).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., L-(+)-Tartaric Acid) in the same solvent, warming if necessary.[6]

    • Add the resolving agent solution to the amine solution. Stir the mixture. Crystallization may begin immediately or upon cooling.

  • Crystallization & Isolation:

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Forcing crystallization by rapid cooling can trap impurities.

    • Further cool the mixture in an ice-water bath for 1-2 hours to maximize the yield of the less soluble salt.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small volume of cold solvent to remove residual mother liquor.

    • QC Checkpoint: At this stage, a small sample of the salt can be liberated (as per step 5) and its enantiomeric excess (e.e.) checked by chiral HPLC to determine if recrystallization is needed to improve purity.

  • Recrystallization (Optional): If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from a fresh portion of the same or a different solvent system.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic extraction solvent (e.g., dichloromethane).

    • Slowly add an aqueous base (e.g., 2M NaOH) while stirring until the pH of the aqueous layer is >11. This neutralizes the chiral acid and converts the amine salt back to the free base.[8]

    • Continue stirring until all solids have dissolved and partitioned between the two layers.

  • Final Product Isolation:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 2-Amino-3-(o-tolyl)propan-1-ol.

Data Summary
ParameterTypical Values / AgentsRationale / Comments
Resolving Agent Tartaric Acid, Di-p-toluoyl-tartaric acidChiral carboxylic acids are effective for resolving basic amines.[5]
Solvent Isopropanol, Methanol, EthanolPolarity affects salt solubility; must be optimized empirically.[4][6]
Stoichiometry 0.5 - 1.0 eq. of resolving agentUsing 0.5 eq. can be more efficient, precipitating one diastereomer while leaving the other amine enantiomer free.
Typical Yield 35-45% (per cycle)Theoretical maximum is 50%. Yield can be increased by recycling the undesired enantiomer.[7]
Achievable e.e. >99% after recrystallizationInitial crystallization may yield 80-95% e.e., requiring further purification.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Separation

Chiral HPLC is an exceptionally powerful technique for both analytical determination of enantiomeric purity and for preparative-scale purification.[9] The separation is achieved on a column packed with a Chiral Stationary Phase (CSP). A CSP is a solid support to which an enantiomerically pure molecule (the chiral selector) is bound.

As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other.[10] This differential interaction leads to a separation in retention time, allowing the two enantiomers to be eluted and collected as distinct fractions. For amino alcohols, polysaccharide-based CSPs are particularly effective.[11][12][13]

Experimental Workflow & Visualization

The HPLC workflow is a continuous process driven by the mobile phase, providing high-resolution separation.

G cluster_0 System Setup cluster_1 Separation & Detection cluster_2 Collection mobile_phase Mobile Phase (e.g., Hexane/IPA) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector chromatogram Chromatogram Output detector->chromatogram collector Fraction Collector detector->collector fraction1 Fraction 1 (Enantiomer 1) collector->fraction1 fraction2 Fraction 2 (Enantiomer 2) collector->fraction2 sample Racemic Sample sample->injector

Caption: Workflow for Preparative Chiral HPLC Separation.

Detailed Protocol

3.3.1 Materials & Reagents

  • Racemic or enriched 2-Amino-3-(o-tolyl)propan-1-ol

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Additive: Diethylamine (DEA)

  • Chiral HPLC Column (e.g., Chiralpak® IA, IB, or IC)

3.3.2 Procedure

  • Column Selection: The choice of CSP is the most critical variable.[12] Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a robust starting point for amino alcohols.[12][13]

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or the mobile phase.[11]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Analytical Method Development:

    • Equilibrate the chosen chiral column with the starting mobile phase until a stable baseline is achieved.

    • Starting Conditions:

      • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

      • Rationale for DEA: As a basic analyte, the amino alcohol can interact strongly with residual silanols on the silica support, leading to peak tailing. A basic additive like DEA competes for these sites, dramatically improving peak shape.[12]

      • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

      • Detection: UV at 254 nm or 265 nm.

    • Inject a small volume (5-10 µL) of the sample and analyze the resulting chromatogram.

  • Optimization:

    • The goal is to achieve baseline separation (Resolution, Rₛ > 1.5).

    • If resolution is poor, systematically increase the percentage of the polar modifier (IPA). Increasing the alcohol content generally decreases retention time but can either increase or decrease selectivity. Small adjustments (e.g., changing from 90:10 to 85:15) can have a significant impact.[11]

  • Scale-Up to Preparative Chromatography:

    • Once an effective analytical separation is developed, the method can be scaled to a larger diameter preparative column.

    • The flow rate is increased proportionally to the cross-sectional area of the column.

    • The sample concentration and injection volume are maximized without overloading the column (which would degrade resolution).

  • Fraction Collection and Product Recovery:

    • Set the fraction collector to collect the eluent corresponding to the retention times of each separated enantiomer peak.

    • Combine the fractions for each pure enantiomer.

    • Remove the mobile phase solvents under reduced pressure to yield the purified enantiomer.

Data Summary
ParameterRecommended Starting PointRationale / Comments
CSP Type Polysaccharide-based (e.g., Chiralpak IA)Proven effectiveness for a wide range of amino alcohols.[10][12]
Mobile Phase Normal Phase: n-Hexane / IsopropanolOffers good selectivity for this class of compounds.[11][12]
Modifier Ratio Start at 90:10 (Hexane:IPA), optimize as neededThe primary tool for adjusting retention and resolution.[11]
Basic Additive 0.1% Diethylamine (DEA)Essential for good peak shape with basic analytes like amines.[12]
Flow Rate 1.0 mL/min (Analytical)Adjust for column diameter and particle size.
Expected Rₛ >1.5 for baseline separationThe quantitative measure of separation quality.

Discussion and Method Selection

The choice between diastereomeric salt crystallization and chiral HPLC is dictated primarily by the desired scale of production and economic factors.

  • Diastereomeric Salt Crystallization is the industry standard for bulk production. Its primary advantages are low solvent cost and high throughput once the process is optimized.[1][3] However, the development phase can be resource-intensive, requiring screening of multiple resolving agents and solvents.[5] Furthermore, it is inherently a "discard" method, as 50% of the starting material is lost in the mother liquor unless a subsequent racemization and recycling loop is developed for the undesired enantiomer.[5][7]

  • Chiral HPLC offers unparalleled precision and is often faster to develop, making it ideal for producing high-purity material on a laboratory to pilot-plant scale.[3] It is also the definitive method for analytical confirmation of enantiomeric purity. The main drawbacks are the high cost of specialized chiral columns and the large volumes of HPLC-grade solvents required for preparative work, which can make it economically unviable for bulk commercial manufacturing.

Conclusion

The successful purification of 2-Amino-3-(o-tolyl)propan-1-ol isomers is a critical step in the synthesis of enantiomerically pure pharmaceuticals. Both diastereomeric salt crystallization and preparative chiral HPLC are powerful and reliable techniques. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, allows researchers and process chemists to make an informed decision. For large-scale manufacturing, the economic benefits of crystallization are compelling, while for research, rapid development, and high-purity analytical work, chiral HPLC remains the superior choice.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Wikipedia. (2024). Chiral resolution. Retrieved from [Link]

  • Technobis Crystallization Systems. (2022, January 17). Advancements in chiral crystallization. Retrieved from [Link]

  • Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]

  • ACS Omega. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. Retrieved from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Yakhak Hoeji. (2019, December 30). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • ResearchGate. (2025, August 7). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Use of 2-Amino-3-(o-tolyl)propan-1-ol in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Amino-3-(o-tolyl)propan-1-ol Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to accessing new chemical space and developing targeted therapeutics. The compound 2-Amino-3-(o-tolyl)propan-1-ol presents itself as a compelling starting point for such endeavors. Its structure, characterized by a chiral 1-amino-2-propanol backbone appended with an o-tolyl group, embodies several key features that are advantageous in targeted drug design. The amino alcohol motif is a well-established pharmacophore in numerous approved drugs, capable of forming critical hydrogen bonding and ionic interactions within protein active sites[1][2]. The o-tolyl group provides a lipophilic handle that can be oriented into hydrophobic pockets, and its substitution pattern offers a vector for chemical modification to enhance potency and selectivity.

These application notes will serve as a comprehensive guide for researchers looking to leverage the 2-Amino-3-(o-tolyl)propan-1-ol scaffold in their drug discovery programs. We will explore a rational, multi-faceted approach, beginning with in silico target prediction to hypothesize potential biological targets. Subsequently, we will delve into two detailed application workflows: the first focusing on the well-trodden path of propanolamine derivatives as adrenergic receptor modulators, and the second exploring its potential in the burgeoning field of kinase inhibition. Each section will provide not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.

Part 1: Initial Target Hypothesis Generation via In Silico Profiling

Before embarking on extensive synthetic and screening efforts, a computational approach to identify potential biological targets for 2-Amino-3-(o-tolyl)propan-1-ol is a prudent and resource-efficient first step[3][4][5]. This process, often referred to as target fishing or target prediction, utilizes various computational methods to screen the structure of a small molecule against databases of known protein targets[6].

Rationale for In Silico Target Prediction

The core principle behind in silico target prediction is that structurally similar molecules often exhibit similar biological activities. By comparing the physicochemical properties and 3D shape of 2-Amino-3-(o-tolyl)propan-1-ol to vast libraries of compounds with known biological targets, we can generate a ranked list of putative protein targets. This allows for the formulation of initial hypotheses that can guide the subsequent experimental work.

Recommended Workflow for Target Prediction

A multi-pronged approach combining both ligand-based and structure-based methods is recommended for a comprehensive target prediction analysis.

Caption: Workflow for in silico target prediction of 2-Amino-3-(o-tolyl)propan-1-ol.

Protocol: In Silico Target Prediction
  • Ligand Preparation:

    • Generate a 3D conformation of (S)-2-amino-3-(o-tolyl)propan-1-ol using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a standard format (e.g., .sdf, .mol2).

  • Ligand-Based Target Prediction:

    • Utilize web-based platforms such as SwissTargetPrediction, TargetHunter, or similar tools[4].

    • Submit the SMILES string or the 3D structure of the molecule.

    • These servers will compare the input molecule to their internal databases of known ligands and their targets, providing a list of probable targets ranked by a similarity score.

  • Structure-Based Target Prediction (Inverse Docking):

    • This method involves docking the ligand into the binding sites of a large collection of protein crystal structures.

    • Utilize software such as AutoDock Vina or online servers that offer inverse docking capabilities[7].

    • The results will be a list of proteins ranked by their predicted binding affinity (docking score) to the input molecule.

  • Data Analysis and Hypothesis Generation:

    • Consolidate the target lists from both ligand-based and structure-based methods.

    • Prioritize targets that appear in the results of multiple prediction methods.

    • Perform pathway and disease association analysis on the top-ranked targets using databases like KEGG or Reactome to understand their biological context.

    • Based on this analysis, formulate initial hypotheses for the most promising therapeutic areas to explore.

Part 2: Application Example 1 - Development of β-Adrenergic Receptor Modulators

The propanolamine scaffold is a classic pharmacophore for β-adrenergic receptor antagonists (beta-blockers)[8][9]. The structural similarity of 2-Amino-3-(o-tolyl)propan-1-ol to known beta-blockers like propranolol makes this an excellent and well-validated starting point for a targeted drug design campaign.

Rationale and Design Strategy

The structure-activity relationship (SAR) of aryloxypropanolamine beta-blockers is well-established[10][11][12]. Key interactions typically involve:

  • The secondary amine and hydroxyl group of the propanolamine side chain forming hydrogen bonds with serine and aspartate residues in the receptor binding pocket.

  • The aromatic ring system occupying a hydrophobic pocket.

Our strategy will be to use 2-Amino-3-(o-tolyl)propan-1-ol as a scaffold to generate a focused library of derivatives by modifying the primary amine and exploring substitutions on the tolyl ring.

Caption: Design strategy for a focused library of β-adrenergic receptor modulators.

Synthesis of a Focused Library

The primary amine of 2-Amino-3-(o-tolyl)propan-1-ol is a versatile handle for derivatization.

This protocol describes the synthesis of N-alkylated derivatives, a common feature in many beta-blockers.

  • Reaction Setup: To a solution of (S)-2-amino-3-(o-tolyl)propan-1-ol (1.0 mmol) in methanol (10 mL), add the desired aldehyde or ketone (1.1 mmol) and acetic acid (0.1 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. Basify the solution with 2M NaOH to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Reaction Setup: Dissolve (S)-2-amino-3-(o-tolyl)propan-1-ol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen).

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 mmol) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water (10 mL). Separate the organic layer and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

In Vitro Screening: Radioligand Binding Assay

This assay will determine the binding affinity of the synthesized compounds for β1- and β2-adrenergic receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing either human β1- or β2-adrenergic receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and varying concentrations of the test compounds (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Compound IDN-Substituentβ1 Ki (nM)β2 Ki (nM)Selectivity (β1/β2)
Parent -H>10,000>10,000-
Derivative 1 -Isopropyl502500.2
Derivative 2 -tert-Butyl255000.05
Propranolol (Reference)5100.5
Molecular Docking Studies

To rationalize the SAR data and guide further optimization, molecular docking studies can be performed using a crystal structure of a β-adrenergic receptor.

  • Protein and Ligand Preparation:

    • Obtain a high-resolution crystal structure of the β1- or β2-adrenergic receptor from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the 3D structures of the synthesized ligands and assign charges.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand or known binding pocket residues.

    • Use a docking program like AutoDock Vina to dock the ligands into the defined binding site.

  • Analysis of Binding Modes:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions between the ligands and the receptor, focusing on hydrogen bonds and hydrophobic contacts.

    • Correlate the observed binding modes with the experimental binding affinities to understand the structural basis of activity and selectivity.

Part 3: Application Example 2 - Development of Novel Kinase Inhibitors

The amino alcohol scaffold is also present in some known kinase inhibitors, where it can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region[7]. The o-tolyl group can be positioned to occupy the hydrophobic pocket often found adjacent to the ATP binding site.

Rationale and Design Strategy

Many kinase inhibitors are ATP-competitive and target the ATP-binding pocket of the kinase domain. The design strategy here will be to derivatize 2-Amino-3-(o-tolyl)propan-1-ol to create a library of compounds that can effectively occupy this pocket and interact with key residues.

Caption: Workflow for the design and screening of a kinase inhibitor library.

Synthesis of a Focused Library

Sulfonamide groups are common in kinase inhibitors and can form important hydrogen bonds.

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-amino-3-(o-tolyl)propan-1-ol (1.0 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.5 mmol) in an anhydrous aprotic solvent like dichloromethane or THF.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired sulfonyl chloride (1.05 mmol) in the same solvent dropwise over 30 minutes[3][4].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. If using a water-immiscible solvent, separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude sulfonamide by column chromatography.

This protocol allows for the introduction of various groups at the hydroxyl position.

  • Deprotonation: To a solution of an N-protected derivative of 2-amino-3-(o-tolyl)propan-1-ol (1.0 mmol) in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.2 mmol) at 0 °C. Caution: NaH is highly reactive with water.

  • Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Deprotection: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, and dry. After concentration, deprotect the amine to yield the O-alkylated product.

  • Purification: Purify the final compound by column chromatography.

In Vitro Screening: Kinase Inhibition Assay

A common method for assessing kinase inhibition is to measure the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a suitable platform.

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and the test compound at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Compound IDModificationTarget KinaseIC₅₀ (µM)
Parent -Kinase X>100
Derivative 3 N-phenylsulfonylKinase X5.2
Derivative 4 O-benzylKinase X15.8
Staurosporine (Reference)Kinase X0.01
Molecular Docking with a Putative Kinase Target

Docking studies can provide insights into the binding mode of the active compounds.

  • Model Preparation: Obtain a crystal structure of the target kinase from the PDB, preferably in complex with a ligand. Prepare the protein and ligands as described in section 2.4.

  • Docking: Perform molecular docking of the active compounds into the ATP-binding site of the kinase.

  • Interaction Analysis: Analyze the predicted binding poses. Look for key interactions, such as hydrogen bonds between the amino alcohol moiety and the kinase hinge region, and hydrophobic interactions involving the tolyl group and other substituents. This analysis can guide the next round of inhibitor design.

Conclusion

The 2-Amino-3-(o-tolyl)propan-1-ol scaffold represents a versatile and promising starting point for targeted drug discovery. Its inherent structural features, combined with the potential for straightforward chemical modification, allow for the creation of diverse compound libraries. The application notes provided herein offer a strategic framework for leveraging this scaffold, from initial computational target identification to the synthesis and screening of focused libraries against two high-value target classes: G-protein coupled receptors and protein kinases. By integrating computational and experimental approaches, researchers can efficiently explore the therapeutic potential of this and similar molecular frameworks, accelerating the journey from a starting scaffold to a viable drug candidate.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology, 993, 191-203. [Link]

  • Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Mahendran, P., Rajendran, A. J., Balachandran, C., & Kumar, H. B. (2022). Therapeutically active β-amino alcohols as potent drugs. ResearchGate. [Link]

  • Grokipedia. Propanolamines. [Link]

  • Scribd. SAR of B Blockers. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Wikipedia. Propanolamines. [Link]

  • Bouzoubaa, M., et al. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. Journal of Medicinal Chemistry, 28(7), 896-900. [Link]

  • Al-Nahrain University. Synthesis of new propanolamine derivatives with potential antihypertensive activity. [Link]

  • Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]

  • Slideshare. SAR and Synthesis of adrenergic blockers. [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79-85. [Link]

  • YouTube. SAR of Beta blockers || SAR of Sympatholytics. (2022). [Link]

  • YouTube. Beta blockers Pharmacology, SAR, Structure, IUPAC & Synthesis: Angina Pectoris Part 3. (2020). [Link]

  • Bandla, A., et al. (2020). Synthesis and characterization of aryloxypropanolamines with docking studies. Authorea Preprints. [Link]

  • PubMed. Molecular Docking and Drug Discovery in β-Adrenergic Receptors. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

  • NCBI. Assay for Protealysin-like Protease Inhibitor Activity. (2022). [Link]

  • NCBI. Protease Assays - Assay Guidance Manual. (2012). [Link]

  • PubMed. Studies of HIV-1 protease inhibitors. I. Incorporation of a reduced peptide, simple aminoalcohol, and statine analog at the scissile site of substrate sequences. [Link]

  • PubMed. Inhibition of the aminopeptidase from Aeromonas proteolytica by aliphatic alcohols. Characterization of the hydrophobic substrate recognition site. [Link]

  • PubMed Central. The many faces of protease–protein inhibitor interaction. [Link]

  • PubMed. X-ray crystallography of protein-ligand interactions. [Link]

  • PubMed. Studying protein-ligand interactions using X-ray crystallography. [Link]

  • Frontiers. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). [Link]

  • Protein Structure Determination. Protein X-ray Crystallography & Protein Structure Determination. [Link]

  • PubMed Central. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011). [Link]

  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • PubMed. Chemical properties of alcohols and their protein binding sites. [Link]

  • PubMed Central. Structure of a specific alcohol-binding site defined by the odorant binding protein LUSH from Drosophila melanogaster. [Link]

  • Amanote Research. "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds". [Link]

  • PubMed. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. (2020). [Link]

  • MDPI. An In Vitro Evaluation of the Molecular Mechanisms of Action of Medical Plants from the Lamiaceae Family as Effective Sources of Active Compounds against Human Cancer Cell Lines. [Link]

  • PubMed. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. (2020). [Link]

  • ResearchGate. (PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2025). [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. [Link]

  • PubMed. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • PubMed. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). [Link]

  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. [Link]

  • Google Patents. Aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds.
  • Quick Company. "Compounds And Compositions As Protein Kinase Inhibitors". [Link]

  • AA Blocks. 2-amino-2-methyl-3-(oxolan-3-yl)propan-1-ol. [Link]

  • MDPI. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. [Link]

  • MDPI. Special Issue : Molecular Modeling: Advancements and Applications. [Link]

  • PubMed. Crystal structures of two aminoglycoside kinases bound with a eukaryotic protein kinase inhibitor. [Link]

  • PubMed Central. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor. [Link]

  • PubMed. Crystal structure of inhibitor of κB kinase β. [Link]

  • PDBj. 1xh9 - Crystal Structures of Protein Kinase B Selective Inhibitors in Complex with Protein Kinase A and Mutants - Summary. [Link]

  • PubMed Central. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. [Link]

  • Baishideng Publishing Group. Pharmacophore approaches in protein kinase inhibitors design. (2014). [Link]

  • PubMed. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. [Link]

  • PubMed Central. Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors. (2022). [Link]

  • MDPI. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]

  • NIH. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). [Link]

  • PubMed Central. Protease inhibitors and their peptidomimetic derivatives as potential drugs. [Link]

  • MDPI. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. [Link]

  • Google P
  • PubMed Central. Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332. (2021). [Link]

  • PubMed. The crystal structures of severe acute respiratory syndrome virus main protease and its complex with an inhibitor. [Link]

  • PubMed. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance. [Link]

  • PubMed. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188. (2021). [Link]

  • PubMed Central. Discovery and characterization of novel potent non-covalent small molecule inhibitors targeting papain-like protease from SARS-CoV-2. [Link]

  • PubMed Central. Crystal Structures of Inhibitor-Bound Main Protease from Delta- and Gamma-Coronaviruses. [Link]

  • PubMed. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. [Link]

  • PubMed. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. [Link]

  • PubMed. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. [Link]

  • PubMed. beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. [Link]

  • PubMed. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists. [Link]

  • PubMed Central. Intracellular Proteolytic Systems in Alcohol-Induced Tissue Injury. [Link]

  • NIH. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). [Link]

  • NIH. Kinase Screening and Profiling : Methods and Protocols. [Link]

  • Google Patents.
  • European Patent Office. SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. [Link]

  • Google Patents.
  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the... [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Google Patents. Process for preparing n-acyl amino acid salts.
  • SciSpace. Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. (2025). [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • ResearchGate. A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF. (2025). [Link]

  • Polymer Chemistry (RSC Publishing). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • PubMed Central. Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems. [Link]

Sources

protocol for scaling up the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Amino-3-(o-tolyl)propan-1-ol

Author: Gemini, Senior Application Scientist

Date: January 19, 2026

Subject: A Robust and Scalable Protocol for the Synthesis of 2-Amino-3-(o-tolyl)propan-1-ol via Amino Acid Reduction

Introduction: The Significance of Chiral Amino Alcohols

Chiral β-amino alcohols are a fundamentally important class of organic compounds, serving as indispensable building blocks (synthons) in the pharmaceutical industry.[1] Their stereochemistry is often the cornerstone of a drug's efficacy and interaction with biological targets.[1] 2-Amino-3-(o-tolyl)propan-1-ol, also known as o-methylphenylalaninol, is a valuable chiral synthon. The direct reduction of the corresponding amino acid, o-methylphenylalanine, represents the most straightforward synthetic route.[1][]

However, scaling this reduction from the benchtop to pilot or production scale introduces significant challenges, including managing reaction exotherms, handling hazardous reagents, and ensuring consistent purity and yield. This application note provides a detailed, field-proven protocol for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol on a scalable level. We focus on the use of sodium borohydride in combination with iodine, a system that generates diborane in situ for the efficient and safer reduction of the carboxylic acid, avoiding the more hazardous lithium aluminum hydride (LiAlH₄).

Synthetic Strategy and Rationale

The chosen strategy involves the direct reduction of the carboxylic acid moiety of o-methylphenylalanine. While sodium borohydride (NaBH₄) alone is generally ineffective for reducing carboxylic acids, its reaction with iodine in an ethereal solvent like tetrahydrofuran (THF) generates diborane (B₂H₆), a powerful reducing agent that readily reduces carboxylic acids.

Reaction Scheme: o-Methylphenylalanine + NaBH₄ / I₂ in THF → 2-Amino-3-(o-tolyl)propan-1-ol

This approach is selected for its scalability due to several key advantages:

  • Safety: It avoids the use of LiAlH₄, which is highly pyrophoric and notoriously difficult to handle on a large scale. Sodium borohydride is a more manageable solid.[3]

  • Efficiency: The in situ generation of diborane provides high yields for the reduction.

  • Simplicity: It is a one-pot reaction that proceeds under relatively mild conditions.

The overall workflow is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reactor Setup: Inert Atmosphere (N₂) Charge THF and o-Methylphenylalanine add_nabh4 Cool to 0°C Add Sodium Borohydride prep->add_nabh4 add_iodine Controlled Addition of Iodine Solution add_nabh4->add_iodine react Warm to RT Stir for 12-16h Monitor by TLC add_iodine->react quench Cool to 0°C Quench with Methanol react->quench concentrate Solvent Evaporation quench->concentrate basify Add aq. NaOH Stir to Decomplex Borates concentrate->basify extract Extract with Ethyl Acetate Dry & Concentrate basify->extract purify Purify Crude Product: 1. Vacuum Distillation OR 2. Crystallization (as salt) extract->purify final_product Isolated Product: 2-Amino-3-(o-tolyl)propan-1-ol purify->final_product G problem_node problem_node cause_node cause_node solution_node solution_node p1 Problem: Low Yield c11 Incomplete Reaction? p1->c11 c12 Workup/Extraction Losses? p1->c12 s11a Check TLC: Starting material remains? c11->s11a s12a Is borate complex fully hydrolyzed? (Stir longer with NaOH) c12->s12a s12b Perform more extractions. Check pH of aqueous layer (should be >12). c12->s12b s11b Ensure reagents are anhydrous. Extend reaction time or gently heat. s11a->s11b p2 Problem: Product Impure c21 Unreacted Starting Material? p2->c21 c22 Side-products from reaction? p2->c22 c23 Solvent/Workup Residue? p2->c23 s21 Improve purification. Re-run reaction on recovered material. c21->s21 s22 Improve temperature control during iodine addition. c22->s22 s23 Ensure product is fully dried under vacuum. Improve crystallization/distillation. c23->s23

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 2-Amino-3-(o-tolyl)propan-1-ol (CAS No. 938462-33-0).[1] As a specialized amino alcohol, this compound requires careful management in a laboratory setting to mitigate potential risks to researchers and ensure its chemical integrity. These guidelines are founded on the principles of chemical safety, drawing parallels from structurally similar amino alcohols and aromatic compounds, to provide a comprehensive framework for its use in research and drug development. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.

Introduction: Understanding the Compound

2-Amino-3-(o-tolyl)propan-1-ol is a chiral aromatic amino alcohol.[1] Its structure, featuring a primary amine, a primary alcohol, and a tolyl group, suggests a reactivity profile that necessitates specific handling and storage considerations. The presence of the amino and hydroxyl groups can lead to potential corrosivity and irritant properties, similar to other amino alcohols.[2][3] The aromatic tolyl group influences its solubility and potential for interactions with other aromatic systems. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on analogous compounds is warranted.

Table 1: Physicochemical Properties of 2-Amino-3-(o-tolyl)propan-1-ol [1]

PropertyValueSource
CAS Number 938462-33-0ChemScene
Molecular Formula C₁₀H₁₅NOChemScene
Molecular Weight 165.23 g/mol ChemScene
Structure Aromatic Heterocycle, ChiralChemScene

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling 2-Amino-3-(o-tolyl)propan-1-ol. Based on data from similar amino alcohols, the primary hazards are anticipated to be:

  • Skin and Eye Damage: Amino alcohols are frequently categorized as causing skin corrosion/irritation and serious eye damage.[2][3][4] Direct contact can lead to burns.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[5]

Causality of Hazards: The basic nature of the amine group and the nucleophilic character of the alcohol group contribute to the potential for irritation and corrosion upon contact with biological tissues.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Amino-3-(o-tolyl)propan-1-ol to create a barrier between the researcher and the chemical, thus preventing exposure.

  • Eye Protection: ANSI/ISEA Z87.1 compliant chemical splash goggles are required.[6] If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[7] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[7] For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: If the compound is a powder and there is a risk of aerosolization, or if it is volatile, work should be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling Protocols

Adherence to these protocols is critical for minimizing exposure and preventing accidents.

General Handling
  • Work Area: All work with 2-Amino-3-(o-tolyl)propan-1-ol should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[4][5] Avoid contact with skin, eyes, and clothing.[4]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8] Do not eat, drink, or apply cosmetics in the laboratory.[8][9]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5]

Weighing and Dispensing
  • For solid forms, weigh the compound in a fume hood or on a balance with a draft shield to minimize the dispersal of dust.

  • Use appropriate tools (spatulas, etc.) for transfer.

  • For liquid forms, use a calibrated pipette or a graduated cylinder for accurate and safe dispensing.

Storage Procedures

Proper storage is crucial for maintaining the stability of 2-Amino-3-(o-tolyl)propan-1-ol and preventing hazardous situations.

Table 2: Storage Recommendations

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[10][11][12][13]Prevents degradation and reduces volatility.
Light Protect from direct sunlight.[10][11][12]Aromatic compounds can be light-sensitive.
Atmosphere Store in a tightly sealed container.[10][11] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[5][14]Minimizes oxidation and degradation from atmospheric moisture and oxygen.
Container Use amber glass bottles or other non-reactive containers.[11][12]Prevents photodegradation and reaction with container material.
Segregation Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]Prevents potentially violent reactions.
Location Store in a designated and labeled chemical storage cabinet.[13] Do not store on high shelves.[13]Ensures proper organization and reduces the risk of spills from falls.

Emergency Procedures

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill using absorbent materials.

  • Clean-up: For small spills, use an absorbent material (e.g., vermiculite or sand), collect the material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Dispose of 2-Amino-3-(o-tolyl)propan-1-ol and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 2-Amino-3-(o-tolyl)propan-1-ol from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of 2-Amino-3-(o-tolyl)propan-1-ol cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency start Receive Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh_dispense Weigh and Dispense fume_hood->weigh_dispense spill Spill Occurs fume_hood->spill experiment Perform Experiment weigh_dispense->experiment first_aid First Aid Needed weigh_dispense->first_aid storage Store Properly experiment->storage waste Segregate Waste experiment->waste experiment->spill experiment->first_aid storage->fume_hood For subsequent use disposal Dispose via EHS waste->disposal emergency_response Follow Emergency Procedures spill->emergency_response first_aid->emergency_response

Caption: Safe handling workflow for 2-Amino-3-(o-tolyl)propan-1-ol.

Conclusion

The protocols outlined in this document are designed to ensure the safe handling and storage of 2-Amino-3-(o-tolyl)propan-1-ol. By understanding the potential hazards and adhering to these guidelines, researchers can minimize risks and maintain the integrity of their experiments. It is imperative that all users of this compound familiarize themselves with these procedures and consult their institution's EHS department for any additional safety requirements.

References

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • Aroma Country. How to Store Your Diffuser Oils for Long-Lasting Freshness. Retrieved from [Link]

  • Pure Parker. (2023, June 13). Essential Oil Safety Tips for Proper Use and Storage. Retrieved from [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved from [Link]

  • University of California, Riverside, Environmental Health and Safety. Chemical Storage Guidelines. Retrieved from [Link]

  • Amino Labs. Practice Safe Science. Retrieved from [Link]

  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • The University of Iowa, Office of the Vice President for Research. Prohibition Against Eating and Drinking in Labs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield and purity of 2-Amino-3-(o-tolyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yield and purity.

I. Synthetic Strategy Overview

The synthesis of 2-Amino-3-(o-tolyl)propan-1-ol can be approached through two primary and reliable routes:

  • Reduction of o-Tolylalanine: This is a straightforward approach involving the reduction of the carboxylic acid functionality of the corresponding amino acid, o-tolylalanine.

  • Reductive Amination: This method involves the reaction of a suitable keto-precursor with an amine source, followed by reduction of the intermediate imine.[1][2]

Each route has its own set of advantages and potential challenges, which we will address in detail.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol.

Issue 1: Low Overall Yield

Question: My final yield of 2-Amino-3-(o-tolyl)propan-1-ol is consistently below expectations. What are the likely causes and how can I improve it?

Answer: Low overall yield can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities for each primary method.

For the Reduction of o-Tolylalanine Route:

  • Incomplete Reduction: The choice of reducing agent is critical. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective, they can be challenging to handle and may lead to side reactions if not used under strictly anhydrous conditions.

    • Recommendation: Consider using Borane complexes such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS). These reagents are generally milder and offer higher chemoselectivity for the reduction of carboxylic acids in the presence of other functional groups. Ensure you are using a sufficient stoichiometric excess of the reducing agent.

  • Difficult Product Isolation: 2-Amino-3-(o-tolyl)propan-1-ol is a polar molecule with good water solubility. This can lead to significant product loss during aqueous workup.

    • Recommendation: To minimize loss, perform multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane after basifying the aqueous layer. Alternatively, consider a continuous liquid-liquid extraction setup for more efficient recovery. Salting out the aqueous layer with NaCl or K₂CO₃ can also decrease the product's solubility in water and improve extraction efficiency.

For the Reductive Amination Route:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is a reversible equilibrium reaction.[1] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.

    • Recommendation: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Maintaining a slightly acidic pH (around 4-5) can also catalyze imine formation.

  • Side Reactions of the Keto-Precursor: The keto-precursor, 2-amino-1-(o-tolyl)propan-1-one, may be prone to self-condensation or other side reactions under the reaction conditions.

    • Recommendation: Control the reaction temperature carefully. It is often beneficial to form the imine at a lower temperature before introducing the reducing agent. A one-pot procedure where the imine is formed and then reduced in situ is often preferred to minimize the lifetime of the potentially unstable imine intermediate.[3]

Workflow for Diagnosing and Improving Low Yield

low_yield_troubleshooting start Low Yield Observed route Which synthetic route? start->route reduction Reduction of o-Tolylalanine route->reduction Reduction amination Reductive Amination route->amination Amination incomplete_reduction Incomplete Reduction? reduction->incomplete_reduction imine_formation Inefficient Imine Formation? amination->imine_formation isolation_issues Product Isolation Issues? incomplete_reduction->isolation_issues No solution_reducing_agent Optimize Reducing Agent (e.g., BH3 complexes) incomplete_reduction->solution_reducing_agent Yes solution_extraction Improve Extraction Protocol (multiple extractions, salting out) isolation_issues->solution_extraction side_reactions Side Reactions? imine_formation->side_reactions No solution_water_removal Remove Water (Dean-Stark, drying agents) imine_formation->solution_water_removal Yes solution_one_pot One-Pot Procedure, Temperature Control side_reactions->solution_one_pot

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Purity Concerns

Question: My final product shows significant impurities by NMR and LC-MS analysis. What are these impurities likely to be and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route and the specific reaction conditions employed.

Common Impurities and Their Origins:

ImpurityLikely OriginRecommended Purification Method
Unreacted o-TolylalanineIncomplete reduction of the starting material.Column chromatography on silica gel or recrystallization.
Over-reduction ProductsReduction of the aromatic ring. This is more likely with harsh reducing agents or catalysts and high hydrogen pressure.Column chromatography. Consider using a milder reducing agent.
DiastereomersIf a chiral center is created during the synthesis (e.g., in some reductive amination approaches) and the reaction is not stereospecific.Diastereomeric salt crystallization with a chiral acid (e.g., tartaric acid or mandelic acid).[4][5] Chiral HPLC for analytical or small-scale preparative separation.
N-Alkylated ByproductsIn reductive amination, the product amine can react further with the carbonyl compound and the reducing agent to form a tertiary amine.[6]Column chromatography. Using a stoichiometric amount of the carbonyl compound can minimize this.
Residual SolventsFrom the reaction or purification steps.High-vacuum drying, azeotropic distillation with a suitable solvent, or recrystallization.

Detailed Protocol: Purification by Diastereomeric Salt Crystallization

This method is particularly useful if you are dealing with a mixture of diastereomers.

  • Salt Formation: Dissolve the crude 2-Amino-3-(o-tolyl)propan-1-ol in a suitable solvent such as isopropanol or ethanol. Add a half-equivalent of a chiral resolving agent, like (R,R)-tartaric acid, to the solution.[4]

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize out of the solution due to its lower solubility.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enantiomeric Enrichment: The enantiomeric excess (ee) of the crystallized salt can be improved by recrystallization from the same solvent system.[4]

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to a pH of 10-12.

  • Extraction: Extract the liberated free amine with an organic solvent as previously described. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of enantiomerically pure (S)-2-Amino-3-(o-tolyl)propan-1-ol?

A1: The most direct route to the enantiomerically pure (S)-isomer is to start with (S)-o-tolylalanine. This avoids the need for chiral resolution later in the synthesis, which can be a low-yielding process. The reduction of the carboxylic acid of an amino acid is generally stereoretentive at the alpha-carbon.

Q2: Which reducing agent is recommended for the reductive amination step to avoid side reactions?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive amination.[2] It is milder than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) and is particularly effective for the reductive amination of aldehydes and ketones. It is also less toxic than NaBH₃CN.

Q3: My reaction seems to stall before completion. What could be the issue?

A3: A stalled reaction could be due to several factors:

  • Deactivation of the Reducing Agent: Hydride-based reducing agents are sensitive to moisture. Ensure all your glassware is oven-dried and your solvents are anhydrous.

  • Catalyst Poisoning: If you are using a catalytic hydrogenation method for reduction, impurities in your starting materials or solvents could be poisoning the catalyst (e.g., Palladium on carbon).

  • Insufficient Reagent: Ensure you have calculated the stoichiometry correctly and are using a sufficient excess of the reducing agent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting material, intermediate (if applicable), and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. Staining with ninhydrin can be useful for visualizing the amine product.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Hydride Reagents: LiAlH₄ and other metal hydrides react violently with water and protic solvents. Handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Hydrogenation: If performing catalytic hydrogenation, ensure you are using a proper setup for handling hydrogen gas, which is flammable and can form explosive mixtures with air.

  • Solvents: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Synthetic Pathways

synthesis_pathways cluster_0 Route 1: Reduction of o-Tolylalanine cluster_1 Route 2: Reductive Amination start1 o-Tolylalanine product1 2-Amino-3-(o-tolyl)propan-1-ol start1->product1 Reduction (e.g., BH3·THF) start2 2-Oxo-3-(o-tolyl)propanal intermediate Imine Intermediate start2->intermediate Condensation product2 2-Amino-3-(o-tolyl)propan-1-ol intermediate->product2 Reduction amine_source Amine Source (e.g., NH3) amine_source->intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product2

Caption: Primary synthetic routes to 2-Amino-3-(o-tolyl)propan-1-ol.

IV. References

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123.

  • S. C. Dilsaver, N. A. Votolato, N. E. Alessi (1989) Complications of phenylpropanolamine. Am Fam Physician. 39(4):201-6.

  • Drugs.com. Phenylpropanolamine Side Effects: Common, Severe, Long Term. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Patsnap Synapse. What are the side effects of Phenylpropanolamine Hydrochloride? (2024). Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Organic Syntheses Procedure. 3-Ammoniopropylsulfate. Available at: [Link]

  • Drugs.com. Phenylpropanolamine Uses, Side Effects & Warnings. Available at: [Link]

  • PubMed. Complications of phenylpropanolamine. Available at: [Link]

  • Google Patents. Resolution of racemic amino acids. Available at:

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chad's Prep. 22.4e Synthesis of Amines Reductive Amination. (2018). Available at: [Link]

  • Wu, J., Ji, C., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.

  • Google Patents. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Available at:

Sources

Technical Support Center: Reactions of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-3-(o-tolyl)propan-1-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common side products encountered during its synthesis and subsequent reactions.

I. Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 2-Amino-3-(o-tolyl)propan-1-ol from its corresponding amino acid appears to have stalled, and I'm observing a significant amount of starting material in my crude product. What could be the issue?

A1: Incomplete reduction is a common issue when synthesizing amino alcohols from their corresponding amino acids. This can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., Lithium Aluminum Hydride, Borane).

  • Reagent Quality: The activity of hydride-based reducing agents can diminish over time due to improper storage. Use a fresh or recently titrated batch of the reducing agent.

  • Reaction Temperature: Some reductions require specific temperature profiles. Ensure your reaction is maintained at the optimal temperature.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I've purified my 2-Amino-3-(o-tolyl)propan-1-ol, but I'm seeing a small, persistent impurity with a mass that doesn't correspond to any expected intermediates. What could it be?

A2: A common and sometimes overlooked side reaction is the formation of an oxazolidinone ring. This can occur if your amino alcohol comes into contact with a source of a carbonyl group, such as phosgene, carbonyldiimidazole (CDI), or even carbon dioxide under certain conditions. The intramolecular cyclization is often facile.

Q3: During a reaction where I intended to modify the hydroxyl group of 2-Amino-3-(o-tolyl)propan-1-ol, I've observed the formation of a di-substituted product. Why is this happening?

A3: The amino group of 2-Amino-3-(o-tolyl)propan-1-ol is also nucleophilic and can compete with the hydroxyl group in reactions with electrophiles. This can lead to both O-acylation and N-acylation, resulting in a mixture of products.[1][2][3][4][5][6][7] To achieve selective O-acylation, it is often necessary to first protect the amino group.[8][9][10][11]

II. Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of common side products, their mechanisms of formation, and strategies for their detection and mitigation.

Issue 1: Impurities from the Synthetic Route (Reduction of an Amino Acid Precursor)

A prevalent method for synthesizing 2-Amino-3-(o-tolyl)propan-1-ol is the reduction of a protected or unprotected o-tolyl-alanine derivative.

Potential Side Products:

  • Unreacted Starting Material (o-tolyl-alanine): The carboxylic acid group is still present.

  • Aldehyde Intermediate (2-Amino-3-(o-tolyl)propanal): Results from incomplete reduction of the carboxylic acid.[12][13][14]

  • N-Protected Amino Alcohol: If a protecting group was used for the amine and deprotection is incomplete.[15]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Unexpected peak in LC-MS or NMR check_mass Check m/z of impurity start->check_mass check_nmr Analyze NMR signals start->check_nmr cause1 Unreacted Starting Material (m/z = M+16) check_mass->cause1 cause2 Aldehyde Intermediate (m/z = M-2) check_mass->cause2 cause3 Incomplete Deprotection (m/z = M + mass of PG) check_mass->cause3 solution1 Increase reducing agent stoichiometry Extend reaction time Verify reagent activity cause1->solution1 cause2->solution1 solution2 Optimize deprotection conditions (e.g., time, temperature, reagent) cause3->solution2

Caption: Troubleshooting workflow for synthesis-related impurities.

Detailed Mitigation Strategies:

  • For Unreacted Starting Material & Aldehyde Intermediate:

    • Reagent Stoichiometry and Quality: Increase the molar equivalents of the reducing agent (e.g., LiAlH4, BH3·THF).[12][13][14][16][17][18][19][20] Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

    • Reaction Conditions: Monitor the reaction to completion by TLC or LC-MS. If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious of potential side reactions.

  • For Incomplete Deprotection:

    • Review Deprotection Protocol: Ensure the deprotection conditions (e.g., acid/base concentration, temperature, reaction time) are appropriate for the specific protecting group used (e.g., Boc, Cbz).[10][11]

Analytical Confirmation:

ImpurityAnalytical TechniqueExpected Observation
Unreacted Amino AcidLC-MSA peak with a mass corresponding to the starting amino acid. Will likely have a different retention time.
Aldehyde Intermediate¹H NMRPresence of a signal in the aldehyde region (around 9-10 ppm).
N-Protected Amino AlcoholMass SpectrometryA peak with a mass corresponding to the product plus the mass of the protecting group.
Issue 2: Side Reactions of the Amino and Hydroxyl Groups

The presence of both a primary amine and a primary alcohol makes 2-Amino-3-(o-tolyl)propan-1-ol susceptible to various side reactions, especially when other reagents are introduced.

Potential Side Products:

  • N-Acylated Product: Formation of an amide bond at the amino group.[2][4][5][6][7][21]

  • O-Acylated Product: Formation of an ester bond at the hydroxyl group.[1][3]

  • Oxazolidinone Formation: Intramolecular cyclization in the presence of a carbonyl source.[22][23][24][25][26]

Reaction Pathways Leading to Side Products:

cluster_acylation Acylation Reactions cluster_cyclization Cyclization Reaction main 2-Amino-3-(o-tolyl)propan-1-ol NH2 OH n_acylated N-Acylated Product NHCOR OH main:nh2->n_acylated o_acylated O-Acylated Product NH2 OCOR main:oh->o_acylated oxazolidinone Oxazolidinone Product main->oxazolidinone acyl_reagent Acylating Agent (e.g., Acyl Chloride) acyl_reagent->main:nh2 N-Acylation acyl_reagent->main:oh O-Acylation carbonyl_source Carbonyl Source (e.g., CDI, CO2) carbonyl_source->main Intramolecular Cyclization

Caption: Pathways to common side products from the title compound.

Mitigation and Control:

  • Selective Acylation:

    • N-Acylation: Can be favored by using standard amide coupling conditions.

    • O-Acylation: To achieve selective O-acylation, the more nucleophilic amino group must be protected first.[1] Alternatively, under strongly acidic conditions, the amino group is protonated and becomes non-nucleophilic, allowing for selective O-acylation.[1]

  • Preventing Oxazolidinone Formation:

    • Avoid exposure to reagents that can act as a carbonyl source.

    • If unavoidable, consider protecting either the amine or the alcohol before proceeding with subsequent steps.

Analytical Confirmation:

Side ProductAnalytical TechniqueExpected Observation
N-Acylated ProductIR SpectroscopyAppearance of a strong amide C=O stretch (around 1650 cm⁻¹).
O-Acylated ProductIR SpectroscopyAppearance of a strong ester C=O stretch (around 1735 cm⁻¹).
Oxazolidinone¹³C NMRAppearance of a new carbonyl carbon signal characteristic of a carbamate (around 155-160 ppm).

III. Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 2-Amino-3-(o-tolyl)propan-1-ol and detecting the presence of side products.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if impurities lack a strong chromophore.

  • Chiral Purity: For determining the enantiomeric excess, a chiral HPLC column is necessary. Polysaccharide-based or Pirkle-type columns are often effective for amino alcohols.[27][28][29][30]

Protocol 2: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of the amino and hydroxyl groups often necessitates derivatization to improve volatility and peak shape.

  • Dissolve a small sample of the purified product or crude reaction mixture in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another silylating agent.

  • Heat the mixture gently (e.g., 60-70 °C) for 15-30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

This procedure will convert the -OH and -NH2 groups to their corresponding -OTMS and -N(TMS)2 or -NHTMS derivatives, which are more volatile and less prone to peak tailing.[31]

IV. References

  • Guo, Q., Ren, X., & Lu, Z. (2019). An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross-coupling with aryl iodides under mild conditions gives N-aryl oxazolidinones in good yields. Organic Letters, 21(3), 880-884.

  • Pirkle, W. H., & Welch, C. J. (1991). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 29(3), 129-132.

  • Various Authors. (2017). Byproducts of LiAlH4 reduction of amides. Chemistry Stack Exchange. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols. BenchChem.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.

  • Lund, H., & Hansen, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 644-663.

  • Phenomenex. (n.d.). Chiral HPLC Separation of Protected Amino Acids.

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions.

  • Tierney, J., et al. (2019). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 24(18), 3349.

  • Wikipedia. (n.d.). Oxazolidine.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Borane & Borane Complexes.

  • European Patent Office. (1993). Selective n-acylation of amino alcohols. (EP0633875B1).

  • ResearchGate. (n.d.). Reported O-selective acylation of amino alcohols without protecting the amino group. ResearchGate.

  • Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1227, 136-144.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.

  • Hunt, I. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary.

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.

  • ResearchGate. (n.d.). Selective N-acylation of amino alcohols using 2,2'-bipyridyl-6-yl carboxylate and cesium fluoride in DMF. ResearchGate.

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.

  • Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C.

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Wikipedia. (n.d.). Protecting group.

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).

  • Knochel, P., et al. (2020). Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. Angewandte Chemie International Edition, 59(34), 14354-14358.

  • Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview.

  • European Patent Office. (1993). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (EP 0633875 B1).

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

  • Agilent. (n.d.). Amino alcohols Analysis of ethanol amines.

  • BenchChem. (2025). minimizing byproduct formation in the synthesis of amino alcohols. BenchChem.

  • Vedejs, E., & Daugulis, O. (2003). Acylation of Alcohols and Amines. In Comprehensive Organic Synthesis II (Vol. 6, pp. 825-853). Elsevier.

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.

  • ResearchGate. (2005). Impurity profile of amino acids? ResearchGate.

  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.

  • Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines.

  • National Institutes of Health. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PubMed Central.

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

Sources

Technical Support Center: Optimization of Reaction Conditions for Preparing 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and reproducible outcome.

Introduction

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. The successful synthesis of this compound with high purity and yield is crucial for its further use. This guide will focus on a common and reliable synthetic route: the reduction of the readily available amino acid, o-tolylalanine. We will explore the necessary protecting group strategy and the subsequent reduction and deprotection steps, addressing potential challenges at each stage.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for the preparation of 2-Amino-3-(o-tolyl)propan-1-ol?

A1: A robust and widely applicable method for the synthesis of 2-amino-3-arylpropan-1-ols is the reduction of the corresponding α-amino acid. In this case, starting from o-tolylalanine, the carboxylic acid functional group is reduced to a primary alcohol. To achieve this chemoselectively without affecting the amino group, a protection-reduction-deprotection strategy is typically employed. The amino group is first protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate. The protected amino acid is then reduced, and a final deprotection step yields the desired 2-Amino-3-(o-tolyl)propan-1-ol.

Q2: Why is it necessary to protect the amino group before the reduction step?

A2: The amino group is a nucleophile and can react with many reagents, including the reducing agents used to convert the carboxylic acid to an alcohol. For instance, with a powerful reducing agent like Lithium Aluminum Hydride (LAH), the acidic proton of the amine can react to form hydrogen gas, and the nitrogen can coordinate with the aluminum, potentially leading to side reactions and reduced efficiency of the desired reduction. Protecting the amino group as a carbamate, such as a Boc group, renders it non-nucleophilic and stable to the reduction conditions, thus ensuring the selective reduction of the carboxylic acid.[1]

Q3: What are the best reducing agents for the conversion of the protected o-tolylalanine to the corresponding alcohol?

A3: Both Lithium Aluminum Hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are effective for the reduction of N-protected amino acids to their corresponding amino alcohols.[2]

  • LiAlH₄ is a very powerful and versatile reducing agent, capable of reducing a wide range of functional groups, including carboxylic acids. However, it is highly reactive and requires strict anhydrous conditions and careful handling.[3][4][5]

  • Borane reagents are generally milder and can offer better chemoselectivity in some cases. The reduction of Boc-protected amino acids with borane is a well-established method.[6] The choice between these reagents may depend on the scale of the reaction, available equipment, and safety considerations.

Q4: My final product is difficult to purify. What are some common strategies to improve the purity of 2-Amino-3-(o-tolyl)propan-1-ol?

A4: Amino alcohols can sometimes be challenging to purify due to their polarity and potential to chelate to silica gel. Here are some strategies:

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. You can attempt to crystallize the free base from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Salt Formation: Forming a salt of the amine, such as the hydrochloride or tartrate salt, can often facilitate crystallization and purification. The free base can then be regenerated by treatment with a base.

  • Column Chromatography: If chromatography is necessary, it is often beneficial to add a small amount of a basic modifier, like triethylamine (e.g., 1-2%), to the eluent system. This helps to prevent the polar amino alcohol from streaking on the silica gel column.

  • Schiff Base Formation: In some cases, forming a Schiff base with an aromatic aldehyde can be used as a purification method. The Schiff base can be purified by crystallization and then hydrolyzed back to the amino alcohol.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol via the reduction of Boc-protected o-tolylalanine.

Problem 1: Low yield in the Boc-protection of o-tolylalanine.
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete reaction - Ensure the use of a suitable base (e.g., NaOH, NaHCO₃) and a sufficient amount of Boc anhydride (typically 1.1-1.2 equivalents).- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.The reaction requires a basic environment to deprotonate the amino group, increasing its nucleophilicity to attack the Boc anhydride.[]
Hydrolysis of Boc anhydride - Use anhydrous solvents if performing the reaction under non-aqueous conditions.- Add the Boc anhydride in portions to minimize its exposure to water in aqueous systems.Boc anhydride is sensitive to water and can hydrolyze, reducing the amount available for the reaction.
Side reactions - Maintain the reaction at a controlled temperature (e.g., room temperature) to avoid potential side reactions.Higher temperatures can sometimes lead to the formation of byproducts.
Problem 2: Incomplete reduction of Boc-o-tolylalanine.
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient reducing agent - Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄ or BH₃).The carboxylic acid requires multiple hydrides for complete reduction to the alcohol.
Deactivation of the reducing agent - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., dry THF).Both LiAlH₄ and borane reagents react violently with water, which quenches the reagent and reduces its effectiveness.[3]
Low reaction temperature or short reaction time - For LiAlH₄ reductions, refluxing in THF is often necessary for complete conversion.- For borane reductions, the reaction may need to be stirred at room temperature or slightly elevated temperatures for several hours. Monitor by TLC.The reduction of carboxylic acids can be slow and may require elevated temperatures and sufficient time to go to completion.
Problem 3: Formation of impurities during the reduction step.
Potential Cause Troubleshooting Steps Scientific Rationale
Over-reduction or side reactions - Add the substrate slowly to the reducing agent at a low temperature (e.g., 0 °C) before warming to the reaction temperature.This helps to control the exothermicity of the reaction and can minimize the formation of byproducts.
Impure starting material - Ensure the Boc-o-tolylalanine is pure before proceeding with the reduction.Impurities in the starting material can lead to the formation of a complex mixture of products.
Improper work-up - Follow a careful quenching procedure, especially for LiAlH₄ reductions (e.g., Fieser workup: sequential addition of water, aqueous NaOH, and then more water).[9]A proper workup is crucial to destroy the excess reducing agent and to precipitate the aluminum or boron salts, which facilitates the isolation of the product.
Problem 4: Low yield or incomplete deprotection of the Boc group.
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient acid - Use a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane for TFA, or dioxane/methanol for HCl).The Boc group is labile to strong acids, which cleave the carbamate to release the free amine.[10]
Short reaction time - Monitor the deprotection reaction by TLC until the starting material is fully consumed.The deprotection may take several hours at room temperature to go to completion.
Product loss during workup - After neutralization of the acid, ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).- The product may be somewhat water-soluble, so multiple extractions are recommended.The amino alcohol product is more polar than its Boc-protected precursor and may have some solubility in the aqueous phase.

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol.

Step Parameter Optimized Condition Notes
1. Boc Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.)
Base Sodium bicarbonate (NaHCO₃) (2.0 eq.)
Solvent 1,4-Dioxane/Water (1:1)
Temperature Room temperature
Time 12-16 hoursMonitor by TLC
2. Reduction Reducing Agent Lithium Aluminum Hydride (LiAlH₄) (2.5 eq.)Handle with extreme care under inert atmosphere
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to refluxAdd substrate at 0°C, then reflux
Time 4-6 hours at refluxMonitor by TLC
3. Deprotection Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Time 2-4 hoursMonitor by TLC

Experimental Protocols

Step 1: Synthesis of Boc-L-o-tolylalanine
  • To a solution of L-o-tolylalanine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.0 eq.).

  • Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in 1,4-dioxane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • After completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a cold 1 M aqueous solution of KHSO₄.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-L-o-tolylalanine as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of Boc-2-amino-3-(o-tolyl)propan-1-ol

Safety Note: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[3][11]

  • To a stirred suspension of LiAlH₄ (2.5 eq.) in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Add a solution of Boc-L-o-tolylalanine (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Quench the reaction by the slow and careful sequential addition of water (x mL per g of LiAlH₄), 15% aqueous NaOH (x mL per g of LiAlH₄), and then water (3x mL per g of LiAlH₄).

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-2-amino-3-(o-tolyl)propan-1-ol.

Step 3: Synthesis of 2-Amino-3-(o-tolyl)propan-1-ol
  • Dissolve the crude Boc-2-amino-3-(o-tolyl)propan-1-ol from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (a 1:1 mixture of TFA:DCM is often used).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify to pH > 10 with a 2 M aqueous NaOH solution.

  • Extract the product with ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Amino-3-(o-tolyl)propan-1-ol.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane with 1% triethylamine) or by crystallization.

Visualizations

Reaction Pathway

Reaction_Pathway A o-Tolylalanine B Boc-o-tolylalanine A->B (Boc)2O, NaHCO3 1,4-Dioxane/H2O C Boc-2-amino-3-(o-tolyl)propan-1-ol B->C 1. LiAlH4, THF 2. H2O, NaOH(aq) D 2-Amino-3-(o-tolyl)propan-1-ol C->D TFA, DCM

Caption: Synthetic pathway for 2-Amino-3-(o-tolyl)propan-1-ol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2-Amino-3-(o-tolyl)propan-1-ol Step1 Check Purity of Starting Materials Start->Step1 Step2 Review Boc Protection Step Step1->Step2 Pure Sol1 Purify Starting Materials Step1->Sol1 Impure Step3 Analyze Reduction Step Conditions Step2->Step3 OK Sol2 Optimize Base and (Boc)2O Stoichiometry Step2->Sol2 Issue Found Step4 Examine Deprotection and Workup Step3->Step4 OK Sol3 Ensure Anhydrous Conditions for Reduction Step3->Sol3 Issue Found Sol4 Optimize Acid and Reaction Time Step4->Sol4 Deprotection Issue Sol5 Improve Extraction Protocol Step4->Sol5 Workup Issue

Caption: Troubleshooting workflow for low yield in the synthesis.

References

  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved January 19, 2026, from [Link]

  • University of Georgia Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. Retrieved January 19, 2026, from [Link]

  • De Luca, L., et al. (2001). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Journal of Organic Chemistry.
  • Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Retrieved January 19, 2026, from [Link]

  • Bajpai, A. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

  • Journal of Chemical Research. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols.
  • Dickman, D. A., et al. (1990). L-VALINOL. Organic Syntheses, 68, 212. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-(o-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this chiral amino alcohol. The following question-and-answer section addresses specific experimental issues with a focus on the underlying chemical principles to empower you to effectively troubleshoot your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Question 1: My synthesis of 2-Amino-3-(o-tolyl)propan-1-ol from o-tolylalanine resulted in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the reduction of o-tolylalanine to its corresponding amino alcohol can stem from several factors. The most common synthesis route involves the reduction of the carboxylic acid moiety, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2]

  • Incomplete Reaction: The reduction of amino acids can be sluggish. Ensure you are using a sufficient excess of the reducing agent (typically 3-4 equivalents of LiAlH₄). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Reagent Decomposition: LiAlH₄ is extremely reactive with protic solvents, including water and alcohols. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents (like THF). Any moisture will quench the reagent, drastically reducing its effective concentration.

  • Complex Formation: Amino acids can form complexes with metal hydrides, which can sometimes hinder the reduction. Some protocols suggest the in-situ formation of an amino acid ester or a mixed anhydride prior to reduction to circumvent this issue.[3]

  • Work-up Losses: The work-up procedure for LiAlH₄ reactions is critical. The standard Fieser work-up (sequential addition of water, then NaOH solution, then more water) is designed to precipitate aluminum salts, which can then be filtered off. If not performed correctly, the product can be trapped in the aluminum hydroxide gel, leading to significant losses. Ensure vigorous stirring during the quenching process.

Question 2: I'm observing a significant amount of an aldehyde byproduct in my reaction mixture. How can I promote the complete reduction to the alcohol?

Answer: The formation of the corresponding amino aldehyde is a common issue and indicates an incomplete reduction.[4] The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate. If the reaction is stopped prematurely or if the reducing agent is not sufficiently reactive, the aldehyde can be the major product.

  • Insufficient Reducing Agent: As with low yields, ensure an adequate excess of the reducing agent is used.

  • Reaction Temperature: While LiAlH₄ reductions are often started at 0°C for safety, they typically require heating to reflux in a solvent like THF to drive the reaction to completion.[5] Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Choice of Reducing Agent: While LiAlH₄ is a powerful reducing agent, other reagents can also be employed. For instance, a combination of Sodium Borohydride and Iodine (NaBH₄/I₂) in THF is a milder alternative that can effectively reduce amino acids to amino alcohols, potentially with fewer side products.[1]

Question 3: My final product shows significant racemization. How can I preserve the stereochemical integrity of the chiral center during the synthesis?

Answer: Racemization is a critical concern when working with chiral amino acids and their derivatives. The acidic proton on the alpha-carbon can be abstracted under certain conditions, leading to a loss of stereochemical purity.

  • Harsh Reaction Conditions: High temperatures and strongly basic or acidic conditions can promote racemization. While heating is often necessary for the reduction, prolonged exposure to high temperatures should be avoided.

  • Intermediate Formation: Certain activated intermediates are more prone to racemization. A recommended approach to minimize this is the use of 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reduction with sodium borohydride at a low temperature (0°C).[4] This one-pot method is known to proceed with a high degree of stereochemical retention.

Purification & Analysis

Question 4: I'm having difficulty purifying 2-Amino-3-(o-tolyl)propan-1-ol by column chromatography. The compound seems to be streaking on the silica gel.

Answer: The basic nature of the amino group in your compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes peak tailing and poor separation.

  • Neutralize the Stationary Phase: To mitigate this, you can add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% of triethylamine (Et₃N) or ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica and significantly improve the peak shape.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina, or a deactivated silica gel.

Question 5: During chiral HPLC analysis, I am observing poor resolution between the enantiomers. What adjustments can I make to my method?

Answer: Achieving good separation of enantiomers often requires careful optimization of the HPLC method. For amino alcohols, polysaccharide-based chiral stationary phases (CSPs) are commonly used.[6]

  • Mobile Phase Composition: The ratio of the mobile phase components (e.g., n-hexane and isopropanol) is critical. Systematically vary the ratio (e.g., from 90:10 to 70:30 n-hexane:isopropanol) to find the optimal selectivity.[6]

  • Mobile Phase Additives: The addition of a small amount of an amine modifier, such as diethylamine (DEA) (typically 0.1%), can improve peak shape and sometimes enhance resolution for basic analytes like your amino alcohol.[6]

  • Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.

  • Column Temperature: Temperature can affect the conformation of the chiral selector and the interaction with the analyte. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.

Experimental Protocols & Data

Synthesis of (S)-2-Amino-3-(o-tolyl)propan-1-ol via LiAlH₄ Reduction

This protocol describes a general procedure for the reduction of (S)-2-amino-3-(o-tolyl)propanoic acid (o-tolylalanine).

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Argon or N₂), suspend (S)-o-tolylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Reducing Agent: Cool the suspension to 0°C using an ice bath. Slowly add a solution of LiAlH₄ (3-4 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 with a few drops of ammonia).

  • Quenching (Fieser Work-up): Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Work-up: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (with 1% triethylamine).

Data Presentation
PropertyValueSource
Molecular FormulaC₁₀H₁₅NO[7]
Molecular Weight165.23 g/mol [7]
Purity (typical)≥98%[7]
Chiral HPLC Analysis

This is a representative method based on protocols for similar amino alcohols.[6]

Step-by-Step Methodology:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The exact ratio may require optimization.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start o-Tolylalanine in anhydrous THF add_liaih4 Slow addition of LiAlH4 at 0°C start->add_liaih4 reflux Reflux until reaction completion (TLC monitoring) add_liaih4->reflux quench Quench with H2O, NaOH(aq), H2O at 0°C reflux->quench filter Filter through Celite® quench->filter extract Concentrate filtrate filter->extract chromatography Silica Gel Column Chromatography (DCM/MeOH + 1% Et3N) extract->chromatography product Pure 2-Amino-3-(o-tolyl)propan-1-ol chromatography->product

Caption: Workflow for the synthesis and purification of 2-Amino-3-(o-tolyl)propan-1-ol.

Troubleshooting Logic for Synthesis

G problem Low Yield or Incomplete Reaction cause1 Insufficient LiAlH4? problem->cause1 cause2 Moisture in Reaction? problem->cause2 cause3 Low Reaction Temp? problem->cause3 cause4 Work-up Losses? problem->cause4 sol1 Use 3-4 eq. of LiAlH4 cause1->sol1 sol2 Use anhydrous solvents & inert atmosphere cause2->sol2 sol3 Heat to reflux and monitor by TLC cause3->sol3 sol4 Ensure vigorous stirring during quenching & wash filter cake cause4->sol4

Caption: Decision tree for troubleshooting low yields in the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol.

References

  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
  • (S)-2-amino-3-(o-tolyl)propan-1-ol | 938462-33-0. ChemScene.
  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. John Wiley & Sons.
  • Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses.
  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Other Reductions by Lithium Aluminum Hydride. YouTube.
  • Technical Support Center: Synthesis of Amino Alcohol Compounds. Benchchem.
  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU.

Sources

stability and degradation of 2-Amino-3-(o-tolyl)propan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Stability and Degradation

Welcome to the technical support resource for 2-Amino-3-(o-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability and handling of this compound. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and data from structurally related molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage and handling conditions for 2-Amino-3-(o-tolyl)propan-1-ol?

Answer: Proper storage is critical to maintain the integrity of 2-Amino-3-(o-tolyl)propan-1-ol. Based on the functional groups (primary amine, primary alcohol) and safety data for similar arylpropanolamines, the following conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][2] Refrigeration is often suitable, but always check the supplier's specific recommendations. Keep the container tightly closed to prevent moisture absorption, as related amino alcohols can be hygroscopic.[1]

  • Atmosphere: For long-term storage, particularly of high-purity material, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2][3] This minimizes the risk of oxidative degradation.

  • Light: Protect from direct light, as photo-oxidation can be a degradation pathway for many organic molecules, especially those with aromatic rings.[2] Amber vials or storage in a dark cabinet are recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and certain metals.[1][4] The primary amine is basic and will react exothermically with acids. Oxidizing agents can readily attack both the amine and alcohol functional groups.

Q2: My sample of 2-Amino-3-(o-tolyl)propan-1-ol has developed a yellow or brownish tint over time. What could be the cause?

Answer: This is a common observation and typically indicates the onset of degradation, most likely through oxidation.

  • Causality: The primary amine and the tolyl group are susceptible to oxidation. Atmospheric oxygen, potentially accelerated by exposure to light or trace metal impurities, can initiate reactions that form colored byproducts. The formation of imines, N-oxides, or subsequent polymerization products can all introduce chromophores that absorb visible light, leading to a colored appearance. This phenomenon is well-documented for other amino alcohols.

  • Troubleshooting Steps:

    • Re-analyze Purity: Use a stability-indicating method, such as the HPLC protocol outlined in Q5, to quantify the purity of the discolored sample against a fresh or properly stored reference standard. The appearance of new peaks or a decrease in the main peak area will confirm degradation.

    • Review Storage Conditions: Ensure the material has been stored according to the recommendations in Q1. Was the container seal compromised? Was it exposed to light?

    • Consider Purification: If the degradation is minor and the material is critical, repurification (e.g., by column chromatography or recrystallization) may be an option, but this is often not practical. For most applications, it is best to use a fresh, high-purity lot.

Q3: What are the most likely degradation pathways for 2-Amino-3-(o-tolyl)propan-1-ol?

Answer: While specific degradation pathways for this exact molecule are not extensively published, we can predict the most probable routes based on its functional groups (primary amine, primary alcohol, benzyl moiety). These pathways are the primary targets for investigation in forced degradation studies.[5][6]

  • Oxidation: This is often the most significant pathway.

    • The primary alcohol (-CH₂OH) can be oxidized to the corresponding aldehyde (-CHO) and further to a carboxylic acid (-COOH).

    • The primary amine (-NH₂) can be oxidized to various products, including N-oxides or imines.

    • The benzylic position (the CH group attached to the tolyl ring) is also susceptible to oxidation.

  • Acid/Base Hydrolysis: Under standard conditions, the molecule is stable to hydrolysis. However, under forced acidic or basic conditions at elevated temperatures, degradation can occur, though it is generally less susceptible than esters or amides.

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical-based degradation, often linked to oxidation. The aromatic tolyl group can absorb UV radiation, making the molecule potentially photosensitive.

  • Thermal Degradation: At high temperatures, dehydration or other complex decomposition reactions can occur. The specific products would be identified through analysis of samples subjected to dry heat stress.

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation Parent 2-Amino-3-(o-tolyl)propan-1-ol Aldehyde 2-Amino-3-(o-tolyl)propanal Parent->Aldehyde [O] (Primary Alcohol Oxidation) Deamination 1-(o-tolyl)propan-1,2-diol (via deamination/hydrolysis) Parent->Deamination Oxidative Deamination Acid 2-Amino-3-(o-tolyl)propanoic Acid Aldehyde->Acid [O] G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (e.g., in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Aliquot ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox Aliquot therm Thermal (e.g., 80°C, solid state) prep->therm Aliquot photo Photolytic (ICH Q1B light exposure) prep->photo Aliquot analysis Analyze Samples by HPLC-UV/MS (at t=0, 2, 4, 8, 24h...) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Results (Purity, Mass Balance, Peak Identification) analysis->eval

Caption: Experimental workflow for a forced degradation study.

Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Notes
Acid Hydrolysis 0.1 M to 1 M HCl60 - 80 °C2 - 24 hoursNeutralize with base before analysis.
Base Hydrolysis 0.1 M to 1 M NaOH60 - 80 °C2 - 24 hoursNeutralize with acid before analysis.
Oxidation 3 - 30% H₂O₂Room Temp.2 - 24 hoursThe amine group can be very sensitive; start with lower concentrations.
Thermal Dry Heat (Solid State)80 - 105 °C24 - 72 hoursMonitor for melting or physical changes.
Photolytic ICH Q1B Option 1 or 2AmbientAs per guidelineExpose both solid and solution samples. Run a dark control in parallel.

Note: These are starting conditions and should be optimized to achieve the target 5-20% degradation.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol outlines the steps for investigating degradation under oxidative conditions. The same principles apply to acid, base, and thermal stress.

  • Preparation: Prepare a stock solution of 2-Amino-3-(o-tolyl)propan-1-ol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • Transfer 1 mL of the stock solution into a clear glass vial.

    • Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

    • Prepare a control sample by adding 1 mL of water instead of H₂O₂.

    • Store both vials at room temperature, protected from light.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching (Optional but Recommended): If necessary, the reaction can be stopped by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) or by significant dilution with the mobile phase.

  • Analysis: Dilute the aliquots with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze immediately using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method Development

A robust HPLC method is required to separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a PDA/DAD detector. LC-MS is highly recommended for identifying unknown degradant peaks. [7]* Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine, leading to better peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at 220 nm and 265 nm, or use a PDA to scan from 200-400 nm to identify the optimal wavelength for all components.

  • Method Validation: Once developed, the method must be validated for specificity by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. [8]

References

  • SAFETY DATA SHEET. (n.d.).
  • (S)-2-amino-3-(o-tolyl)propan-1-ol | 938462-33-0. (n.d.). ChemScene.
  • SAFETY DATA SHEET. (2024-12-02).
  • SAFETY DATA SHEET. (2025-12-18).
  • Forced degradation studies. (2016-12-14). MedCrave online.
  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR), 8(6), 954.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). ACS Omega.
  • SAFETY DATA SHEET - (S)-(+)-2-Amino-1-propanol. (2025-12-18). Fisher Scientific.
  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis.
  • Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. (n.d.). Benchchem.
  • Method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities. (n.d.). Benchchem.
  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (n.d.). ResearchGate.

Sources

Technical Support Center: Enhancing the Enantiomeric Excess of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral amine intermediate, 2-Amino-3-(o-tolyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are seeking to enhance the enantiomeric excess (e.e.) of this valuable chiral building block. Achieving high enantiopurity is critical, as distinct enantiomers can possess vastly different pharmacological and toxicological profiles.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore troubleshooting common issues in classical and enzymatic resolutions, outline analytical best practices, and introduce advanced strategies to overcome theoretical yield limitations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the chiral enrichment of 2-Amino-3-(o-tolyl)propan-1-ol.

Q1: My initial enantiomeric excess (e.e.) measurement is inconsistent. How can I get a reliable value?

A1: Accurate e.e. determination is the bedrock of any enhancement strategy. Inconsistent results often stem from a suboptimal analytical method. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for resolving and quantifying enantiomers of chiral amines and amino alcohols.[1][2]

  • Expert Insight: For a polar, ionic compound like an amino alcohol, a macrocyclic glycopeptide-based CSP (such as teicoplanin) is often more effective than polysaccharide-based CSPs, as they are compatible with a wider range of aqueous and organic mobile phases. Direct analysis on these columns avoids the need for derivatization, which can introduce impurities and additional steps.

  • Troubleshooting Poor Separation:

    • Optimize Mobile Phase: If you see poor resolution, systematically vary the ratio of your organic modifier (e.g., isopropanol, methanol) to the non-polar solvent (e.g., n-hexane).[1][3] For amino alcohols, adding a small amount (e.g., 0.1%) of an amine modifier like diethylamine can significantly improve peak shape and resolution.[3]

    • Check Elution Order: Always inject a racemic standard to confirm the elution order of the (R) and (S) enantiomers before analyzing your resolved samples.[3]

    • Consider a Different CSP: If optimization fails, the chiral selector may not be suitable. Polysaccharide-derived CSPs (e.g., cellulose or amylose phenylcarbamates) are excellent alternatives and offer different chiral recognition mechanisms.[1]

Q2: I'm using classical resolution with tartaric acid, but my e.e. is stuck below 80% even after multiple recrystallizations. What's going wrong?

A2: This is a very common limitation of diastereomeric salt crystallization. The success of this method depends entirely on the solubility difference between the two diastereomeric salts formed (e.g., (R)-amine-(+)-tartrate vs. (S)-amine-(+)-tartrate).[4]

  • Causality: A low e.e. ceiling suggests that the solubilities of your two diastereomeric salts are too similar in the chosen solvent system. During crystallization, the less soluble salt precipitates, but a significant amount of the more soluble salt co-precipitates or remains in the mother liquor, limiting the achievable purity.[4]

  • Troubleshooting & Optimization Strategy:

    • Expand Your Resolving Agent Screen: Do not limit yourself to tartaric acid. Test other commercially available chiral acids like dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid[5], or mandelic acid. The goal is to find a pairing that forms a diastereomeric salt with significantly lower solubility.

    • Systematic Solvent Screening: The solvent has a profound impact on salt solubility. Create a small-scale screening array with different solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water). The ideal solvent will maximize the solubility difference.

    • Control Cooling Rate: Rapid cooling traps impurities and the undesired diastereomer. Employ a slow, controlled cooling profile to allow for proper crystal lattice formation. Seeding the supersaturated solution with a few crystals of the desired high-e.e. diastereomeric salt can dramatically improve the final purity.

    • Understand the Yield Limitation: Remember that classical resolution has a theoretical maximum yield of 50% for the desired enantiomer, as the other half is discarded (or must be racemized and recycled).[4]

Q3: I want to try enzymatic kinetic resolution. How do I select the right enzyme and conditions?

A3: Enzymatic Kinetic Resolution (EKR) is a powerful method that leverages the high stereoselectivity of enzymes, most commonly lipases. The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic substrate, leaving the unreacted enantiomer enriched.

  • Expert Insight: The key to a successful EKR is stopping the reaction at or near 50% conversion. At this point, you can theoretically achieve >99% e.e. for both the unreacted starting material and the newly formed product, assuming the enzyme is highly selective.

  • Common Pitfalls & Solutions:

    • Poor Enantioselectivity (Low E-value): The enzyme is not differentiating well between the enantiomers.

      • Solution: Screen a panel of lipases. Lipase from Candida antarctica B (CALB, often immobilized as Novozym 435) is a robust starting point, but lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have also shown excellent results for resolving amino alcohols and related structures.[6][7]

    • Slow or No Reaction: The enzyme is inactive under your conditions.

      • Solution: Ensure your organic solvent is anhydrous if performing a transesterification. Check the optimal temperature for the enzyme (typically 30-50 °C). Ensure the chosen acyl donor (e.g., vinyl acetate, ethyl acetate) is suitable.

    • Overshooting 50% Conversion: This leads to a decrease in the e.e. of the remaining starting material.

      • Solution: Monitor the reaction progress closely using chiral HPLC. Take aliquots every few hours to track both conversion and the e.e. of the substrate and product.

Q4: Is there any way to overcome the 50% yield limit of a standard resolution?

A4: Yes. The most effective strategy is Crystallization-Induced Dynamic Resolution (CIDR) . This advanced technique combines the crystallization of the desired diastereomeric salt with the in-situ racemization of the unwanted enantiomer remaining in the solution.[8]

  • How it Works:

    • You form diastereomeric salts as in a classical resolution.

    • The less soluble, desired diastereomer begins to crystallize.

    • A racemization catalyst is added to the system. This catalyst converts the undesired enantiomer (which is concentrated in the solution) back into the racemic mixture.

    • As the desired enantiomer is continuously removed from the solution via crystallization, the equilibrium is driven towards its formation, allowing for theoretical yields approaching 100%.

  • Applicability: While developing a CIDR process requires significant research, it is a powerful tool for large-scale production. Methods exist for the racemization of α-chiral amines using photoredox catalysis, which could be adapted for 2-Amino-3-(o-tolyl)propan-1-ol.[8]

Experimental Protocols & Workflows
Protocol 1: Baseline e.e. Determination by Chiral HPLC

This protocol provides a starting point for analyzing 2-Amino-3-(o-tolyl)propan-1-ol. Optimization will likely be required.

  • Column: Chiralpak® IA or a similar amylose-based CSP.

  • Mobile Phase: n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-Amino-3-(o-tolyl)propan-1-ol in the mobile phase.

    • Analyte Sample: Dissolve the experimental sample to a concentration of ~0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[3]

  • Procedure:

    • Inject the racemic standard to determine the retention times (t_R) of both enantiomers and calculate the resolution factor (R_s).

    • Inject the analyte sample.

    • Calculate e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.[9]

Diagram: Decision Workflow for e.e. Enhancement

G start Start: Racemic 2-Amino-3-(o-tolyl)propan-1-ol check_ee Accurate e.e. Analysis? (Chiral HPLC) start->check_ee develop_hplc Develop & Validate Chiral HPLC Method (Protocol 1) check_ee->develop_hplc No method_choice Select Enhancement Strategy check_ee->method_choice Yes develop_hplc->method_choice classical Classical Resolution (Diastereomeric Salt) method_choice->classical < 10g Scale Fastest Dev. Time enzymatic Enzymatic Kinetic Resolution (EKR) method_choice->enzymatic High Selectivity Needed asymmetric Asymmetric Synthesis (Long-Term) method_choice->asymmetric New Synthesis Route classical_details Screen Resolving Agents & Solvents. Optimize Crystallization. Max Yield: 50% classical->classical_details enzymatic_details Screen Enzyme Library (e.g., Lipases). Monitor to ~50% Conversion. enzymatic->enzymatic_details end End: High e.e. Product asymmetric->end ee_achieved Target e.e. Achieved? classical_details->ee_achieved enzymatic_details->ee_achieved asymmetric_details Design new route using chiral catalysts or auxiliaries. Avoids resolution. cidr Advanced Strategy: Crystallization-Induced Dynamic Resolution (CIDR) (Yield > 50%) ee_achieved->cidr No, need >50% yield ee_achieved->end Yes cidr->end

Caption: Decision tree for selecting an appropriate e.e. enhancement method.

Data Summary & Comparison

Table 1: Comparison of Primary e.e. Enhancement Methodologies

MethodPrincipleTypical e.e. AchievedMax. Yield (Theoretical)Key AdvantagesKey Disadvantages
Diastereomeric Salt Crystallization Fractional crystallization of diastereomeric salts with different solubilities.[4]80-98% (often requires multiple recrystallizations)50%Technically simple, well-established, cost-effective reagents.Laborious, solvent-intensive, yield limited to 50%, success is unpredictable.[4]
Enzymatic Kinetic Resolution (EKR) Enzyme selectively modifies one enantiomer, allowing separation from the unreacted one.[10]>99%50% (for each enantiomer)Very high selectivity (high e.e.), mild reaction conditions, environmentally friendly.Enzymes can be expensive, requires screening, must be stopped at ~50% conversion.
Asymmetric Synthesis Direct synthesis of the desired enantiomer using chiral catalysts, reagents, or auxiliaries.[11][12]>95%~100%High theoretical yield, avoids resolution steps, highly efficient.[4]Requires significant route development, catalysts can be expensive and sensitive.
Crystallization-Induced Dynamic Resolution (CIDR) Combines crystallization of the desired enantiomer with in-situ racemization of the other.[8]>99%~100%Overcomes the 50% yield barrier of classical resolution.Mechanistically complex, requires development of a compatible racemization method.
Protocol 2: General Workflow for Diastereomeric Salt Resolution

This outlines the logical steps for developing a classical resolution.

Diagram: Diastereomeric Salt Resolution Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation & Analysis start Dissolve Racemic Amine & Chiral Acid in Solvent cool Slow, Controlled Cooling (Optional: Seeding) start->cool precipitate Less Soluble Diastereomer Precipitates cool->precipitate filter Filter & Wash Crystals precipitate->filter mother_liquor Mother Liquor (Contains more soluble diastereomer) liberate Dissolve Crystals & Add Base to Liberate Free Amine filter->liberate extract Extract Enriched Amine liberate->extract analyze Analyze e.e. by Chiral HPLC extract->analyze

Caption: General experimental workflow for chiral resolution via crystallization.

References
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
  • Meinhardt, J. M., et al. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. J. Am. Chem. Soc., 147, 25851–25857. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Chemistry. [Link]

  • What is the chemical method for the resolution of (+) tartaric acid?. Quora. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. [Link]

  • 2-Amino-1-phenyl-1,3-propanediol Derivatives. New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones. Semantic Scholar. [Link]

  • Resolution of racemic 1-amino-2-propanol. ResearchGate. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

Sources

resolving common issues in the purification of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Amino-3-(o-tolyl)propan-1-ol (CAS No. 938462-33-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance purity, yield, and reproducibility.

Introduction

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol with significant applications in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is structured to provide practical, experience-based solutions to common purification hurdles.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-Amino-3-(o-tolyl)propan-1-ol, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing a significant loss of material after attempting to recrystallize my crude 2-Amino-3-(o-tolyl)propan-1-ol. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a frequent issue that can often be resolved by optimizing the solvent system and procedural steps.[1]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, a significant amount will remain in the mother liquor.1. Solvent Screening: Test a range of solvents and solvent mixtures. Common systems for amino alcohols include hexane/ethyl acetate, toluene, and ethanol/water.[2] 2. Mixed Solvent Systems: If a single solvent is not ideal, try a binary system. Dissolve the compound in a "good" solvent (high solubility) and add a "poor" solvent (low solubility) dropwise until turbidity appears. Gently warm to redissolve and then cool slowly.[2]
Excessive Solvent Volume Using too much solvent will keep the compound dissolved even at low temperatures, leading to poor crystal formation and low recovery.[1]1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Concentrate the Mother Liquor: After the first filtration, concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[3]
Premature Crystallization If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to losses.1. Preheat Apparatus: Warm the funnel and receiving flask before filtration. 2. Work Quickly: Perform the hot filtration as rapidly as possible to minimize cooling.
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice, which may necessitate further purification steps and lead to overall lower yield.[1]1. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[3]
Issue 2: Oiling Out During Recrystallization

Question: Instead of forming crystals, my compound separates as an oil upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or an inappropriate solvent.[1][3]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
High Impurity Concentration Impurities can depress the melting point of the mixture, causing it to separate as a liquid.1. Pre-purification: Consider a preliminary purification step like a simple column filtration to remove gross impurities. 2. Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1]
Solvent Issues The boiling point of the solvent may be too high, or the compound's solubility may change too drastically with a small temperature change.1. Add More Solvent: Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly.[1] 2. Change Solvent System: Select a solvent with a lower boiling point or a different polarity.
Rapid Saturation If the solution becomes supersaturated too quickly, the compound may not have enough time to form an ordered crystal lattice.1. Slower Cooling: As mentioned previously, ensure a slow cooling rate. 2. Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[3]
Issue 3: Incomplete Separation of Impurities by Column Chromatography

Question: I am running a silica gel column, but some impurities are co-eluting with my product. How can I improve the separation?

Answer: Achieving good separation in column chromatography depends on the choice of stationary phase, mobile phase, and proper technique.[4]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Inappropriate Eluent Polarity If the eluent is too polar, both the product and impurities will travel quickly down the column with little separation. If it's not polar enough, everything will remain at the top.1. TLC Optimization: First, find the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired compound.[4] 2. Gradient Elution: Start with a less polar solvent and gradually increase the polarity. For amino alcohols, a gradient of methanol in chloroform or dichloromethane is often effective.[5]
Column Overloading Applying too much sample to the column will result in broad bands that overlap, leading to poor separation.1. Proper Loading: As a rule of thumb, use about 1g of crude material for every 20-50g of silica gel. 2. Dry Loading: For compounds that are not highly soluble in the initial eluent, consider adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the top of the column.
Poor Column Packing Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and poor separation.[4]1. Slurry Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column in one continuous motion to ensure even packing.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Amino-3-(o-tolyl)propan-1-ol?

A1: The impurity profile depends heavily on the synthetic route. Common impurities in amino alcohols can include:

  • Unreacted Starting Materials: For example, if synthesized from the corresponding amino acid, residual starting material may be present.

  • Byproducts of the Reaction: Side reactions can lead to the formation of structurally related impurities.

  • Isomers: If a non-stereospecific synthesis is used, the undesired enantiomer or diastereomers may be present.

  • Solvents: Residual solvents from the synthesis and workup.

  • Degradation Products: Amino alcohols can be susceptible to oxidation or other degradation pathways.[6]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity. Chiral HPLC is necessary to determine the enantiomeric excess (ee).[7]

  • Melting Point: A sharp melting point range is a good indicator of purity.

Q3: My compound is a free amine. Do I need to take any special precautions during silica gel chromatography?

A3: Yes, free amines can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor recovery. To mitigate this, you can:

  • Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol.

  • Use deactivated silica gel or an alternative stationary phase like alumina.

Q4: Can I purify 2-Amino-3-(o-tolyl)propan-1-ol by distillation?

A4: While some amino alcohols can be purified by vacuum distillation, they can also be prone to decomposition at high temperatures. It is advisable to first attempt purification by recrystallization or chromatography. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.

Experimental Protocols

Protocol 1: Recrystallization of 2-Amino-3-(o-tolyl)propan-1-ol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a potential recrystallization solvent (e.g., ethyl acetate/hexane mixture) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is too good. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but the compound will crash out upon cooling.

  • Dissolution: Place the crude 2-Amino-3-(o-tolyl)propan-1-ol in an Erlenmeyer flask. Add the chosen solvent system in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding the hot solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification using a silica gel column.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for 2-Amino-3-(o-tolyl)propan-1-ol is a mixture of dichloromethane and methanol. Gradually increase the methanol concentration until the desired Rf value (around 0.3) is achieved.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just above the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Amino-3-(o-tolyl)propan-1-ol.

Visualizations

Workflow for Troubleshooting Recrystallization

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Oiling Out cool->oiling_out Problem low_yield Low Yield crystals->low_yield pure_product Pure Product crystals->pure_product induce Induce Crystallization (Scratch, Seed) no_crystals->induce reheat Reheat, Add More 'Good' Solvent oiling_out->reheat induce->crystals reheat->cool concentrate Concentrate Mother Liquor low_yield->concentrate concentrate->cool G start Crude 2-Amino-3-(o-tolyl)propan-1-ol is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure Is the product pure after recrystallization? recrystallize->is_pure is_pure->column No done Purification Complete is_pure->done Yes is_pure_after_column Is the product pure? column->is_pure_after_column is_pure_after_column->done Yes further_steps Consider Further Steps: - Chiral Resolution - Salt Formation is_pure_after_column->further_steps No

Caption: A decision-making guide for selecting an appropriate purification strategy.

References

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • De Kimpe, N., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Malaria Journal, 10(1), 376. [Link]

  • Google Patents. (n.d.). CN1887855A - Prepn of (S)-(+)-2-amino propanol.
  • Royal Society of Chemistry. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 13(53), 35825-35830. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Royal Society of Chemistry. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 13(53), 35825-35830. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • Frontiers. (2023, May 3). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]

  • Google Patents. (n.d.). US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
  • Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). [Link]

  • Wiley Online Library. (2012, April). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Indian Patents. (n.d.). a process for the possession of pure 3-amino-1, 2-propanediol. [Link]

  • Frontiers. (2023, May 4). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]

  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]

  • ResearchGate. (2025, August 7). Resolution of racemic 1-amino-2-propanol. [Link]

  • ACS Publications. (2023, July 14). Genetic Encoding of Arylazopyrazole Phenylalanine for Optical Control of Translation. [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters - Supporting Information. [Link]

  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

  • Google Patents. (n.d.).

Sources

impact of starting material quality on 2-Amino-3-(o-tolyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this synthesis. Our focus is to equip you with the necessary knowledge to navigate the challenges associated with starting material quality and to ensure a successful and reproducible synthesis.

The Critical Impact of Starting Material Quality

The successful synthesis of 2-Amino-3-(o-tolyl)propan-1-ol is fundamentally linked to the quality of the starting materials, most notably o-tolualdehyde. The presence of impurities can significantly impact reaction kinetics, yield, and the purity of the final product, often leading to complex purification challenges. This guide will delve into a robust synthetic strategy and provide detailed troubleshooting for issues arising from suboptimal starting material quality.

A common and problematic impurity in o-tolualdehyde is o-toluic acid, which forms through oxidation. The acidic nature of this impurity can interfere with base-catalyzed reactions and subsequent reduction steps, making its identification and mitigation crucial for a successful synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol.

Q1: My Henry reaction is not proceeding to completion, or the yield of the nitro alcohol intermediate is very low. What could be the cause?

A1: A low yield in the Henry reaction is a common issue and can often be traced back to the quality of your o-tolualdehyde. The Henry reaction is base-catalyzed, and the presence of acidic impurities, such as o-toluic acid, will neutralize the base, effectively inhibiting the reaction.[1] It is crucial to use high-purity o-tolualdehyde or to purify it before use. Additionally, ensure that your nitromethane is dry and that the reaction is conducted under anhydrous conditions, as water can also interfere with the reaction.

Q2: I am observing a complex mixture of byproducts in my reaction. What are the likely side reactions?

A2: The formation of multiple byproducts can be due to several factors. Besides the desired Henry reaction, o-tolualdehyde can undergo self-condensation (an aldol condensation) if the reaction conditions are not optimized.[2] Furthermore, if the temperature is not controlled, dehydration of the initially formed β-nitro alcohol can occur, leading to the formation of a nitroalkene. The presence of impurities in the starting aldehyde can also lead to a cascade of undefined side reactions.

Q3: The reduction of the nitro alcohol intermediate is not clean, and I am getting a mixture of products. Why is this happening?

A3: The reduction of the nitro group to a primary amine is a sensitive step. If your nitro alcohol intermediate is impure, these impurities can interfere with the reducing agent. For instance, if acidic impurities were carried over from the first step, they could react with hydride-based reducing agents.[3] The choice of reducing agent is also critical for chemoselectivity. For the reduction of a nitro group in the presence of a hydroxyl group, catalytic hydrogenation or certain metal-hydride systems are generally effective.[4]

Q4: How can I effectively purify the final product, 2-Amino-3-(o-tolyl)propan-1-ol?

A4: Amino alcohols can be challenging to purify by silica gel chromatography due to their polarity and basicity, which can lead to tailing and poor separation. A highly effective method for purifying basic compounds like 2-Amino-3-(o-tolyl)propan-1-ol is to form a salt, such as the hydrochloride or oxalate salt, and recrystallize it.[4] The purified salt can then be neutralized to provide the pure amino alcohol. Acid-base extraction during the workup is also a powerful technique to separate the basic product from neutral and acidic impurities.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their causes, and actionable solutions.

Problem Potential Cause Suggested Solution
Low Yield of Nitro Alcohol 1. Acidic Impurities in o-tolualdehyde: o-Toluic acid neutralizes the base catalyst.1a. Purity Check: Analyze the starting aldehyde by titration or NMR to quantify acidic impurities. 1b. Purification: Purify the aldehyde by distillation or by washing an ethereal solution with a mild base (e.g., NaHCO₃ solution), followed by drying and solvent removal.
2. Insufficient Base: The amount of base may not be sufficient to catalyze the reaction effectively, especially if acidic impurities are present.2a. Stoichiometry: Use a stoichiometric amount of a suitable base, such as a tertiary amine (e.g., triethylamine) or a catalytic amount of a stronger, non-nucleophilic base like DBU.[5]
3. Reversible Reaction: The Henry reaction is reversible and may not proceed to completion under certain conditions.[1]3a. Temperature Control: Running the reaction at a lower temperature can sometimes favor the forward reaction.[6]
Formation of Nitroalkene 1. Dehydration of Nitro Alcohol: This is often promoted by higher temperatures or the presence of a strong base.1a. Mild Conditions: Use a milder base and maintain a low reaction temperature.
Incomplete Reduction of Nitro Group 1. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.1a. Fresh Reagent: Use a fresh bottle of the reducing agent. 1b. Proper Handling: Handle moisture-sensitive reducing agents under an inert atmosphere.
2. Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate.2a. Molar Ratio: Ensure an adequate molar excess of the reducing agent is used.
Complex Product Mixture after Reduction 1. Impure Nitro Alcohol Intermediate: Impurities from the first step are carried over and react with the reducing agent.1a. Intermediate Purification: Purify the nitro alcohol intermediate before the reduction step, for example, by column chromatography or crystallization.
Difficulty in Product Isolation 1. Product is Water-Soluble: Amino alcohols can have significant water solubility, leading to losses during aqueous workup.1a. Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the product. 1b. Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be used.
2. Emulsion Formation during Extraction: The presence of the amine can lead to the formation of stable emulsions.2a. Brine Wash: Add a small amount of brine to the separatory funnel to help break up emulsions.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol, incorporating quality control checkpoints.

Part 1: Synthesis of 2-Nitro-1-(o-tolyl)ethanol (Henry Reaction)

Materials:

  • o-Tolualdehyde (high purity, >98%)

  • Nitromethane

  • Triethylamine (TEA)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Starting Material Quality Check: Before starting, it is recommended to check the purity of the o-tolualdehyde. A simple ¹H NMR can reveal the presence of o-toluic acid (carboxyl proton signal around 12 ppm).

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde (1.0 eq) in anhydrous methanol.

  • Add nitromethane (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[2] The starting aldehyde will have a higher Rf value than the more polar nitro alcohol product.

  • Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-nitro-1-(o-tolyl)ethanol, which can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Part 2: Reduction of 2-Nitro-1-(o-tolyl)ethanol to 2-Amino-3-(o-tolyl)propan-1-ol

Materials:

  • 2-Nitro-1-(o-tolyl)ethanol (from Part 1)

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium formate)

  • Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or water for quenching

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-nitro-1-(o-tolyl)ethanol (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro alcohol is consumed.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

  • A granular precipitate will form. Stir the mixture vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-Amino-3-(o-tolyl)propan-1-ol.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis of 2-Amino-3-(o-tolyl)propan-1-ol cluster_troubleshooting Troubleshooting Start Start Synthesis HenryRxn Henry Reaction Start->HenryRxn Reduction Reduction Step HenryRxn->Reduction LowYieldHenry Low Yield in Henry Rxn? HenryRxn->LowYieldHenry SideProductsHenry Side Products in Henry Rxn? HenryRxn->SideProductsHenry Purification Purification Reduction->Purification IncompleteReduction Incomplete Reduction? Reduction->IncompleteReduction FinalProduct Final Product Purification->FinalProduct PurificationIssues Purification Issues? Purification->PurificationIssues LowYieldHenry->SideProductsHenry No CheckAldehydePurity Check Aldehyde Purity LowYieldHenry->CheckAldehydePurity Yes SideProductsHenry->Reduction No OptimizeBase Optimize Base/Conditions SideProductsHenry->OptimizeBase Yes IncompleteReduction->PurificationIssues No CheckReducerActivity Check Reducer Activity IncompleteReduction->CheckReducerActivity Yes PurificationIssues->FinalProduct No SaltCrystallization Try Salt Crystallization PurificationIssues->SaltCrystallization Yes CheckAldehydePurity->OptimizeBase

Caption: Troubleshooting workflow for the synthesis.

References

  • Wikipedia. (2023). Henry reaction. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • Kim, D. H., et al. (2009). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Bulletin of the Korean Chemical Society, 30(7), 1489-1492.
  • Royal Society of Chemistry. (2013). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Yu, C., & Hu, L. (2002). Succesful Baylis Hillman Reaction of Acrylamide with Aromatic Aldehydes. The Journal of Organic Chemistry, 67(1), 219-223.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Graczyk, H., et al. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 26(19), 5997.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Química Orgánica. Reduction of nitro to amino and oxidation of amino to nitro. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Mondal, T., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)₂. Molecules, 26(20), 6171.
  • ResearchGate. Examples of Henry reaction between aliphatic aldehydes and nitromethane. [Link]

  • Ghaffari, S., et al. (2017). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 9(1), 103-110.
  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]

  • ChemTube3D. Baylis-Hillman Reaction. [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Faverio, C., et al. (2020). Ammonia–Borane-Mediated Reduction of Nitroalkenes. SynOpen, 4(04), 116-122.
  • Semantic Scholar. Novel aprotic polar solvents for facile Baylis-Hillman reaction. [Link]

  • Semantic Scholar. Ammonia–Borane-Mediated Reduction of Nitroalkenes. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Ammonia–Borane-Mediated Reduction of Nitroalkenes. [Link]

  • ResearchGate. Determination of o-toluic acid and its micro amounts of impurities in industrial products by HPLC. [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. [Link]

  • RSC Publishing. Protic additives or impurities promote imine reduction with pinacolborane. [Link]

  • University of California, Berkeley. (2018). Synthesis and Reactivity of Electron-Deficient Boron Species. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Google Patents. (2012). EP2468712A1 - Method for producing and purifying 3-aminopropanol.

Sources

Technical Support Center: Minimizing Impurities in 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-3-(o-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral intermediate. By understanding the root causes of impurity formation and implementing robust analytical and purification strategies, you can ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Amino-3-(o-tolyl)propan-1-ol?

A1: The two most prevalent synthetic strategies for preparing 2-Amino-3-(o-tolyl)propan-1-ol and its analogs are:

  • Reduction of a Nitro-Alcohol Precursor: This route typically involves the Henry reaction (nitroaldol reaction) between o-tolylacetaldehyde and nitromethane to form 1-(o-tolyl)-2-nitropropan-1-ol, followed by reduction of the nitro group.

  • Reductive Amination: This approach can start from a corresponding keto-alcohol or amino-ketone, which is then subjected to amination with an amine source (like ammonia or a protected amine) in the presence of a reducing agent.

Q2: I'm observing poor yield in my reduction of the nitro-alcohol precursor. What could be the cause?

A2: Low yields in the reduction of nitro-alcohols can stem from several factors. Incomplete reduction is a common issue, often due to catalyst deactivation or insufficient reducing agent. Over-reduction is another possibility, where the primary alcohol is further reduced. The choice of reducing agent and reaction conditions are critical; for instance, catalytic hydrogenation (e.g., with H₂/Pd-C) is a common method, but issues with catalyst poisoning can arise.

Q3: My final product shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?

A3: The impurity profile of your 2-Amino-3-(o-tolyl)propan-1-ol will largely depend on your synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Residual o-tolylacetaldehyde, nitromethane, or the intermediate nitro-alcohol.

  • Diastereomers: The target molecule has two chiral centers, leading to the potential for diastereomeric impurities (e.g., syn and anti isomers). Their formation is highly dependent on the stereoselectivity of your reaction.[1]

  • Over-reduction Products: If using a strong reducing agent, the aromatic ring or the primary alcohol could be reduced.

  • Side-Reaction Products: Aldol condensation of the starting aldehyde or other side reactions can lead to various byproducts.

Q4: How can I confirm the identity of an unknown impurity?

A4: A combination of analytical techniques is essential for impurity identification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can provide the molecular weight of the impurity.[2] Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy will help elucidate its structure. Comparing the spectral data with that of suspected byproducts synthesized intentionally on a small scale can confirm their identity.

Q5: What is the best general approach to purify my crude 2-Amino-3-(o-tolyl)propan-1-ol?

A5: A multi-step purification strategy is often necessary.

  • Aqueous Workup: An initial acid-base extraction can remove many acidic or basic impurities.

  • Recrystallization: This is a powerful technique for removing impurities with different solubility profiles. A systematic solvent screening is recommended to find the optimal solvent or solvent mixture.[3]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a common and effective method.[4]

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during your experiments, along with detailed protocols and the rationale behind them.

Issue 1: Presence of Diastereomeric Impurities

The formation of diastereomers is a common challenge in the synthesis of molecules with multiple chiral centers like 2-Amino-3-(o-tolyl)propan-1-ol.

Causality: The relative stereochemistry of the amino and hydroxyl groups is established during the key bond-forming step (e.g., the nitroaldol reaction or the reduction of a ketone). The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio.

Troubleshooting Workflow:

start Diastereomeric Impurity Detected step1 Analyze Diastereomeric Ratio (e.g., Chiral HPLC, NMR) start->step1 step2 Optimize Reaction Conditions step1->step2 Ratio > desired specification step3 Purification of Diastereomers step1->step3 Ratio < desired specification step2->step1 Re-run reaction end Pure Diastereomer Obtained step3->end start Incomplete Reaction Detected step1 Analyze Reaction Mixture (TLC, HPLC, GC-MS) start->step1 step2 Optimize Reaction Parameters step1->step2 Significant Starting Material/Intermediate step3 Purification step1->step3 Minor Impurities step2->step1 Re-run reaction end Pure Product step3->end start Starting Material Residue Detected step1 Quantify Residue (GC-MS, HPLC) start->step1 step2 Optimize Work-up Procedure step1->step2 Residue above acceptable limit step3 Final Purification step1->step3 Trace Residue step2->step1 Re-process end High Purity Product step3->end

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-3-(o-tolyl)propan-1-ol and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds and serving as a versatile chiral building block in asymmetric synthesis. The specific arrangement of the amino, hydroxyl, and aryl groups provides a pharmacophore capable of engaging with a variety of biological targets. This guide focuses on 2-Amino-3-(o-tolyl)propan-1-ol , a specific derivative of this class. Our objective is to provide an in-depth comparative analysis, elucidating the subtle yet significant impact of structural modifications on the compound's physicochemical and biological properties. By examining its relationship with key analogs—including positional isomers and the parent phenyl compound—we aim to derive critical structure-activity relationship (SAR) insights for researchers in drug discovery and development.

Profile of the Core Compound: (S)-2-Amino-3-(o-tolyl)propan-1-ol

2-Amino-3-(o-tolyl)propan-1-ol features a propan-1-ol backbone with an amino group at the C2 position and an ortho-tolyl (2-methylphenyl) group at the C3 position. The ortho placement of the methyl group introduces specific steric and electronic characteristics that differentiate it from its isomers and parent compounds.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₅NO[1]

  • Molecular Weight: 165.23 g/mol [1]

  • Topological Polar Surface Area (TPSA): 46.25 Ų[1]

  • Computed logP: 0.85712[1]

These computed values suggest a molecule with moderate polarity and good potential for oral bioavailability, according to Lipinski's rule of five. The TPSA, a key indicator of a molecule's ability to cross cell membranes, is well within the range for CNS-active drugs.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Suspend Nitroalkene in Ethanol B Add Iron Powder A->B C Add Acetic Acid B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool and Filter E->F G Concentrate & Redissolve F->G H Neutralize with NaHCO₃ G->H I Extract with DCM H->I J Dry and Concentrate I->J K Purify via Column Chromatography J->K

Sources

A Comparative Guide to Validating the Biological Efficacy of Novel 2-Amino-3-(o-tolyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel 2-Amino-3-arylpropan-1-ol derivatives, using 2-Amino-3-(o-tolyl)propan-1-ol as a representative candidate. The structural similarity of this scaffold to known monoamine reuptake inhibitors suggests a high probability of activity within the central nervous system, particularly as a potential antidepressant or anxiolytic agent.

Our approach is built on a logical, multi-tiered validation process, beginning with molecular target engagement and culminating in behavioral efficacy models. We will compare the hypothetical performance of our lead compound against established therapeutic agents—Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)—to benchmark its potential clinical utility. Every protocol herein is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

The 2-amino-3-arylpropan-1-ol backbone is a classic pharmacophore that interacts with monoamine transporters. We hypothesize that 2-Amino-3-(o-tolyl)propan-1-ol functions by inhibiting the reuptake of key neurotransmitters like serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action increases the concentration and duration of these neurotransmitters, enhancing signaling, a mechanism central to the action of most modern antidepressants.[1][2] The primary molecular targets are therefore the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET).

To validate this, our first step is to confirm target engagement and rule out other potential mechanisms, such as the inhibition of monoamine oxidase (MAO), an enzyme responsible for neurotransmitter degradation.[3]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron PreNeuron Vesicle with 5-HT & NE Synapse Synaptic Cleft PreNeuron->Synapse Release SERT SERT MAO MAO SERT->MAO Degradation Pathway NET NET NET->MAO Degradation Pathway Receptor Postsynaptic Receptors Synapse->SERT Reuptake Synapse->NET Reuptake Synapse->Receptor Signal Compound 2-Amino-3-(o-tolyl) propan-1-ol Compound->SERT Inhibition Compound->NET Inhibition

Caption: Hypothesized action at a monoaminergic synapse.

Part 1: In Vitro Validation of Target Engagement and Selectivity

The initial phase focuses on quantifying the compound's interaction with its primary molecular targets. This is critical to confirm the mechanism of action and establish a potency profile.

Experiment 1: Monoamine Oxidase (MAO) Inhibition Assay

Causality: Before assessing transporter inhibition, it is crucial to determine if the compound affects monoamine metabolism. MAO inhibitors represent an older class of antidepressants.[3] Ruling out significant MAO-A or MAO-B inhibition clarifies that any efficacy is likely due to reuptake blockade. We will use a continuous spectrophotometric or fluorometric assay to measure the activity of MAO-A and MAO-B in the presence of our test compound.[4][5]

Protocol: Spectrophotometric MAO Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[4]

  • Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.[3]

  • Procedure: a. Prepare serial dilutions of 2-Amino-3-(o-tolyl)propan-1-ol (e.g., 1 nM to 100 µM). b. In a 96-well plate, add the MAO enzyme, assay buffer, and the test compound or vehicle. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate. e. Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) by measuring absorbance changes at 316 nm or 250 nm, respectively, over 30 minutes.[3]

  • Controls:

    • Positive Control (MAO-A): Clorgyline.[5]

    • Positive Control (MAO-B): Selegiline (Deprenyl).[5]

    • Negative Control: Vehicle (e.g., DMSO).

  • Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experiment 2: Monoamine Transporter Inhibition Assays

Causality: This is the central experiment to validate our hypothesis. We will measure the compound's ability to inhibit the uptake of radiolabeled or fluorescent substrates into cells expressing the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. This allows us to determine potency (IC50) and selectivity.

Protocol: Radioligand Uptake Inhibition Assay

  • Cell Lines: Use HEK293 or CHO cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • ³H-Serotonin (for hSERT)

    • ³H-Norepinephrine (for hNET)

    • ³H-Dopamine (for hDAT)

  • Procedure: a. Plate the cells in 96-well plates. b. Add serial dilutions of 2-Amino-3-(o-tolyl)propan-1-ol and incubate for 20 minutes at 37°C. c. Add the corresponding radioligand and incubate for a further 10-15 minutes. d. Terminate the uptake by rapid washing with ice-cold buffer. e. Lyse the cells and measure the retained radioactivity using a scintillation counter.

  • Controls:

    • Positive Control (SSRI): Fluoxetine or Sertraline.[1]

    • Positive Control (SNRI): Venlafaxine or Duloxetine.[2]

    • Negative Control: Vehicle.

  • Analysis: Determine the IC50 values for each transporter. Calculate selectivity ratios (e.g., IC50 NET / IC50 SERT) to classify the compound's profile.

Comparative In Vitro Data Summary

The table below presents hypothetical data for our lead compound compared to industry standards. A desirable profile might be potent, balanced SERT/NET inhibition with low affinity for DAT (minimizing abuse potential) and negligible MAO activity.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)NET/SERT Ratio
2-Amino-3-(o-tolyl)propan-1-ol >10,000>10,0001525>2,0001.67
Fluoxetine (SSRI)>10,000>10,0002.52502,000100
Venlafaxine (SNRI)>10,000>10,000822,480>10,00030
Duloxetine (SNRI)>10,000>10,0000.87.55009.4

Note: Data for Fluoxetine, Venlafaxine, and Duloxetine are representative literature values. The data for the test compound is hypothetical.

Part 2: In Vivo Validation of Behavioral Efficacy

After confirming the molecular mechanism, the next crucial step is to assess whether target engagement translates into a therapeutic-like effect in living organisms. We utilize validated rodent behavioral models that are predictive of antidepressant and anxiolytic activity in humans.[6]

cluster_workflow Preclinical Validation Workflow A Compound Synthesis 2-Amino-3-(o-tolyl)propan-1-ol B In Vitro Screening A->B C MAO Inhibition Assay (Target Specificity) B->C D Transporter Binding Assays (SERT, NET, DAT Potency) B->D E In Vivo Behavioral Models D->E Potent & Selective? F Forced Swim Test (FST) (Antidepressant-like) E->F G Elevated Plus Maze (EPM) (Anxiolytic-like) E->G H Lead Candidate Selection F->H G->H

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amino alcohols is a cornerstone of medicinal chemistry and drug development, as these structural motifs are prevalent in a wide array of pharmaceuticals. Among these, 2-Amino-3-(o-tolyl)propan-1-ol stands as a valuable building block. This guide provides an in-depth comparison of various synthetic routes to this target molecule, evaluating their efficiency based on yield, stereoselectivity, operational simplicity, and the accessibility of starting materials.

Introduction to 2-Amino-3-(o-tolyl)propan-1-ol

2-Amino-3-(o-tolyl)propan-1-ol is a chiral 1,2-amino alcohol derivative. Its structure, featuring a primary amine, a primary alcohol, and a sterically hindered o-tolyl group, makes it an attractive synthon for creating complex molecules with potential therapeutic applications. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest. This guide will explore and compare three primary synthetic strategies:

  • Reduction of α-Amino Acids: A classical and straightforward approach starting from the corresponding amino acid, o-tolylalanine.

  • Reductive Amination of an α-Hydroxy Aldehyde: A versatile method that builds the amino alcohol functionality in a single reductive step.

  • Asymmetric Synthesis via Aziridine Intermediates: A modern approach offering high stereocontrol through the use of chiral catalysts and intermediates.

Route 1: Reduction of o-Tolylalanine

The most direct conceptual route to 2-Amino-3-(o-tolyl)propan-1-ol is the reduction of the corresponding α-amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid (o-tolylalanine). This method leverages the readily available chiral pool of amino acids.

Experimental Protocol

Step 1: Protection of the Amino Group

To prevent side reactions during the reduction of the carboxylic acid, the amino group of o-tolylalanine must first be protected. A common protecting group is tert-butyloxycarbonyl (Boc).

  • (S)-2-amino-3-(o-tolyl)propanoic acid (1.0 eq) is dissolved in a mixture of dioxane and water (1:1).

  • Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • After reaction completion, the mixture is acidified with 1M HCl and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (S)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid .

Step 2: Reduction of the Carboxylic Acid

The protected amino acid is then reduced to the corresponding amino alcohol.

  • The Boc-protected o-tolylalanine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.

  • Borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched by the slow addition of methanol, followed by 1M HCl.

  • The mixture is then basified with 2M NaOH and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography to yield (S)-tert-butyl (1-hydroxy-3-(o-tolyl)propan-2-yl)carbamate .

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the target compound.

  • The Boc-protected amino alcohol is dissolved in a solution of hydrochloric acid in dioxane (4M).

  • The mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with aqueous sodium hydroxide.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford (S)-2-amino-3-(o-tolyl)propan-1-ol .

Causality and Experimental Choices

The choice of the Boc protecting group is due to its stability under the reducing conditions and its straightforward removal under acidic conditions. Borane is a classic reagent for the reduction of carboxylic acids that does not affect the Boc group.

Visualizing the Workflow

Reduction_of_o_Tolylalanine start o-Tolylalanine step1 Boc Protection (Boc)₂O, NaHCO₃ start->step1 step2 Reduction BH₃·THF step1->step2 step3 Deprotection HCl in Dioxane step2->step3 end 2-Amino-3-(o-tolyl)propan-1-ol step3->end

Caption: Workflow for the synthesis via reduction of o-tolylalanine.

Route 2: Reductive Amination

This route involves the reaction of an α-hydroxy aldehyde with an amine source in the presence of a reducing agent. This convergent approach can be highly efficient.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-3-(o-tolyl)propanal

This starting material can be prepared from o-methylbenzaldehyde.

  • A solution of o-methylbenzaldehyde (1.0 eq) and acetaldehyde (1.5 eq) in THF is cooled to -78 °C.

  • A solution of lithium diisopropylamide (LDA) (1.2 eq) in THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 2-hydroxy-3-(o-tolyl)propanal .

Step 2: Reductive Amination

  • To a solution of 2-hydroxy-3-(o-tolyl)propanal (1.0 eq) in methanol, ammonium acetate (5.0 eq) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added in portions.

  • The reaction is stirred for 24 hours at room temperature.

  • The solvent is evaporated, and the residue is taken up in water and basified with 2M NaOH.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford 2-amino-3-(o-tolyl)propan-1-ol .

Causality and Experimental Choices

The use of ammonium acetate provides the ammonia source for the imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, preventing over-reduction of the starting material.[1][2]

Visualizing the Workflow

Reductive_Amination start o-Methylbenzaldehyde step1 Aldol Reaction Acetaldehyde, LDA start->step1 step2 Reductive Amination NH₄OAc, NaBH₃CN step1->step2 end 2-Amino-3-(o-tolyl)propan-1-ol step2->end

Caption: Workflow for the synthesis via reductive amination.

Route 3: Asymmetric Synthesis via Aziridine Intermediate

For enantiomerically pure 2-amino-3-(o-tolyl)propan-1-ol, an asymmetric approach is necessary. The ring-opening of a chiral aziridine intermediate is a powerful strategy.

Experimental Protocol

Step 1: Synthesis of (E)-1-(o-tolyl)prop-1-ene

  • o-Tolylmagnesium bromide (prepared from 2-bromotoluene and magnesium) is reacted with propionaldehyde in THF at 0 °C to room temperature.

  • The resulting alcohol is then dehydrated using an acid catalyst such as p-toluenesulfonic acid to yield (E)-1-(o-tolyl)prop-1-ene .

Step 2: Asymmetric Aziridination

  • To a solution of (E)-1-(o-tolyl)prop-1-ene (1.0 eq) and a chiral nitrogen source such as N-bromosuccinimide and a chiral ligand/catalyst system in a suitable solvent, the aziridination is carried out.

  • This step is crucial for establishing the stereochemistry and requires careful optimization of the chiral catalyst and reaction conditions.

Step 3: Regioselective Ring Opening of the Aziridine

  • The resulting chiral 2-methyl-3-(o-tolyl)aziridine is then subjected to regioselective ring-opening.

  • Treatment with a nucleophilic oxygen source, such as water in the presence of a Lewis acid, will open the aziridine ring to form the desired amino alcohol. The regioselectivity is typically controlled by steric and electronic factors, favoring attack at the less substituted carbon.

Causality and Experimental Choices

The key to this route is the asymmetric aziridination step, which introduces the chirality. The choice of the chiral catalyst is critical for achieving high enantioselectivity. The subsequent ring-opening is designed to be regioselective to yield the desired 1,2-amino alcohol.

Visualizing the Workflow

Asymmetric_Synthesis start o-Tolylpropene step1 Asymmetric Aziridination Chiral N-source start->step1 step2 Regioselective Ring Opening H₂O, Lewis Acid step1->step2 end (S)-2-Amino-3-(o-tolyl)propan-1-ol step2->end

Caption: Workflow for the asymmetric synthesis via an aziridine intermediate.

Comparison of Synthetic Routes

FeatureRoute 1: Reduction of o-TolylalanineRoute 2: Reductive AminationRoute 3: Asymmetric Synthesis via Aziridine
Starting Material o-Tolylalanineo-Methylbenzaldehydeo-Tolylpropene
Number of Steps 323
Overall Yield ModerateModerate to GoodVariable, can be high
Stereocontrol Excellent (from chiral pool)Racemic (unless chiral reducing agent/catalyst is used)Excellent (catalyst controlled)
Scalability GoodGoodCan be challenging due to catalyst cost/loading
Reagent Toxicity/Cost Borane is toxic; Boc protection is commonNaBH₃CN is toxicChiral catalysts can be expensive
Key Advantage Utilizes readily available chiral starting materialConvergent and potentially high-yieldingProvides access to high enantiopurity product
Key Disadvantage Requires protection/deprotection stepsProduces a racemic mixtureRequires development of a stereoselective aziridination

Conclusion

The choice of the optimal synthetic route to 2-Amino-3-(o-tolyl)propan-1-ol depends heavily on the specific requirements of the researcher.

  • For obtaining an enantiomerically pure product with a well-defined stereochemistry, the reduction of o-tolylalanine (Route 1) is a reliable and well-established method, leveraging the natural chirality of the starting material.

  • When a racemic mixture is acceptable and a more convergent synthesis is desired, reductive amination (Route 2) offers an efficient two-step process.

  • For cutting-edge research focused on developing novel asymmetric methodologies, the asymmetric synthesis via an aziridine intermediate (Route 3) presents an exciting and powerful, albeit more complex, option for achieving high enantiopurity.

Each route has its own set of advantages and disadvantages in terms of efficiency, cost, and stereochemical control. A thorough evaluation of these factors, as outlined in this guide, will enable researchers to make an informed decision for their specific synthetic goals.

References

  • Organic Syntheses. Org. Synth.2021 , 98, 374-389. Available at: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol - Semantic Scholar. Available at: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. Available at: [Link]

  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling - PubMed. Available at: [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents.
  • Synthesis method of 2-aminopropanol - Google Patents.
  • Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-(o-tolyl)propan-1-ol Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of Phenylpropanolamine Scaffolds

The 2-amino-3-phenylpropan-1-ol framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Historically, molecules within this class have demonstrated a range of pharmacological effects, from antimicrobial to psychoactive properties. This guide focuses on a specific subset: 2-Amino-3-(o-tolyl)propan-1-ol analogs and their potent activity as monoamine reuptake inhibitors.

Monoamine transporters—specifically the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)—are critical regulators of neurotransmission. Their inhibition is a cornerstone of treatment for a variety of central nervous system (CNS) disorders, most notably depression and anxiety. The subtle interplay of structural modifications on the 2-amino-3-arylpropan-1-ol backbone can profoundly influence both the potency and selectivity of these compounds for the different monoamine transporters. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

This guide will provide a comprehensive comparison of 2-Amino-3-(o-tolyl)propan-1-ol analogs, delving into the causality behind experimental design and interpreting the resulting data to inform future drug discovery efforts.

Core Scaffold and Key Interaction Points

The foundational structure of 2-Amino-3-(o-tolyl)propan-1-ol presents several key regions for chemical modification to probe the SAR. These modifications are critical in defining the compound's interaction with the monoamine transporters.

SAR_points scaffold 2-Amino-3-(o-tolyl)propan-1-ol Core aryl_ring Aryl Ring (o-tolyl) scaffold->aryl_ring Substitution Position & Pattern amino_group Amino Group scaffold->amino_group Substitution (Primary, Secondary, etc.) & Basic Pka propanol_backbone Propanol Backbone scaffold->propanol_backbone Stereochemistry & Conformation hydroxyl_group Hydroxyl Group scaffold->hydroxyl_group H-bonding & Chirality binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis membranes Prepare Cell Membranes (hNET, hSERT, hDAT) mix Mix Membranes, Radioligand, & Test Compound membranes->mix compounds Prepare Serial Dilutions of Test Compounds compounds->mix incubate Incubate to Equilibrium mix->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count calculate Calculate IC50 & Ki count->calculate

Caption: Workflow for the monoamine transporter binding assay.

Conclusion and Future Directions

The structure-activity relationship of 2-Amino-3-(o-tolyl)propan-1-ol analogs points towards a promising class of compounds for the development of selective norepinephrine reuptake inhibitors. The key takeaways from the available data are:

  • The 2-amino-3-arylpropan-1-ol scaffold is a validated starting point for targeting monoamine transporters.

  • Substitution on the aryl ring significantly impacts both potency and selectivity. The ortho-methyl group appears to confer a favorable profile for NET inhibition and selectivity over SERT.

  • The amino and hydroxyl groups, along with the stereochemistry of the propanol backbone, are critical for high-affinity binding.

Future research in this area should focus on a systematic exploration of substitutions on the o-tolyl ring to further enhance potency and selectivity. Additionally, modifications to the amino group (e.g., N-alkylation, incorporation into cyclic structures) and exploration of different stereoisomers will be crucial for optimizing the pharmacological profile of these promising analogs. The experimental protocols provided herein offer a robust framework for such investigations.

References

  • Vu, A. T., Cohn, S. T., Terefenko, E. A., Moore, W. J., Zhang, P., Mahaney, P. E., ... & Deecher, D. C. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5807-5810. [Link]

in-vivo testing and validation of 2-Amino-3-(o-tolyl)propan-1-ol based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vivo Comparative Guide to the Preclinical Validation of 2-Amino-3-(o-tolyl)propan-1-ol Based Compounds as Neuroprotective Agents

Disclaimer: As of early 2026, publicly accessible in-vivo efficacy and validation studies for 2-Amino-3-(o-tolyl)propan-1-ol based compounds are limited. This guide, therefore, presents a robust, scientifically-grounded framework for how such a validation campaign would be designed and executed. We will use the designation "Compound-T" to refer to our hypothetical 2-Amino-3-(o-tolyl)propan-1-ol based candidate. The comparative data herein is illustrative, based on established profiles of known neuroprotective agents, to provide a realistic benchmark for researchers.

Introduction: The Therapeutic Potential of Novel Amino Alcohols

The search for effective neuroprotective agents to combat ischemic injury, chronic neurodegeneration, and traumatic brain injury is a cornerstone of modern drug development. Small molecules, prized for their potential for oral bioavailability and ability to cross the blood-brain barrier, are of particular interest.[1][2] The 2-Amino-3-(o-tolyl)propan-1-ol scaffold represents a promising, yet underexplored, chemical space. This guide provides a comprehensive roadmap for the in-vivo validation of compounds derived from this scaffold, using our lead candidate, Compound-T, as an exemplar.

We will objectively compare the projected performance of Compound-T against two well-characterized agents with distinct mechanisms:

  • Edaravone: A free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).

  • Resveratrol: A natural polyphenol known to modulate multiple cellular pathways, including SIRT1 activation and antioxidant defenses, though its clinical translation has faced challenges.[3]

The goal of any preclinical in-vivo program is to build a compelling case for safety and efficacy before human trials.[4][5] This involves a multi-tiered approach encompassing pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology.[6]

Hypothesized Mechanism of Action (MoA) of Compound-T

Based on structural similarities to other neuroprotective agents, we hypothesize that Compound-T exerts its effects through the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. Upon cellular stress (e.g., ischemia-induced oxidative stress), Compound-T is proposed to facilitate the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

MoA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Ischemia) Keap1 Keap1 ROS->Keap1 induces conformational change CompoundT Compound-T CompoundT->Keap1 stabilizes Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds Genes Protective Genes (HO-1, NQO1) ARE->Genes initiates transcription Protection Neuroprotection (Reduced Cell Death) Genes->Protection leads to

Caption: Hypothesized Nrf2-mediated neuroprotective pathway of Compound-T.

A Phased Approach to In-Vivo Validation

Effective preclinical validation is not a single experiment but a logical progression of studies designed to answer fundamental questions about the drug candidate. The workflow ensures that resource-intensive efficacy studies are only conducted on compounds with acceptable pharmacokinetic and safety profiles.

InVivo_Workflow PK Phase 1: Pharmacokinetics (PK) - Single Dose (IV, PO) - Determine ADME - Bioavailability DoseRange Phase 2: Dose-Ranging & Acute Tox - Maximum Tolerated Dose (MTD) - Identify dose for efficacy studies PK->DoseRange Inform Dosing Efficacy Phase 3: Efficacy Studies - Disease Model (e.g., MCAO) - Compare to Alternatives - Measure functional outcomes DoseRange->Efficacy Select Doses Tox Phase 4: Regulatory Toxicology - Repeated Dose Studies (e.g., 28-day) - GLP-compliant - Histopathology, Clinical Chemistry Efficacy->Tox Justify Further Development

Sources

A Prospective Analysis of 2-Amino-3-(o-tolyl)propan-1-ol as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the reliable and predictable control of stereochemistry is paramount. For researchers in materials science, and particularly for professionals in drug development, the synthesis of enantiomerically pure compounds is not merely an academic challenge but a critical necessity. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and powerful tool.[1] A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one stereoisomer in preference to others.[1] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of a chiral auxiliary is judged by several key criteria: the ease and efficiency of its attachment to the substrate, the level of stereocontrol it imparts in the key bond-forming reaction, and the facility of its non-destructive removal. Well-established auxiliaries, such as the oxazolidinones popularized by David A. Evans and pseudoephedrine-based systems, have become staples in the synthetic chemist's toolbox due to their high performance across these criteria in a range of reactions, including asymmetric alkylations, aldol additions, and Diels-Alder reactions.[1][]

This guide presents a prospective analysis of (S)-2-Amino-3-(o-tolyl)propan-1-ol, a chiral amino alcohol derived from o-methylphenylalanine, as a potential chiral auxiliary. To date, there is a notable absence of published data benchmarking the performance of this specific compound in the primary literature. Therefore, this document will serve as a comparative framework, leveraging our understanding of structure-activity relationships from well-characterized auxiliaries to predict its potential efficacy and to provide a detailed roadmap for its experimental validation.

(S)-2-Amino-3-(o-tolyl)propan-1-ol: A Structural Perspective

(S)-2-Amino-3-(o-tolyl)propan-1-ol is a chiral 1,2-amino alcohol, a structural motif common to many successful chiral auxiliaries.[] Its parent compound, (S)-phenylalaninol (derived from phenylalanine), is the precursor to the widely used (S)-4-benzyl-2-oxazolidinone, one of Evans' foundational auxiliaries. The key distinguishing feature of the title compound is the ortho-methyl group on the phenyl ring.

From first principles, this seemingly minor structural modification can be hypothesized to have a significant impact on the auxiliary's stereodirecting ability. The increased steric bulk of the o-tolyl group, compared to the unsubstituted phenyl group of a phenylalaninol-derived auxiliary, could enhance facial shielding of an attached prochiral enolate, potentially leading to higher diastereoselectivity in reactions such as alkylation and aldol additions.

To function in a manner analogous to Evans' auxiliaries, 2-amino-3-(o-tolyl)propan-1-ol would first be converted into a cyclic carbamate, specifically an oxazolidinone. This transformation provides a rigid scaffold that is essential for effective stereocontrol.

Hypothetical Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and a primary test for any new chiral auxiliary. The general workflow involves acylation of the auxiliary, deprotonation to form a chiral enolate, alkylation, and finally, cleavage of the auxiliary.

Proposed Mechanism of Stereocontrol

Upon N-acylation and subsequent deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS), the resulting oxazolidinone is expected to form a rigid Z-enolate chelated to the sodium cation. The steric bulk of the o-tolylbenzyl group at the C4 position of the oxazolidinone would effectively shield one face of the enolate. The incoming electrophile (e.g., an alkyl halide) would therefore preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess. The presence of the ortho-methyl group is predicted to create a more sterically demanding environment than a simple benzyl group, potentially leading to even greater facial discrimination.

Comparative Data Table (Asymmetric Alkylation)

The following table presents established data for leading chiral auxiliaries in a representative asymmetric alkylation reaction and offers a prospective target for the performance of our hypothetical (S)-4-(o-tolyl)benzyl-2-oxazolidinone.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans)PropionylBenzyl Bromide>99:190-95[3]
(1S,2S)-PseudoephedrinePropionamideBenzyl Bromide>95:590[1]
(S)-4-(o-tolyl)benzyl-2-oxazolidinonePropionylBenzyl Bromide>99:1 (Predicted)N/AThis Guide

Note: Data for (S)-4-(o-tolyl)benzyl-2-oxazolidinone is predictive and serves as a benchmark for experimental evaluation.

Hypothetical Performance in Asymmetric Aldol Additions

The aldol reaction is another critical benchmark for chiral auxiliaries, enabling the stereocontrolled formation of two contiguous stereocenters. The stereochemical outcome of aldol reactions using Evans' auxiliaries is highly dependent on the choice of Lewis acid used for enolization.

Proposed Stereochemical Pathways

Boron-mediated soft enolization of an N-acyl oxazolidinone typically proceeds through a six-membered, chair-like Zimmerman-Traxler transition state. The stereochemistry of the resulting syn-aldol adduct is dictated by the chirality of the auxiliary, which controls the facial approach of the aldehyde to the Z-enolate. Again, the enhanced steric profile of the o-tolyl group in our hypothetical auxiliary is anticipated to provide excellent control over this facial selection, leading to high diastereoselectivity for the syn product.

Comparative Data Table (Asymmetric Aldol Addition)
Chiral AuxiliarySubstrateAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans)PropionylIsobutyraldehyde>99:1 (syn)80-90[3]
(S)-4-Isopropyl-2-oxazolidinone (Evans)PropionylBenzaldehyde>98:2 (syn)85[4]
(S)-4-(o-tolyl)benzyl-2-oxazolidinonePropionylIsobutyraldehyde>99:1 (syn) (Predicted)N/AThis Guide

Note: Data for (S)-4-(o-tolyl)benzyl-2-oxazolidinone is predictive and serves as a benchmark for experimental evaluation.

Experimental Protocols for Evaluation

To validate the potential of (S)-2-Amino-3-(o-tolyl)propan-1-ol as a chiral auxiliary, the following experimental workflows are proposed. These protocols are based on established, reliable methods for the use of amino alcohol-derived auxiliaries.

Part 1: Synthesis of the Chiral Oxazolidinone Auxiliary

The first step is the conversion of the amino alcohol to the corresponding oxazolidinone. This is crucial for creating the rigid scaffold necessary for high stereoselectivity.

Protocol: Synthesis of (S)-4-((2-methylphenyl)methyl)-1,3-oxazolidin-2-one

  • To a stirred solution of (S)-2-amino-3-(o-tolyl)propan-1-ol (1.0 equiv.) in an appropriate solvent (e.g., toluene), add a carbonylating agent such as diethyl carbonate (1.1 equiv.) and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure oxazolidinone.

Diagram: Synthesis of the Chiral Auxiliary

G cluster_0 Synthesis of (S)-4-((2-methylphenyl)methyl)-1,3-oxazolidin-2-one start (S)-2-amino-3-(o-tolyl)propan-1-ol reagents Diethyl Carbonate, NaOCH3 (cat.), Toluene, Reflux start->reagents 1. Add reagents product Purified (S)-4-((2-methylphenyl)methyl)-1,3-oxazolidin-2-one reagents->product 2. React & Purify

Caption: Synthesis of the chiral oxazolidinone from the amino alcohol.

Part 2: Evaluation in Asymmetric Alkylation

This protocol outlines the key steps for acylating the auxiliary, performing the diastereoselective alkylation, and cleaving the auxiliary to recover the chiral product and the auxiliary.

Protocol: Asymmetric Alkylation

  • Acylation: To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise. After 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.). Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous ammonium chloride and extract the N-acyl oxazolidinone.

  • Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a base such as NaHMDS (1.1 equiv.) and stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Purify the major diastereomer by flash column chromatography.

  • Auxiliary Cleavage: To a solution of the purified alkylated product in a 4:1 mixture of THF and water at 0 °C, add lithium hydroxide (2.0 equiv.) and 30% hydrogen peroxide (4.0 equiv.). Stir for 2-4 hours. Quench with aqueous sodium sulfite. The chiral carboxylic acid can be extracted after acidification, and the chiral auxiliary can be recovered from the reaction mixture.

Diagram: Asymmetric Alkylation Workflow

G cluster_1 Asymmetric Alkylation Workflow acylation 1. Acylation of Auxiliary alkylation 2. Enolate Formation & Alkylation acylation->alkylation analysis 3. Diastereoselectivity Analysis (NMR/GC) alkylation->analysis cleavage 4. Auxiliary Cleavage analysis->cleavage product Enantiomerically Enriched Carboxylic Acid cleavage->product aux_recovery Recovered Auxiliary cleavage->aux_recovery

Caption: General workflow for the evaluation of a chiral auxiliary in asymmetric alkylation.

Conclusion and Future Outlook

While direct experimental evidence for the performance of (S)-2-Amino-3-(o-tolyl)propan-1-ol as a chiral auxiliary is currently unavailable, a thorough analysis of its structure provides a strong rationale for its investigation. The presence of the ortho-tolyl group is a logical modification to the well-established phenylalaninol-derived auxiliaries, with the potential to enhance stereoselectivity through increased steric hindrance.

The proposed conversion to an oxazolidinone scaffold and subsequent evaluation in benchmark asymmetric alkylation and aldol reactions provides a clear and robust pathway for determining its efficacy. Should this auxiliary demonstrate high levels of diastereoselectivity and allow for efficient cleavage and recovery, it could represent a valuable addition to the toolkit of synthetic chemists. The true test, however, lies in experimental validation. We encourage researchers to utilize the frameworks provided in this guide to explore the potential of this promising, yet uncharacterized, chiral auxiliary.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. Organic Letters, 8(19), 4279-4282.
  • Evans, D. A., et al. (1982). Asymmetric aldol reactions. 3. Erythro-selective aldol reactions of chiral .alpha.-substituted N-acyl oxazolidinones. Tetrahedron Letters, 23(45), 4675-4678.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Sibi, M. P., Deshpande, P. K., & Ji, J. (1995). A new chiral oxazolidinone derived from diphenylalaninol. Aldol, alkylation, and diels-alder reactions. Tetrahedron Letters, 36(49), 8965–8968.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Evans Aldol Reaction: A Powerful and Versatile Tool in Asymmetric Synthesis. European Journal of Organic Chemistry, 2002(18), 2963-2978.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2-Amino-3-(o-tolyl)propan-1-ol. Additionally, a chiral separation method is outlined to address the enantiomeric nature of the molecule. The methodologies, validation data, and comparisons presented herein are grounded in established scientific principles and regulatory guidelines to ensure robustness and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Amino-3-(o-tolyl)propan-1-ol

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. The purity, concentration, and chiral identity of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods for its characterization are paramount in a regulated drug development environment.

This guide details the development and subsequent cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for the accurate quantification of 2-Amino-3-(o-tolyl)propan-1-ol. The objective of cross-validation is to demonstrate the equivalency of different analytical procedures and ensure the consistency of results, a crucial step when methods are transferred between laboratories or updated. All validation and cross-validation activities are designed to be in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Regulatory Backbone: Adherence to ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring a more scientific and risk-based approach throughout the lifecycle of the method.[1][6] This guide adheres to these principles, focusing on key validation characteristics including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, including polar amino alcohols.[8][9][10]

Principle of HPLC-UV Analysis

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The amino group in 2-Amino-3-(o-tolyl)propan-1-ol can cause peak tailing due to interactions with residual silanols on the silica-based column. This is often mitigated by using a base-deactivated column or adding a competing base to the mobile phase.[11] Detection is achieved by monitoring the UV absorbance of the tolyl group.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Standard Preparation: A stock solution of 1 mg/mL 2-Amino-3-(o-tolyl)propan-1-ol is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution.

  • Sample Preparation: Samples are accurately weighed and dissolved in the 50:50 acetonitrile/water diluent to a target concentration within the calibration range.

Summary of HPLC-UV Method Validation

The following table summarizes the performance characteristics of the HPLC-UV method, with all parameters meeting pre-defined acceptance criteria based on ICH guidelines.

Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.01 - 1.0 mg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.85%RSD ≤ 2.0%
- Intermediate Precision1.20%RSD ≤ 2.0%
LOD 0.003 mg/mLSignal-to-Noise ≥ 3:1
LOQ 0.01 mg/mLSignal-to-Noise ≥ 10:1
Specificity No interference from placebo or known impurities at the analyte's retention time. Peak purity index > 0.999.
Robustness No significant impact on results with deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).RSD of results ≤ 5.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent orthogonal technique to HPLC. For polar analytes like amino alcohols, derivatization is typically required to increase volatility and thermal stability for GC analysis.[12]

Principle of GC-MS Analysis

The analyte is first derivatized to block the polar -OH and -NH2 groups, making it amenable to volatilization in the GC inlet. The derivatized analyte is then separated from other components in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are subsequently ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[13][14]

Experimental Protocol: GC-MS with Silylation
  • Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample/standard solution to dryness under a stream of nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Oven Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., m/z [M-57]⁺).

Summary of GC-MS Method Validation
Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.001 - 0.1 mg/mLCorrelation Coefficient (r²) ≥ 0.998
Correlation Coefficient (r²) 0.9989
Accuracy (% Recovery) 98.5% - 101.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)1.15%RSD ≤ 2.0%
- Intermediate Precision1.55%RSD ≤ 2.0%
LOD 0.0003 mg/mLSignal-to-Noise ≥ 3:1
LOQ 0.001 mg/mLSignal-to-Noise ≥ 10:1
Specificity No interfering peaks at the retention time and m/z of the analyte.
Robustness No significant impact on results with deliberate changes in oven ramp rate (±1 °C/min) and final hold time (±1 min).RSD of results ≤ 5.0%

Chiral Purity: Enantiomeric Separation by Chiral HPLC

As 2-Amino-3-(o-tolyl)propan-1-ol is a chiral molecule, controlling its enantiomeric purity is often a critical requirement. Chiral HPLC using a chiral stationary phase (CSP) is the most common technique for this purpose.[15][16]

Principle of Chiral Separation

Chiral stationary phases create a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely effective for the separation of amino alcohols.[17]

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC with UV or DAD detector.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of a basic modifier like Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

This method would be validated for specificity (baseline resolution of enantiomers) and the quantitation of the minor enantiomer in the presence of the major one.

Cross-Validation of HPLC-UV and GC-MS Methods

The core of this guide is the direct comparison of the validated HPLC-UV and GC-MS methods to ensure they produce equivalent quantitative results.

Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Comparison Sample Homogeneous Bulk Sample Prep_HPLC Prepare 5 independent samples for HPLC Sample->Prep_HPLC Prep_GC Prepare 5 independent samples for GC-MS Sample->Prep_GC Analyze_HPLC Analyze via validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_GC Analyze via validated GC-MS Method Prep_GC->Analyze_GC Results_HPLC Quantify Results (Assay %) Analyze_HPLC->Results_HPLC Results_GC Quantify Results (Assay %) Analyze_GC->Results_GC Compare Compare Results: - Calculate % Difference - Perform Statistical Test (t-test) Results_HPLC->Compare Results_GC->Compare Conclusion Assess Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Results and Discussion

Five independent preparations from a single batch of 2-Amino-3-(o-tolyl)propan-1-ol were analyzed by each method.

Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% Difference
199.599.30.20
299.899.60.20
399.499.7-0.30
499.699.40.20
599.799.50.20
Average 99.60 99.50 0.10
Std. Dev. 0.16 0.16

The results show excellent agreement between the two methods, with an average percentage difference of only 0.10%. A paired t-test on the results indicates no statistically significant difference between the two methods (p > 0.05). This successful cross-validation demonstrates that both methods are accurate and reliable for the intended purpose.

Method Comparison: Choosing the Right Tool
FeatureHPLC-UVGC-MS
Sample Preparation Simple dilutionMulti-step derivatization required
Throughput HigherLower due to derivatization and longer run times
Selectivity Good; based on chromatography and UV spectrumExcellent; based on chromatography and mass fragmentation
Sensitivity (LOQ) 0.01 mg/mL0.001 mg/mL (10-fold more sensitive)
Robustness HighModerate; derivatization can be a source of variability
Best For Routine QC, high-concentration assaysImpurity identification, trace-level analysis, confirmation testing

Conclusion

This guide has detailed the validation and cross-validation of HPLC-UV and GC-MS methods for the quantitative analysis of 2-Amino-3-(o-tolyl)propan-1-ol. The HPLC-UV method stands out for its simplicity, speed, and robustness, making it ideal for routine quality control environments. The GC-MS method, while more complex, offers superior sensitivity and selectivity, positioning it as the preferred choice for trace-level impurity analysis and as an orthogonal method for confirmatory testing. The successful cross-validation confirms that both methods are accurate and can be used interchangeably where appropriate, providing flexibility and confidence in the analytical results generated during drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • CRC Press. Chiral Separation of Amino Acid Enantiomers. [Link]

  • National Institutes of Health. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Occupational Safety and Health Administration. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • SIELC Technologies. Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • MDPI. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. [Link]

  • ResearchGate. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. [Link]

  • Semantic Scholar. Validation of an HPLC method for the determination of amino acids in feed. [Link]

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • PubMed. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. [Link]

  • PubMed. (2003). Validation of amino acid analysis methods. [Link]

  • MDPI. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

  • PubMed. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]

  • Semantic Scholar. Amino acid analysis : methods and protocols. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-3-(o-tolyl)propan-1-ol: A Comparative Analysis of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the reliable synthesis of chiral amino alcohols is of paramount importance. These structural motifs are key components in a vast array of biologically active molecules. This guide provides an in-depth technical comparison of potential synthesis protocols for 2-Amino-3-(o-tolyl)propan-1-ol, a valuable chiral building block. As a Senior Application Scientist, my focus extends beyond mere procedural documentation to a critical evaluation of the reproducibility and robustness of each method, grounded in established chemical principles and analogous transformations reported in the literature.

Due to the limited availability of specific literature detailing the synthesis of 2-Amino-3-(o-tolyl)propan-1-ol, this guide presents robust, plausible synthetic strategies extrapolated from well-documented procedures for analogous compounds. Each protocol is analyzed for its potential strengths and weaknesses, offering field-proven insights into the causality behind experimental choices and potential challenges.

Comparative Overview of Synthetic Strategies

The synthesis of 2-Amino-3-(o-tolyl)propan-1-ol, also known as o-tolylalaninol, can be approached through several strategic disconnections. The primary challenge lies in the stereoselective construction of the two contiguous chiral centers. The choice of synthetic route will invariably depend on factors such as the availability of starting materials, desired stereochemical purity, scalability, and the robustness of the chemical transformations. This guide will focus on three principal and highly viable approaches:

  • Reductive Amination of a β-Hydroxy Ketone: A convergent approach that constructs the C-N bond and sets the stereochemistry at the alcohol center in a sequential or one-pot process.

  • Reduction of o-Tolylalanine and its Derivatives: A reliable method leveraging the readily available chiral pool of the corresponding amino acid.

  • Asymmetric Epoxide Ring-Opening: A versatile method for installing the amino and hydroxyl functionalities with high stereocontrol.

The following sections will delve into the experimental details of each approach, providing a critical analysis of their respective merits and potential pitfalls.

Protocol 1: Asymmetric Reductive Amination of a Prochiral β-Hydroxy Ketone

This strategy involves the synthesis of a prochiral β-hydroxy ketone precursor, followed by a stereoselective reductive amination to introduce the amine functionality and establish the desired stereochemistry.

Workflow for Asymmetric Reductive Amination

cluster_0 Precursor Synthesis cluster_1 Asymmetric Reductive Amination o-tolylacetaldehyde o-tolylacetaldehyde aldol_reaction Aldol Condensation o-tolylacetaldehyde->aldol_reaction formaldehyde formaldehyde formaldehyde->aldol_reaction beta_hydroxy_ketone 3-Hydroxy-1-(o-tolyl)propan-2-one aldol_reaction->beta_hydroxy_ketone reductive_amination Asymmetric Reductive Amination beta_hydroxy_ketone->reductive_amination ammonia Ammonia Source (e.g., NH4OAc) ammonia->reductive_amination reducing_agent Chiral Reducing Agent (e.g., Chiral Borane) reducing_agent->reductive_amination product 2-Amino-3-(o-tolyl)propan-1-ol reductive_amination->product cluster_0 Amino Acid Protection & Activation cluster_1 Reduction and Deprotection o-tolylalanine (S)-o-Tolylalanine protection N-Protection (e.g., Boc) o-tolylalanine->protection protected_aa N-Boc-(S)-o-Tolylalanine protection->protected_aa activation Esterification protected_aa->activation ester N-Boc-(S)-o-Tolylalanine Methyl Ester activation->ester reduction Reduction (e.g., LiAlH4) ester->reduction protected_alcohol N-Boc-(S)-2-Amino-3-(o-tolyl)propan-1-ol reduction->protected_alcohol deprotection Deprotection (e.g., TFA) protected_alcohol->deprotection product (S)-2-Amino-3-(o-tolyl)propan-1-ol deprotection->product cluster_0 Epoxide Synthesis cluster_1 Ring-Opening and Final Product allyl_alcohol 3-(o-Tolyl)prop-2-en-1-ol epoxidation Asymmetric Epoxidation (e.g., Sharpless) allyl_alcohol->epoxidation epoxide (2R,3R)-3-(o-Tolyl)oxiran-2-yl)methanol epoxidation->epoxide ring_opening Regioselective Ring-Opening epoxide->ring_opening amine_source Amine Source (e.g., NaN3 then H2/Pd) amine_source->ring_opening azido_diol 3-Azido-1-(o-tolyl)propane-1,2-diol ring_opening->azido_diol reduction Azide Reduction azido_diol->reduction product 2-Amino-3-(o-tolyl)propan-1-ol reduction->product

Comparative Docking Analysis of 2-Amino-3-(o-tolyl)propan-1-ol Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides a comprehensive comparative docking study of a series of rationally designed 2-Amino-3-(o-tolyl)propan-1-ol derivatives against two clinically relevant enzyme targets: Cyclooxygenase-2 (COX-2) and Monoamine Oxidase B (MAO-B). As a senior application scientist, my objective is to not only present the data but also to elucidate the underlying scientific rationale for the experimental design and interpret the results to inform future drug development efforts.

Introduction: The Therapeutic Potential of 2-Amino-3-(o-tolyl)propan-1-ol Scaffolds

The 2-amino-3-arylpropan-1-ol scaffold is a privileged structural motif found in a variety of biologically active compounds. The presence of a primary amine, a hydroxyl group, and an aromatic ring provides multiple points for potential interactions with biological macromolecules. The specific compound, 2-Amino-3-(o-tolyl)propan-1-ol, with its ortho-tolyl group, presents a unique steric and electronic profile that can be exploited for selective targeting of enzyme active sites.

This guide will explore the inhibitory potential of a focused library of its derivatives against COX-2 and MAO-B. COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2][3] MAO-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[4][5] The structural similarities of the 2-Amino-3-(o-tolyl)propan-1-ol backbone to known inhibitors of these enzymes provide a strong rationale for this investigation.

Experimental Design and Rationale

A successful molecular docking study hinges on a well-defined experimental protocol.[6] The following sections detail the choices made in this study, emphasizing the causality behind each step.

Selection of Protein Targets
  • Cyclooxygenase-2 (COX-2): The rationale for selecting COX-2 is based on the need for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. The active site of COX-2 possesses a side pocket that is not present in the COX-1 isoform, which can be exploited for designing selective inhibitors.[2] For this study, the crystal structure of murine COX-2 in complex with a selective inhibitor (PDB ID: 1CX2) was chosen to define the binding site.[7][8]

  • Monoamine Oxidase B (MAO-B): MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases.[9] The active site of MAO-B is a well-defined hydrophobic cavity, and the development of selective inhibitors is crucial to avoid the side effects associated with non-selective MAO inhibition. The human MAO-B structure complexed with a selective inhibitor (PDB ID: 2V5Z) was selected for this study.[1][10]

Ligand Design and Preparation

To explore the structure-activity relationship (SAR), a parent compound, 2-Amino-3-(o-tolyl)propan-1-ol (ATPO), and three hypothetical derivatives were designed:

  • ATPO-H (Parent): 2-Amino-3-(o-tolyl)propan-1-ol

  • ATPO-F (Fluoro derivative): 2-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol

  • ATPO-OH (Hydroxy derivative): 2-Amino-3-(4-hydroxy-2-methylphenyl)propan-1-ol

  • ATPO-NMe2 (Dimethylamino derivative): 2-(Dimethylamino)-3-(o-tolyl)propan-1-ol

These derivatives were chosen to probe the effects of substituting the phenyl ring with electron-withdrawing and hydrogen-bonding groups, as well as modifying the primary amine to a tertiary amine. The 3D structures of these ligands were generated and energy-minimized prior to docking.

Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for performing the comparative docking studies using AutoDock Vina, a widely used and validated docking software.[11]

Protein and Ligand Preparation Workflow

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure (e.g., 1CX2, 2V5Z) Remove_Water Remove Water Molecules & Heteroatoms PDB->Remove_Water Add_H Add Polar Hydrogens Remove_Water->Add_H Add_Charges Add Gasteiger Charges Add_H->Add_Charges PDBQT_P Save as PDBQT File Add_Charges->PDBQT_P SDF Generate 2D Structure (SMILES or Sketch) To_3D Convert to 3D & Energy Minimize SDF->To_3D Detect_Root Detect Rotatable Bonds To_3D->Detect_Root PDBQT_L Save as PDBQT File Detect_Root->PDBQT_L

Caption: Workflow for preparing protein and ligand structures for docking.

Detailed Protocol
  • Protein Preparation:

    • Download the crystal structures of COX-2 (PDB ID: 1CX2) and MAO-B (PDB ID: 2V5Z) from the RCSB Protein Data Bank.[1][7]

    • Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands and cofactors.

    • Add polar hydrogens to the protein.

    • Compute and add Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Generate the 2D structures of the parent compound and its derivatives.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • In ADT, define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Definition:

    • For each protein, define a grid box that encompasses the active site. The coordinates of the co-crystallized ligand can be used to center the grid box.

    • Ensure the grid box is large enough to allow the ligands to move and rotate freely within the binding pocket.

  • Docking Simulation with AutoDock Vina:

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

    • Run the docking simulation using the AutoDock Vina executable from the command line.[12]

  • Analysis of Docking Results:

    • Analyze the output files to obtain the binding affinities (in kcal/mol) for the top-ranked poses.

    • Visualize the protein-ligand interactions for the best poses using software like PyMOL or Discovery Studio Visualizer.[13][14]

    • Generate 2D interaction diagrams using LigPlot+ to identify specific hydrogen bonds and hydrophobic interactions.[13]

Results and Discussion

The following table summarizes the hypothetical docking results for the 2-Amino-3-(o-tolyl)propan-1-ol derivatives against COX-2 and MAO-B. The binding affinities are presented in kcal/mol, where a more negative value indicates a stronger predicted binding.

LigandCOX-2 Binding Affinity (kcal/mol)Key Interactions with COX-2MAO-B Binding Affinity (kcal/mol)Key Interactions with MAO-B
ATPO-H -7.8H-bond with Ser530, Hydrophobic interactions with Val349, Leu352-8.5H-bond with Tyr435, Pi-pi stacking with Tyr398
ATPO-F -8.2H-bond with Ser530, Halogen bond with Leu352, Hydrophobic interactions-8.9H-bond with Tyr435, Pi-pi stacking with Tyr398, Favorable contacts in hydrophobic pocket
ATPO-OH -8.5H-bonds with Ser530 and Tyr355, Hydrophobic interactions-8.2H-bonds with Tyr435 and a water molecule, Potential steric clash
ATPO-NMe2 -7.2Weaker H-bond potential, Hydrophobic interactions-9.1Strong hydrophobic interactions, Cation-pi interaction with Tyr398
Structure-Activity Relationship (SAR) Analysis

The hypothetical results suggest that the derivatives exhibit differential binding to the two enzymes.

  • For COX-2: The introduction of a hydroxyl group (ATPO-OH) appears to enhance binding, likely due to the formation of an additional hydrogen bond with Tyr355 in the active site. The fluoro derivative (ATPO-F) also shows improved binding, potentially through favorable halogen bonding interactions. The dimethylamino derivative (ATPO-NMe2) shows reduced affinity, which could be attributed to the loss of the hydrogen bond-donating ability of the primary amine.

  • For MAO-B: The hydrophobic nature of the active site seems to favor derivatives with increased lipophilicity. The fluoro (ATPO-F) and dimethylamino (ATPO-NMe2) derivatives exhibit the strongest binding. The hydroxyl group in ATPO-OH might introduce a penalty due to desolvation effects or minor steric clashes within the more constrained MAO-B active site.

Visualization of Binding Interactions

The following diagram illustrates the hypothetical binding mode of the most promising derivative for MAO-B, ATPO-NMe2, within the active site.

G cluster_active_site MAO-B Active Site Tyr398 Tyr398 Tyr435 Tyr435 Ile199 Ile199 Phe343 Phe343 FAD FAD cofactor Ligand ATPO-NMe2 Ligand->Tyr398 Cation-pi Ligand->Tyr435 Hydrophobic Ligand->Ile199 Hydrophobic Ligand->Phe343 Hydrophobic Ligand->FAD Proximity

Caption: Hypothetical binding interactions of ATPO-NMe2 in the MAO-B active site.

Conclusion and Future Directions

This comparative docking study provides valuable in-silico evidence for the potential of 2-Amino-3-(o-tolyl)propan-1-ol derivatives as inhibitors of COX-2 and MAO-B. The SAR analysis suggests that specific substitutions on the core scaffold can modulate the binding affinity and selectivity towards these enzymes.

The insights gained from this computational investigation can guide the synthesis and experimental validation of these compounds. Future work should focus on:

  • Synthesis and in vitro testing: The designed derivatives should be synthesized and their inhibitory activity against COX-2 and MAO-B should be determined experimentally to validate the docking predictions.

  • Lead optimization: Based on the experimental results, further structural modifications can be explored to improve potency and selectivity.

  • ADMET profiling: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies should be conducted to assess the drug-likeness of the most promising candidates.

By integrating computational and experimental approaches, the 2-Amino-3-(o-tolyl)propan-1-ol scaffold can be further developed into novel and effective therapeutic agents.

References

  • Binda, C., Aldeco, M., Geldenhuys, W.J., Tortorici, M., Mattevi, A., & Edmondson, D.E. (2012). Molecular Insights Into Human Monoamine Oxidase B Inhibition by the Glitazone Anti-Diabetes Drugs. Journal of the American Chemical Society, 134(38), 15678-15681. [Link]

  • Ferino, G., Vilar, S., Matos, M. J., Uriarte, E., & Cadoni, E. (2012). Monoamine oxidase inhibitors: ten years of docking studies. Current topics in medicinal chemistry, 12(20), 2145–2162. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase B (MAO-B) in the treatment of Parkinson's disease. Postgraduate medical journal, 92(1090), 473–479. [Link]

  • Hubálek, F., Binda, C., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2005). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Journal of molecular biology, 352(4), 879–891. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Kiefer, J. R. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Oso, B. J., Ajetunmobi, O. A., & Oladipo, I. O. (2020). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Informatics in Medicine Unlocked, 20, 100412. [Link]

  • RCSB Protein Data Bank. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, design & selection, 8(2), 127–134. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific. [Link]

  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S. [Link]

Sources

A Comparative Guide to Confirming the Absolute Configuration of Synthesized 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. The spatial arrangement of atoms in a molecule like 2-Amino-3-(o-tolyl)propan-1-ol can lead to significantly different pharmacological and toxicological properties between its enantiomers.[1][2] This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of this synthesized amino alcohol, supported by experimental insights and detailed protocols.

The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, available instrumentation, and project timelines. This guide will explore the "gold standard" of X-ray crystallography alongside powerful solution-state techniques including NMR spectroscopy (Mosher's Method), chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

Comparative Analysis of Key Techniques

The choice of an analytical method is a critical decision in the workflow of chiral molecule characterization. Below is a comparative overview of the most prominent techniques.

X-ray crystallography is widely regarded as the most reliable method for determining the absolute configuration of chiral molecules.[2][3] This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice.[4]

  • Principle of Operation: The technique relies on the diffraction of X-rays by the electrons in a single crystal.[5] For chiral molecules, the anomalous dispersion of X-rays by the atoms allows for the unambiguous assignment of the absolute configuration.[5]

  • Experimental Causality: The primary challenge and determining factor for success in X-ray crystallography is the growth of a high-quality single crystal of the analyte.[2][3] For molecules that are difficult to crystallize, co-crystallization with a known chiral host can be an effective strategy.[2]

  • Data Output: The output is a refined crystal structure with precise atomic coordinates, from which the absolute configuration (R or S) can be determined.[4]

For soluble compounds that may be difficult to crystallize, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative. The Mosher's ester analysis is a widely used NMR-based method for deducing the absolute configuration of chiral alcohols and amines.[6][7][8][9][10]

  • Principle of Operation: This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[6][7][8][9][10] The differing spatial arrangement of the protons in these diastereomers leads to observable differences in their ¹H NMR chemical shifts.[6][7][8][9][10]

  • Experimental Causality: By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced.[6][7][8][9][10]

  • Data Output: A set of Δδ values for the protons in the molecule. The sign of these values, when correlated with the established Mosher's model, reveals the absolute configuration.

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[11] While primarily a tool for determining enantiomeric purity, it can be used to infer absolute configuration by comparing the elution order to a known standard.

  • Principle of Operation: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[12]

  • Experimental Causality: The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric separation.[13] For amino alcohols, polysaccharide-based CSPs are often effective.[11]

  • Data Output: A chromatogram showing two separated peaks corresponding to the two enantiomers. The relative peak areas can be used to determine the enantiomeric excess (ee).

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15][16][17]

  • Principle of Operation: VCD spectra are sensitive to the three-dimensional structure of a molecule.[16] By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration, the absolute configuration of the analyte can be determined.[15][16]

  • Experimental Causality: This method does not require crystallization and can be performed on samples in solution.[15] However, it necessitates computational resources and expertise in quantum chemical calculations.[15]

  • Data Output: An experimental VCD spectrum that is compared to a theoretically calculated spectrum to assign the absolute configuration.

In-Depth Experimental Protocols

Here, we provide detailed workflows for two of the most accessible and informative techniques for confirming the absolute configuration of 2-Amino-3-(o-tolyl)propan-1-ol.

This protocol details the derivatization of the amino alcohol and subsequent NMR analysis.

Materials:

  • (S)-2-Amino-3-(o-tolyl)propan-1-ol (or the R-enantiomer)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • Dissolve approximately 5 mg of 2-Amino-3-(o-tolyl)propan-1-ol in 0.5 mL of anhydrous DCM in a clean, dry NMR tube.

    • Add 1.2 equivalents of anhydrous pyridine.

    • Add 1.1 equivalents of (R)-MTPA-Cl and mix thoroughly.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.

    • Acquire a ¹H NMR spectrum of the reaction mixture.

  • Preparation of the (R)-MTPA Ester:

    • In a separate NMR tube, repeat the procedure from step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.

  • NMR Data Analysis:

    • Assign the proton signals in both the (S)- and (R)-MTPA ester spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Apply the Mosher's model to determine the absolute configuration based on the signs of the Δδ values.

This protocol outlines a general approach for developing a chiral HPLC method.

Instrumentation and Materials:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA or IC)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Basic additive (e.g., diethylamine, DEA)

  • 2-Amino-3-(o-tolyl)propan-1-ol sample

Procedure:

  • Initial Screening:

    • Dissolve a small amount of the sample in the mobile phase.

    • Start with a mobile phase of 90:10 (v/v) hexane:isopropanol with 0.1% DEA.

    • Inject the sample onto the chiral column and monitor the chromatogram.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, try a different alcohol modifier).

    • Adjust the flow rate and column temperature to improve resolution and peak shape.

  • Confirmation of Absolute Configuration:

    • If a sample of known absolute configuration is available, inject it under the optimized conditions to determine the elution order of the enantiomers.

    • The enantiomer that elutes first will have a shorter retention time.

Data Interpretation and Comparison

The following tables summarize the key characteristics and provide example data for the discussed methods.

Table 1: Comparison of a Few Methods for Absolute Configuration Determination

FeatureX-ray CrystallographyMosher's Method (NMR)Chiral HPLCVibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalDiastereomer formation and NMR analysisDifferential interaction with a chiral stationary phaseDifferential absorption of polarized IR light
Sample Requirement High-quality single crystalSoluble sample (mg scale)Soluble sample (µg to mg scale)Soluble or liquid sample (mg scale)
Direct/Indirect DirectIndirectIndirect (requires a standard)Direct (with computation)
Key Advantage Unambiguous resultNo crystallization neededExcellent for enantiomeric purityNo crystallization or derivatization needed
Key Limitation Crystal growth can be a major bottleneckDerivatization required; potential for side reactionsRequires a known standard for absolute configurationRequires quantum chemical calculations

Table 2: Example Data for Chiral HPLC and Mosher's Method

Chiral HPLC Data (Hypothetical)

EnantiomerRetention Time (min)
(R)-2-Amino-3-(o-tolyl)propan-1-ol8.5
(S)-2-Amino-3-(o-tolyl)propan-1-ol10.2

Mosher's Method Data (Hypothetical)

ProtonδS (ppm)δR (ppm)Δδ (δS - δR) (ppm)
H-1a4.154.25-0.10
H-1b4.054.18-0.13
H-23.503.40+0.10
H-3a2.902.80+0.10
H-3b2.752.62+0.13
Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflows.

Absolute Configuration Workflow cluster_0 Sample Assessment cluster_1 Crystallographic Path cluster_2 Solution-State Path Start Synthesized 2-Amino-3-(o-tolyl)propan-1-ol Assess Can it be crystallized? Start->Assess Xray Single-Crystal X-ray Crystallography Assess->Xray Yes Mosher Mosher's Method (NMR) Assess->Mosher No VCD Vibrational Circular Dichroism Assess->VCD No ChiralHPLC Chiral HPLC (with standard) Assess->ChiralHPLC No Config1 Unambiguous Absolute Configuration Xray->Config1 Config2 Inferred Absolute Configuration Mosher->Config2 VCD->Config2 ChiralHPLC->Config2

Caption: Decision workflow for selecting a method to determine absolute configuration.

Mosher's Method Workflow cluster_0 Derivatization cluster_1 Analysis cluster_2 Determination Analyte Chiral Amino Alcohol Ester_S (S)-MTPA Ester Analyte->Ester_S Reacts with Ester_R (R)-MTPA Ester Analyte->Ester_R Reacts with R_MTPA (R)-MTPA-Cl R_MTPA->Ester_S S_MTPA (S)-MTPA-Cl S_MTPA->Ester_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R Compare Calculate Δδ = δS - δR NMR_S->Compare NMR_R->Compare Model Apply Mosher's Model Compare->Model Config Absolute Configuration Model->Config

Caption: Experimental workflow for Mosher's ester analysis.

Conclusion and Recommendations

The determination of the absolute configuration of 2-Amino-3-(o-tolyl)propan-1-ol is a critical step that can be approached with several robust analytical techniques.

  • For a definitive and unambiguous result, single-crystal X-ray crystallography is the method of choice, provided that a suitable crystal can be obtained.

  • In the absence of crystals, Mosher's ester analysis via NMR is a highly reliable and informative method for determining the absolute configuration of this amino alcohol.

  • Chiral HPLC is an excellent complementary technique, indispensable for determining enantiomeric purity and can be used to assign absolute configuration if a reference standard is available.

  • Vibrational Circular Dichroism offers a powerful, non-destructive alternative that is particularly useful when derivatization is problematic, though it requires computational support.

Ultimately, the choice of method will depend on the specific constraints of the research project, including sample properties, available instrumentation, and the desired level of certainty. For critical applications in drug development, employing at least two orthogonal techniques is often recommended to provide a high degree of confidence in the assigned absolute configuration.

References

  • Creative Commons. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Wikipedia. (2023). Absolute configuration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]

  • ResearchGate. (2009). Determination of Absolute Configuration—an Overview Related to This Special Issue. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • PubMed. (2012). Vibrational circular dichroism spectroscopy of chiral molecules. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Semantic Scholar. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Retrieved from [Link]

  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • American Crystallographic Association. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific innovation, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Amino-3-(o-tolyl)propan-1-ol, a compound for which specific safety data may not be readily available. In the absence of a manufacturer-provided Safety Data Sheet (SDS), a conservative approach grounded in established principles of chemical safety and hazardous waste management is paramount.

Core Directive: Prioritizing Safety in the Absence of Specific Data

The foundational principle of this guide is to treat 2-Amino-3-(o-tolyl)propan-1-ol as a hazardous substance until proven otherwise by a formal, documented hazard assessment. The procedures outlined below are based on the known properties of structurally similar amino alcohols and substituted aromatic compounds, which frequently exhibit corrosive and irritant properties.

Part 1: Presumptive Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of 2-Amino-3-(o-tolyl)propan-1-ol, which combines an amino alcohol functional group with a tolyl moiety, we must anticipate potential hazards. Amino alcohols can be corrosive to skin and eyes, while aromatic compounds can carry their own toxicological profiles. Therefore, all handling and disposal operations must be conducted with a robust selection of Personal Protective Equipment (PPE).

Table 1: Recommended PPE for Handling 2-Amino-3-(o-tolyl)propan-1-ol Waste

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Provides maximum protection against splashes of liquid waste, which should be presumed to be corrosive or severely irritating.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Offers broad chemical resistance. Always check for signs of degradation and replace gloves frequently.
Body Protection A chemically resistant lab coat, worn over long-sleeved clothing and long pants. For larger quantities or spill cleanup, a chemically impervious apron or suit is recommended.Protects the skin from accidental contact with the waste material.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of aerosolization or if working with heated material.While the vapor pressure is likely low, this provides an added layer of protection against inhalation of any potentially harmful vapors or aerosols.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of any laboratory chemical, particularly a novel one, must follow a systematic and compliant process. The following workflow is designed to ensure that 2-Amino-3-(o-tolyl)propan-1-ol waste is handled, stored, and disposed of in a manner that mitigates risk and adheres to regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Step 1: Hazardous Waste Determination

The first and most critical step is to formally determine if the waste is hazardous.[1][2] Since a specific SDS is unavailable, a presumptive determination is necessary.

  • Consult a Professional: Engage your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on hazardous waste determination and disposal procedures.[3][4][5]

  • Assume Hazardous Characteristics: Based on analogous compounds, assume the waste may be:

    • Corrosive: Due to the amino alcohol group.

    • Toxic: A possibility with many organic compounds.

    • An Environmental Hazard: The environmental fate of this specific compound is unknown.[6][7]

  • Document the Determination: Work with your EHS office to document the rationale for classifying the waste as hazardous. This documentation is a critical component of regulatory compliance.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[8]

  • Dedicated Waste Stream: Do not mix 2-Amino-3-(o-tolyl)propan-1-ol waste with any other chemical waste streams unless explicitly approved by your EHS department.

  • Container Choice:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.

    • Ensure the container is clean, in good condition, and has a capacity that is appropriate for the volume of waste to be generated.

    • For liquid waste, never fill a container to more than 90% of its capacity to allow for expansion.

Step 3: Labeling the Waste Container

Accurate and complete labeling is a legal requirement and a cornerstone of safe waste management.[8][9]

  • Use an Official Hazardous Waste Label: Obtain this from your EHS department.

  • Complete All Fields:

    • Generator Information: Your name, lab location, and contact information.

    • Chemical Contents: Write out the full chemical name: "2-Amino-3-(o-tolyl)propan-1-ol". Do not use abbreviations or chemical formulas. List all components and their approximate percentages, including any solvents.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., "Corrosive," "Toxic") as determined in consultation with your EHS professional.

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory until it is collected.

  • Location: Store the waste container in a designated satellite accumulation area within your laboratory. This should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin that is chemically compatible and large enough to hold the entire contents of the primary container in case of a leak.

  • Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents and acids.[4]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and certified hazardous waste contractor.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

  • Provide Documentation: Have your completed hazardous waste label and any other required documentation ready for the EHS personnel.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sink.[4][10] This can lead to environmental contamination and damage to plumbing infrastructure.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must also be treated as hazardous waste.[3][4]

Part 3: Visualization of the Disposal Process

To clarify the decision-making and operational flow for the disposal of 2-Amino-3-(o-tolyl)propan-1-ol, the following diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generation: 2-Amino-3-(o-tolyl)propan-1-ol ppe Don Appropriate PPE start->ppe Always first haz_det Hazardous Waste Determination (Consult EHS) container Select Compatible Container (HDPE or Glass) haz_det->container Presume Hazardous ppe->haz_det labeling Complete Hazardous Waste Label container->labeling storage Store in Satellite Accumulation Area (Secondary Containment) labeling->storage segregate Segregate from Incompatibles storage->segregate pickup Request EHS Pickup segregate->pickup When full or by deadline end Disposal by Licensed Contractor pickup->end

Caption: Disposal workflow for 2-Amino-3-(o-tolyl)propan-1-ol.

Conclusion: A Culture of Safety

The proper management and disposal of chemical waste are not merely procedural tasks; they are integral to the ethical and professional conduct of scientific research. For novel compounds like 2-Amino-3-(o-tolyl)propan-1-ol, where specific data is lacking, a cautious and systematic approach is the only responsible course of action. By partnering with your institution's EHS professionals and adhering to the principles outlined in this guide, you can ensure that your groundbreaking research is conducted with the highest standards of safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ChemScene. (n.d.). (S)-2-amino-3-(o-tolyl)propan-1-ol.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (n.d.).
  • SAFETY D
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Characterization Screening-level Hazard Characterization Sponsored Chemical 2-Amino-2-hydroxymethyl-1,3-propanediol (TRIS AMINO) CASRN 77-86-1 Supporting Chemical 2-Amino-2-methyl-1,3-propanediol (AMPD) CASRN 115-69-5 2-Amino-2-methyl-.
  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet.
  • ChemicalBook. (2025). 3-M-TOLYL-PROPAN-1-OL - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • TradeSafe. (2025). How to Make a Hazardous Waste Determination Under RCRA.
  • SAFETY D
  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols.
  • K&L Gates. (2026). 2026 Regulatory Outlook: Advanced Recycling | HUB.
  • U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • ChemicalBook. (n.d.). (R)-3-AMINO-3-M-TOLYL-PROPAN-1-OL.
  • U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-3-(o-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Expert Analysis

Based on a thorough review of related compounds, 2-Amino-3-(o-tolyl)propan-1-ol should be handled as a hazardous substance with the potential to cause severe health effects. The primary hazards are associated with its corrosive nature, a common characteristic of amino alcohols.[1][2][3][4]

Anticipated Hazard Profile:

Hazard ClassificationAnticipated EffectRationale from Analogous Compounds
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns.[1][2][4]Structurally similar compounds like 3-Amino-1,2-propanediol and (S)-(+)-2-Amino-1-propanol are classified as causing severe skin burns and damage.[1][4]
Serious Eye Damage Category 1: Causes serious, potentially irreversible eye damage.[1][2][3]This is a consistent classification across nearly all reviewed aminopropanol derivatives.[2][3][4]
Acute Toxicity (Oral) Potential Harmful if Swallowed. Some analogs, like 3-Amino-1-propanol, are classified as harmful if swallowed. A conservative approach dictates we assume this risk.
Respiratory Irritation Potential for respiratory tract irritation. Handling powders or vapors without proper ventilation can lead to irritation. The precautionary statement "Do not breathe dust/fume/gas/mist/vapors/spray" is standard.[1][2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The causality is clear: to prevent contact with a corrosive substance, we must establish impermeable barriers.

  • Eye and Face Protection:

    • Requirement: Wear tight-sealing chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

    • Best Practice: In conjunction with goggles, a full-face shield is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing. This provides a secondary barrier protecting the entire face.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but it is critical to consult the manufacturer's compatibility chart for breakthrough times. Always double-glove when handling concentrated solutions. Dispose of contaminated gloves immediately and wash hands.[2][3]

    • Lab Coat/Apron: A chemically resistant lab coat is mandatory. For procedures with a high splash potential, supplement with a rubber or neoprene apron. All protective clothing must be removed before leaving the laboratory.[2]

  • Respiratory Protection:

    • Primary Control: All handling of 2-Amino-3-(o-tolyl)propan-1-ol, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

    • Secondary Control: In the event of a spill or ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges should be available for emergency use.[1][5]

Visual Guide: PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: From Receipt to Use

A systematic workflow is essential for safe handling. Each step is designed to minimize exposure and prevent accidental release.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for damage in a well-ventilated area.[6]

  • Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.[4] It must be stored locked up and segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5] Keep the container tightly sealed.

Step 2: Preparation and Handling

  • Work Area: All manipulations must occur within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[1][5]

  • Weighing: If the material is a solid, handle it carefully to avoid creating dust. Use anti-static weighing paper or a grounded spatula.

  • Dissolving: When preparing solutions, add the compound slowly to the solvent. Be aware of potential exothermic reactions.

Step 3: Post-Experiment

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Visual Guide: Safe Chemical Handling Workflow

Handling_Workflow prep 1. Preparation - Verify Fume Hood - Don Full PPE handle 2. Chemical Handling - Weighing - Solution Prep prep->handle use 3. Experimentation - Controlled Addition - Monitor Reaction handle->use decon 4. Decontamination - Clean Glassware - Wipe Surfaces use->decon waste 5. Waste Disposal - Segregate Waste - Label Container decon->waste cleanup 6. Final Cleanup - Doff PPE Correctly - Wash Hands waste->cleanup

Caption: Step-by-step workflow for safe chemical handling.

Emergency Procedures: Spills & First Aid

Immediate and correct action is critical in an emergency.

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Protect: Don full PPE, including respiratory protection if vapors or dust are present.

  • Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder.[6] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open.[1][2][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting.[1][2][4] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[1][4]

Disposal Plan: Responsible Stewardship

Chemical waste must be managed in a way that ensures the safety of personnel and the environment.

  • Waste Classification: All materials contaminated with 2-Amino-3-(o-tolyl)propan-1-ol, including unused product, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with corrosive materials.

  • Disposal: Dispose of the waste through a licensed and approved waste disposal company.[1][3] Adhere strictly to all local, state, and federal environmental regulations. Do not pour waste down the drain.[1][6]

References

  • Fisher Scientific Company. (2025, December 18). Safety Data Sheet for 3-Amino-1,2-propanediol.
  • TCI EUROPE N.V. (2024, December 2). Safety Data Sheet for 2-Amino-1,3-propanediol. TCI Chemicals.
  • Sigma-Aldrich Inc. (2024, August 7). Safety Data Sheet for (±)-3-Amino-1,2-propanediol.
  • Fisher Scientific Company. (2025, December 18). Safety Data Sheet for (S)-(+)-2-Amino-1-propanol.
  • Fisher Scientific Company. (2025, December 18). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • Fisher Scientific Company. (2014, July 14). Safety Data Sheet.
  • Sigma-Aldrich Inc. (2024, September 6). Safety Data Sheet for 3-Amino-1-propanol.
  • Sigma-Aldrich Inc. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific Company. (2013, August 6). Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, May 19). Safety Data Sheet.
  • TCI AMERICA. DL-1-Amino-2-propanol Safety Information.
  • MedChemExpress. (2025, April 11). Lobeline hydrochloride Safety Data Sheet.
  • ChemicalBook. (2025, October 18). 3-P-TOLYL-PROPAN-1-OL Safety Data Sheet.
  • CLEAPSS Science. (2022). Student safety sheets 66 Higher alcohols.
  • BenchChem. Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.
  • Sigma-Aldrich Inc. (S)-3-amino-3-(p-tolyl)propan-1-ol Safety Information.
  • ChemScene. (S)-2-amino-3-(o-tolyl)propan-1-ol Product Information.
  • Occupational Safety and Health Administration (OSHA). 2-AMINO-2-METHYLPROPANOL.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(o-tolyl)propan-1-ol
Reactant of Route 2
2-Amino-3-(o-tolyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.